molecular formula CH3NaO3S B7821007 sodium;methanesulfonate

sodium;methanesulfonate

Cat. No.: B7821007
M. Wt: 118.09 g/mol
InChI Key: KKVTYAVXTDIPAP-UHFFFAOYSA-M
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Description

Sodium;methanesulfonate is a useful research compound. Its molecular formula is CH3NaO3S and its molecular weight is 118.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality sodium;methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVTYAVXTDIPAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sodium Methanesulfonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanesulfonate (B1217627) (CH₃SO₃Na) is the sodium salt of methanesulfonic acid. It is a white, crystalline, hygroscopic solid that is highly soluble in water.[1] This compound serves a variety of roles in research and industry, acting as a reagent, a counterion in pharmaceutical formulations, and a component in electroplating baths.[1] Its low toxicity and high solubility make it a valuable compound in numerous applications.[1] This guide provides an in-depth overview of the fundamental chemical, physical, and toxicological properties of sodium methanesulfonate, complete with detailed experimental protocols and data presented for clarity and comparability.

Chemical and Physical Properties

The fundamental properties of sodium methanesulfonate are summarized in the tables below. These properties are critical for its application in various scientific and industrial fields.

Chemical Identity
PropertyValueReference
IUPAC Name sodium;methanesulfonate[1]
Synonyms Sodium mesylate, Methanesulfonic acid sodium salt[1]
CAS Number 2386-57-4[1]
Molecular Formula CH₃NaO₃S[1]
Molecular Weight 118.09 g/mol [2]
Canonical SMILES CS(=O)(=O)[O-].[Na+][1]
Physicochemical Properties
PropertyValueReference
Appearance White to almost white crystalline powder/solid[1]
Odor Odorless[3]
Melting Point 17-19 °C[4]
Boiling Point 167 °C[4]
Density ~1.481 g/cm³[5]
pKa of Conjugate Acid (Methanesulfonic Acid) -1.86[6]
Solubility Soluble in water, alcohol, and ether. Insoluble in alkanes, benzene, and toluene.[5][7]
Hygroscopicity Hygroscopic[1][3]

Toxicology and Safety

Sodium methanesulfonate is generally considered to have low acute toxicity.[1] However, as with any chemical, appropriate handling and safety precautions are necessary.

Acute Toxicity
Route of ExposureSpeciesLD50/LC50Reference
Oral RatNo data available[8][13]
Dermal RabbitNo data available[13]
Inhalation RatNo data available[13]
Hazard Identification

According to GHS classifications found in various safety data sheets, sodium methanesulfonate may cause skin and serious eye irritation.[10][14] It may also cause respiratory irritation.[10][14]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical and toxicological properties of sodium methanesulfonate, based on OECD guidelines.

Determination of Melting Point (OECD Guideline 102)

This method describes the determination of the melting point of a substance.[15][16][17][18]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[16]

Apparatus:

  • Capillary tube apparatus (liquid bath or metal block)[16][17]

  • Thermometer calibrated to a recognized standard

  • Sample holder (capillary tubes)

Procedure:

  • Dry the finely powdered substance.

  • Introduce the substance into a capillary tube, sealed at one end, to a height of approximately 3 mm.

  • Compact the sample by tapping the tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus at a rate of approximately 1 °C/min.

  • Record the temperature at which the substance begins to melt (onset of liquefaction) and the temperature at which it is completely melted. This range is the melting point.

Determination of Water Solubility (OECD Guideline 105)

This guideline outlines the flask method for determining the water solubility of substances.[19][20][21][22][23]

Principle: A specified amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[20]

Apparatus:

  • Shaking flask or vessel with a stirrer

  • Constant temperature bath (e.g., 20 ± 0.5 °C)

  • Centrifuge or filtration system

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, titration)

Procedure:

  • Add an excess amount of the solid sodium methanesulfonate to a known volume of water in the shaking flask.

  • Place the flask in the constant temperature bath and agitate until equilibrium is reached (preliminary tests can determine the required time).

  • Allow the solution to settle.

  • Separate the aqueous phase from the undissolved solid by centrifugation or filtration.

  • Determine the concentration of sodium methanesulfonate in the clear aqueous solution using a validated analytical method.

  • Perform at least three determinations.

Determination of Density (OECD Guideline 109)

This guideline provides methods for determining the density of solids.[24][25][26][27][28]

Principle: Density is the mass of a substance per unit volume. For solids, methods like the pycnometer or hydrostatic balance are commonly used.[25]

Apparatus (Pycnometer Method):

  • Pycnometer of a known volume

  • Analytical balance

  • Constant temperature bath

Procedure:

  • Weigh the empty, clean, and dry pycnometer.

  • Introduce a known mass of sodium methanesulfonate into the pycnometer.

  • Fill the pycnometer with a liquid of known density in which the substance is insoluble (if applicable, otherwise a gas pycnometer is used).

  • Place the pycnometer in the constant temperature bath to reach thermal equilibrium.

  • Adjust the volume to the calibration mark and weigh the pycnometer with the substance and liquid.

  • Calculate the volume of the substance from the masses and the known density of the liquid.

  • The density is then calculated as the mass of the substance divided by its calculated volume.

Determination of Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method allows for the classification of a substance into a toxicity class based on a limited number of animal tests.[29]

Principle: A stepwise procedure is used where a group of animals is dosed at a defined level. The outcome (survival or death) determines the next step: dosing at a lower or higher fixed dose level, or cessation of testing.[29]

Animals:

  • Healthy, young adult rodents (usually rats), fasted before dosing.[30]

Procedure:

  • Starting Dose: Select a starting dose from the fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information. For a substance with low expected toxicity, 2000 mg/kg is a common starting point.[30]

  • Dosing: Administer the substance by gavage to a group of three animals of a single sex (typically females).[30]

  • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[30]

  • Decision Logic:

    • If no mortality occurs at the starting dose, and a higher toxicity classification is not warranted based on other effects, no further testing is needed.

    • If mortality occurs, the test is repeated at a lower dose level.

    • The classification is determined by the dose level at which mortality is observed.

Visualization of Chemical Relationship

The following diagram illustrates the simple acid-base relationship between methanesulfonic acid and its corresponding sodium salt, sodium methanesulfonate.

G Relationship of Methanesulfonic Acid and Sodium Methanesulfonate MSA Methanesulfonic Acid (CH₃SO₃H) SMS Sodium Methanesulfonate (CH₃SO₃Na) MSA->SMS + NaOH (Neutralization) NaOH Sodium Hydroxide (NaOH) H2O Water (H₂O) SMS->H2O

Acid-Base Neutralization Reaction

Conclusion

Sodium methanesulfonate is a well-characterized compound with a favorable safety profile and versatile applications in both research and industrial settings. This guide has provided a comprehensive overview of its core properties, including detailed experimental protocols for their determination. The structured presentation of data and methodologies aims to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important chemical.

References

The Genesis of a Versatile Counterion: An In-depth Technical Guide to the Early Studies and Discovery of Sodium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanesulfonate (B1217627) (CH₃SO₃Na), the sodium salt of methanesulfonic acid, has emerged as a crucial entity in a multitude of scientific and industrial applications, most notably as a counterion in pharmaceutical formulations. Its inherent stability, high water solubility, and low toxicity have made it an attractive component in drug development. This technical guide delves into the foundational research that led to the discovery and characterization of sodium methanesulfonate, providing a comprehensive overview of its early synthesis, physicochemical properties, and the experimental methodologies that defined our initial understanding of this versatile compound.

I. Historical Context and Discovery

The journey to sodium methanesulfonate begins with the discovery of its parent acid, methanesulfonic acid (MSA). The pioneering work of German chemist Hermann Kolbe between 1842 and 1845 is credited with the first synthesis of MSA, which he initially named "methyl hyposulphuric acid".[1] Kolbe's synthesis was a multi-step process starting from carbon disulfide.

While a specific individual or a singular date for the initial discovery of sodium methanesulfonate is not widely credited in historical records, its synthesis became a logical extension of the broader exploration of sulfonic acid derivatives in the early 20th century.[2] The preparation of sodium methanesulfonate is a straightforward acid-base neutralization reaction, a fundamental chemical process that would have been readily accessible to chemists of that era.

II. Early Synthesis and Reaction Pathways

The primary method for the synthesis of sodium methanesulfonate in its early studies was the neutralization of methanesulfonic acid with a sodium base. The two most common approaches are detailed below.

A. Neutralization with Sodium Hydroxide (B78521)

This method involves the direct reaction of aqueous solutions of methanesulfonic acid and sodium hydroxide. The reaction is a classic acid-base neutralization, yielding sodium methanesulfonate and water.

G cluster_reactants Reactants cluster_products Products CH3SO3H Methanesulfonic Acid (aq) CH3SO3Na Sodium Methanesulfonate (aq) CH3SO3H->CH3SO3Na + NaOH H2O Water NaOH Sodium Hydroxide (aq) NaOH->CH3SO3Na NaOH->H2O

Synthesis of Sodium Methanesulfonate via NaOH Neutralization.
B. Neutralization with Sodium Carbonate

An alternative method utilizes sodium carbonate as the base. This reaction also produces sodium methanesulfonate and water, with the additional byproduct of carbon dioxide gas.

G cluster_reactants Reactants cluster_products Products 2CH3SO3H 2 Methanesulfonic Acid (aq) 2CH3SO3Na 2 Sodium Methanesulfonate (aq) 2CH3SO3H->2CH3SO3Na + Na2CO3 H2O Water Na2CO3 Sodium Carbonate (aq) Na2CO3->2CH3SO3Na Na2CO3->H2O CO2 Carbon Dioxide (g) Na2CO3->CO2

Synthesis of Sodium Methanesulfonate via Na2CO3 Neutralization.

III. Experimental Protocols

Based on the general descriptions from early 20th-century chemical literature, a representative experimental protocol for the synthesis of sodium methanesulfonate is detailed below.

Objective: To synthesize sodium methanesulfonate via the neutralization of methanesulfonic acid with sodium hydroxide.
Materials:
  • Methanesulfonic acid (CH₃SO₃H)

  • Sodium hydroxide (NaOH) pellets

  • Distilled water

  • pH indicator (e.g., litmus (B1172312) paper or a suitable indicator of the era)

  • Ethanol (B145695) (for crystallization)

  • Standard laboratory glassware (beaker, flask, stirring rod, etc.)

  • Heating apparatus (e.g., water bath or Bunsen burner)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Methodology:

G A 1. Preparation of Reactant Solutions - Dissolve a known quantity of NaOH in distilled water to create a standardized solution. - Prepare an aqueous solution of CH3SO3H. B 2. Neutralization - Slowly add the NaOH solution to the CH3SO3H solution with constant stirring. - Monitor the pH of the mixture periodically. Continue addition until the solution is neutral (pH ~7). A->B C 3. Concentration - Gently heat the resulting solution to evaporate a portion of the water, thereby concentrating the sodium methanesulfonate solution. B->C D 4. Crystallization - Allow the concentrated solution to cool slowly to room temperature. - For improved crystallization, ethanol can be added to decrease the solubility of the salt. C->D E 5. Isolation and Purification - Collect the precipitated crystals by vacuum filtration. - Wash the crystals with a small amount of cold ethanol to remove impurities. D->E F 6. Drying - Dry the purified crystals in a desiccator or at a slightly elevated temperature to remove residual solvent. E->F

Experimental Workflow for Sodium Methanesulfonate Synthesis.

IV. Early Characterization and Physicochemical Properties

Early studies of sodium methanesulfonate focused on establishing its fundamental physical and chemical properties. It was characterized as a white, crystalline solid with a slight hygroscopic nature.[2] Its high solubility in polar solvents like water and alcohols was also a key identified characteristic.[2]

The following table summarizes the quantitative data available from early and modern chemical literature.

PropertyValueReference(s)
Molecular Formula CH₃NaO₃S[3][4]
Molecular Weight 118.09 g/mol [3][4]
Appearance White crystalline powder[2][5]
Melting Point 17-19 °C[6]
Boiling Point 167 °C[6]
Density 1.481 g/cm³[6]
Water Solubility Highly soluble; 1 x 10⁶ mg/L at 20 °C[2]
Solubility in other solvents Soluble in alcohol and ether.[6]
Hygroscopicity Slightly hygroscopic[2]

V. Early Biological and Pharmacological Investigations

Initial investigations into the biological effects of sodium methanesulfonate were limited. It was generally considered to have low acute toxicity.[2] Its primary role in the pharmaceutical field emerged later, where it is now widely used as a counterion to improve the solubility and stability of active pharmaceutical ingredients (APIs). The selection of a suitable salt form is a critical step in drug development, and the favorable properties of the methanesulfonate anion have made it a common choice.

VI. Conclusion

The early studies of sodium methanesulfonate, stemming from the foundational work on methanesulfonic acid by Hermann Kolbe, laid the groundwork for its eventual widespread use. While the initial discovery of the sodium salt was a seemingly straightforward application of acid-base chemistry in the early 20th century, the characterization of its physical and chemical properties revealed a compound of significant utility. The high solubility, stability, and low toxicity identified in these early investigations are the very properties that make sodium methanesulfonate an invaluable tool for modern researchers, scientists, and drug development professionals. This guide provides a technical overview of this foundational knowledge, offering a historical and scientific context for the continued and expanding applications of this important chemical entity.

References

The Evolving Role of Sodium Methanesulfonate in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Sodium methanesulfonate (B1217627) (CH₃SO₃Na), a simple and highly soluble organosulfur salt, has long been utilized in various industrial applications, including electroplating and as a surfactant.[1][2] However, recent advancements in synthetic organic chemistry have shed new light on this unassuming reagent, revealing its pivotal role in the development of novel and efficient chemical transformations. This technical guide provides an in-depth analysis of the emerging applications of sodium methanesulfonate, with a particular focus on its function in palladium-catalyzed cross-coupling reactions and the synthesis of ionic liquids. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions: The Advent of Methanesulfonate Precatalysts

The methanesulfonate anion has become a key component in a new generation of highly efficient palladium precatalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] Developed by the Buchwald group, these N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts offer significant advantages in terms of stability, ease of handling, and catalytic activity.[3]

Precatalyst Activation and Catalytic Cycle

The general structure of these precatalysts features a palladacycle with a methanesulfonate counter-ion. The activation of the precatalyst is initiated by a base, leading to the formation of the active Pd(0) species that enters the catalytic cycle.

precatalyst_activation cluster_activation Precatalyst Activation cluster_cycle Catalytic Cycle Precatalyst [LPd(II)(Amine)]+[MsO]- Intermediate LPd(II)(Amido)(MsO) Precatalyst->Intermediate + Base - H-Base+ Pd0 L-Pd(0) Intermediate->Pd0 Reductive Elimination Pd0_cycle L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0_cycle->OxAdd + Ar-X Oxidative Addition Transmetalation L-Pd(II)(Ar)(Ar') OxAdd->Transmetalation + Ar'-M Transmetalation Transmetalation->Pd0_cycle Reductive Elimination Product Ar-Ar' Transmetalation->Product

Figure 1: Activation of Methanesulfonate Precatalyst and Catalytic Cycle.
Experimental Protocols

1.2.1. Synthesis of N-Methyl-2-aminobiphenylpalladium Methanesulfonate Precatalyst

This protocol is adapted from the procedure reported by Bruno, N. C.; Niljianskul, N.; and Buchwald, S. L. in J. Org. Chem. 2014, 79 (9), 4161–4166.[3]

  • Step 1: Synthesis of N-Methyl-2-aminobiphenyl: To a solution of 2-aminobiphenyl (B1664054) in THF at 0 °C, add n-butyllithium (1.05 equiv) slowly. Stir the resulting yellow solution for 1 hour at 0 °C. Add iodomethane (B122720) (1.01 equiv) slowly, allowing the reaction to warm to room temperature. After quenching with water, extract the product with an organic solvent, dry, and concentrate to obtain N-methyl-2-aminobiphenyl.

  • Step 2: Formation of the Palladacycle: In a round-bottomed flask, dissolve N-methyl-2-aminobiphenyl (1.00 equiv) in THF. Add methanesulfonic acid (1.00 equiv) and stir for 15 minutes. Add palladium(II) acetate (B1210297) (1.00 equiv) and heat the mixture at 50 °C for 45 minutes. The resulting palladium methanesulfonate dimer is used in the next step without further purification.

  • Step 3: Ligand Exchange: To the solution of the palladium dimer, add the desired phosphine (B1218219) ligand (e.g., XPhos, 1.00 equiv) and stir at room temperature. The precatalyst can be isolated by precipitation and filtration.

1.2.2. General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling using the N-methyl-2-aminobiphenylpalladium methanesulfonate precatalyst.[3]

  • To a screw-top test tube, add the palladium precatalyst (2 mol %), arylboronic acid (1.5 equiv), and the aryl halide (1.0 equiv, if solid).

  • Seal the tube, and evacuate and backfill with argon (repeat three times).

  • Add the aryl halide (if liquid), followed by anhydrous THF and a 0.5 M aqueous solution of K₃PO₄.

  • Stir the reaction mixture vigorously at room temperature for the specified time.

  • Upon completion, extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Data Presentation
EntryAryl HalideArylboronic AcidPrecatalyst (mol %)Time (h)Yield (%)
14-ChloroanisolePhenylboronic acid20.595
24-Bromotoluene4-Methoxyphenylboronic acid20.598
31-Chloro-4-(trifluoromethyl)benzene3,5-Dimethylphenylboronic acid2196
42-Bromopyridine4-tert-Butylphenylboronic acid20.592

Table 1: Representative yields for Suzuki-Miyaura coupling reactions using an N-substituted 2-aminobiphenylpalladium methanesulfonate precatalyst. Data adapted from J. Org. Chem. 2014, 79 (9), 4161–4166.[3]

Synthesis of Ionic Liquids

Sodium methanesulfonate serves as a readily available and cost-effective precursor for the synthesis of methanesulfonate-based ionic liquids. These ionic liquids are gaining attention as green solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties.[5] A prominent example is 1-ethyl-3-methylimidazolium (B1214524) methanesulfonate ([EMIM][MeSO₃]).

Synthesis of 1-Ethyl-3-methylimidazolium Methanesulfonate

The synthesis of [EMIM][MeSO₃] can be achieved through various methods, including a metathesis reaction from 1-ethyl-3-methylimidazolium chloride.[1]

IL_synthesis reagents 1-Ethyl-3-methylimidazolium Chloride + Dimethyl Sulfite (B76179) reaction Heat (110-115 °C) Inert Atmosphere reagents->reaction product 1-Ethyl-3-methylimidazolium Methanesulfonate reaction->product

Figure 2: Synthesis of [EMIM][MeSO₃].
Experimental Protocol

The following is a representative protocol for the synthesis of 1-ethyl-3-methylimidazolium methanesulfonate.[1]

  • In a sealed reaction vessel, combine 1-ethyl-3-methylimidazolium chloride and dimethyl sulfite under a nitrogen atmosphere.

  • Heat the mixture to 110-115 °C with stirring for 72 hours.

  • Monitor the reaction progress by NMR spectroscopy.

  • Upon completion, remove volatile components under vacuum at 115 °C to yield the final product as a liquid.

Data Presentation
PropertyValue
Molecular Formula C₇H₁₄N₂O₃S
Molecular Weight 206.26 g/mol
Appearance Light yellow viscous liquid
Melting Point 24 °C
Density 1.24 g/cm³ (at 23 °C)
Viscosity 135 cP (at 25 °C)
Purity >99%

Table 2: Physicochemical properties of 1-ethyl-3-methylimidazolium methanesulfonate.

Other Investigated Roles of Sodium Methanesulfonate

While the applications in palladium catalysis and ionic liquid synthesis are well-documented, research into other uses of sodium methanesulfonate is ongoing.

  • Polymer Membrane Synthesis: Sodium methanesulfonate has been investigated as a potential additive in the casting solutions for preparing polymer membranes via phase inversion.[6][7][8] The inclusion of salts can influence the thermodynamics and kinetics of phase separation, thereby affecting the final membrane morphology, porosity, and performance. However, detailed and specific protocols for the use of sodium methanesulfonate in this context are not as established as for the applications mentioned above.

  • Reagent in Organic Synthesis: Sodium methanesulfonate can act as a mild acid catalyst or a nucleophile in various organic reactions.[2] Its high solubility in polar solvents makes it a convenient reagent in these contexts.

Conclusion

Sodium methanesulfonate is emerging as a valuable and versatile tool in modern organic synthesis. Its role as a key component in advanced palladium precatalysts has enabled milder and more efficient cross-coupling reactions, which are fundamental to drug discovery and materials science. Furthermore, its use as a precursor for ionic liquids highlights its potential in the development of greener chemical processes. As research continues, it is anticipated that the full scope of sodium methanesulfonate's utility in novel chemical reactions will be further elucidated, offering new opportunities for innovation in the chemical sciences.

References

Sodium Methanesulfonate: A Precursor in the Synthesis of Key Methylating and Methanesulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium methanesulfonate (B1217627) (CH₃SO₃Na) is a highly water-soluble, non-toxic organic salt. While its direct application as a methylating or methanesulfonylating agent in organic synthesis is limited due to the low nucleophilicity of the methanesulfonate anion, it serves as a stable, readily available, and cost-effective precursor for the synthesis of more reactive C1 building blocks. This technical guide elucidates the role of sodium methanesulfonate as a foundational material for generating key reagents such as methanesulfonic acid, methanesulfonyl chloride, and methyl methanesulfonate. Detailed experimental protocols for these transformations and the subsequent application of these derivatives in organic synthesis, including O-, N-, and S-alkylation as well as mesylation reactions, are provided. All quantitative data is summarized for clear comparison, and synthetic pathways are illustrated with diagrams to facilitate understanding.

The Role of Sodium Methanesulfonate in Synthesis: A Precursor Perspective

The methanesulfonate anion (mesylate, MsO⁻) is an excellent leaving group in nucleophilic substitution reactions, a property that stems from the resonance stabilization of the negative charge across the three oxygen atoms. This inherent stability, however, also means it is a weak nucleophile, rendering sodium methanesulfonate itself generally unreactive for direct methylation or methanesulfonylation of organic substrates under standard conditions.

Its primary value in organic synthesis lies in its utility as a starting material for the production of highly reactive intermediates. The following sections detail the synthetic pathways from sodium methanesulfonate to these valuable reagents.

Synthetic Pathways Originating from Sodium Methanesulfonate

The conversion of sodium methanesulfonate into more synthetically useful reagents is a key strategy for leveraging this stable salt. The primary transformations involve the generation of methanesulfonic acid, which can then be converted into methanesulfonyl chloride and methyl methanesulfonate.

G cluster_0 Precursor cluster_1 Primary Intermediate cluster_2 Reactive Reagents Sodium Methanesulfonate Sodium Methanesulfonate Methanesulfonic Acid Methanesulfonic Acid Sodium Methanesulfonate->Methanesulfonic Acid  HCl, Ethanol (B145695)   Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonic Acid->Methanesulfonyl Chloride  SOCl₂ or PCl₅   Methyl Methanesulfonate Methyl Methanesulfonate Methanesulfonic Acid->Methyl Methanesulfonate  Methanol (MeOH)  

Figure 1: Synthetic pathways from sodium methanesulfonate to key reactive intermediates.
Synthesis of Methanesulfonic Acid from Sodium Methanesulfonate

Methanesulfonic acid can be prepared from its sodium salt by treatment with a strong acid, such as hydrogen chloride, in an alcoholic solvent. The insolubility of the resulting sodium chloride facilitates its removal.

Experimental Protocol:

A detailed procedure is outlined in patent CN103113267A.[1]

  • Reaction Setup: A three-necked flask is charged with dried sodium methanesulfonate (118 g), ethanol (200 mL), and cyclodextrin (B1172386) (1 g) as a catalyst. The mixture is stirred.

  • Acidification: Hydrogen chloride gas is bubbled through the suspension. The rate is controlled to ensure complete absorption by the ethanol. The reaction temperature is maintained below 60 °C using a cold water bath.

  • Reaction Completion: HCl gas is added until the amount is 1.2 times the molar equivalent of sodium methanesulfonate. The reaction mixture is then heated to reflux for 1 hour.

  • Work-up: The mixture is cooled to 30 °C, and the precipitated sodium chloride is removed by vacuum filtration.

  • Isolation: The ethanol is removed from the filtrate by distillation under reduced pressure (temperature < 110 °C) to yield methanesulfonic acid.

Quantitative Data:

ReactantMolesCatalystSolventYield (%)Reference
Sodium Methanesulfonate1.0Cyclodextrin (1g)Ethanol95.13[1]
Sodium Methanesulfonate1.5Cyclodextrin (1.5g)Ethanol96.18[1]
Synthesis of Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) is a key reagent for converting alcohols into good leaving groups (mesylates). It can be synthesized from either sodium methanesulfonate directly or from methanesulfonic acid.

A solvent-free method provides a high-yielding route to methanesulfonyl chloride.

Experimental Protocol:

As described in patent CN102584645A.[2]

  • Reaction Setup: Dried sodium methanesulfonate (100 g, 0.847 mol) and pyridine (B92270) (3 g) are placed in a flask. Thionyl chloride (122 g, 1.025 mol) is added.

  • Reaction Conditions: The mixture is stirred, and the temperature is slowly raised from 20 °C to 70 °C over 3.5 hours. The reaction is maintained at this temperature until no more gas is evolved.

  • Work-up: After cooling to room temperature, an ice-water mixture (160 mL) is added to dissolve the solid byproducts. The layers are separated.

  • Isolation: The lower organic layer is heated under reduced pressure (40 °C, 0.099 MPa) to remove residual volatiles, yielding pure methanesulfonyl chloride.

Quantitative Data:

ReactantMolesReagentYield (%)Purity (%)Reference
Sodium Methanesulfonate0.847Thionyl Chloride8898.6[2]

A classic and reliable method for preparing methanesulfonyl chloride is the reaction of methanesulfonic acid with thionyl chloride.

Experimental Protocol:

Adapted from Organic Syntheses.[3]

  • Reaction Setup: A flask is charged with methanesulfonic acid (105 mL, 1.5 mol).

  • Reagent Addition: The acid is heated to 95 °C on a steam bath, and thionyl chloride (146 mL, 2.0 mol) is added over 4 hours.

  • Reaction Completion: The temperature is maintained at 95 °C for an additional 3.5 hours after the addition is complete.

  • Isolation: The product is distilled under reduced pressure. The fraction boiling at 64–66 °C/20 mmHg is collected.

Quantitative Data:

ReactantMolesReagentYield (%)Boiling PointReference
Methanesulfonic Acid1.5Thionyl Chloride71–8364–66 °C/20 mmHg[3]
Synthesis of Methyl Methanesulfonate

Methyl methanesulfonate (MMS) is a potent methylating agent. It can be formed by the reaction of methanesulfonic acid with methanol. This reaction is an equilibrium process, and its extent is influenced by temperature and the presence of water.

Experimental Protocol:

Based on studies of its formation.[4][5]

  • Reaction Setup: A methanolic solution of methanesulfonic acid (approx. 1 M) is prepared.

  • Reaction Conditions: The solution is sealed in a vial and incubated at a constant temperature (e.g., 40-70 °C).

  • Monitoring: The formation of methyl methanesulfonate is monitored over time by a suitable analytical method such as GC-MS.

Quantitative Data:

The formation of MMS is an equilibrium process. The maximum conversion is typically low under these conditions but sufficient to be a concern for genotoxic impurities in pharmaceutical manufacturing.

ReactantSolventTemperature (°C)Max. Conversion (%)Reference
Methanesulfonic AcidMethanol70~0.35[5]

Applications of Sodium Methanesulfonate Derivatives in Organic Synthesis

The true value of sodium methanesulfonate as a precursor is realized through the synthetic utility of its derivatives, methanesulfonyl chloride and methyl methanesulfonate.

G cluster_0 Reactive Reagents cluster_1 Substrates cluster_2 Products MsCl Methanesulfonyl Chloride Mesylate Alkyl Mesylate (R-OMs) MsCl->Mesylate  + Alcohol, Base   MMS Methyl Methanesulfonate Ether Methyl Ether (Ar-OMe) MMS->Ether  + Phenol (B47542), Base   Methylamine Methylated Amine (R₂NMe) MMS->Methylamine  + Amine, Base   Thioether Methyl Thioether (R-SMe) MMS->Thioether  + Thiol, Base   Alcohol Alcohol (R-OH) Phenol Phenol (Ar-OH) Amine Amine (R₂NH) Thiol Thiol (R-SH)

Figure 2: Key applications of methanesulfonyl chloride and methyl methanesulfonate in organic synthesis.
Mesylation of Alcohols using Methanesulfonyl Chloride

The conversion of an alcohol's hydroxyl group into a mesylate is a fundamental transformation that makes it an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[6]

General Experimental Protocol:

  • Reaction Setup: The alcohol (1.0 eq) is dissolved in anhydrous dichloromethane (B109758) (DCM) to form an approximately 0.2 M solution in a round-bottom flask under an inert atmosphere. Triethylamine (1.5 eq) is added.

  • Reagent Addition: The mixture is cooled to 0 °C in an ice bath. Methanesulfonyl chloride (1.1-1.2 eq) is added dropwise.

  • Reaction: The reaction is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for 1-2 hours, or until completion as monitored by TLC.

  • Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with ice-cold water, cold 10% HCl, saturated NaHCO₃, and brine.

  • Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude mesylate, which is often pure enough for the next step.

Quantitative Data for Mesylation of Alcohols:

Alcohol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AlcoholTriethylamineDCM0 to RT1-3>95[6][7]
Secondary AlcoholTriethylamineDCM0 to RT2-590-95[6]
PhenolTriethylamineEthyl AcetateRT0.2>95
Alkylation Reactions using Methyl Methanesulfonate

Methyl methanesulfonate (MMS) is a potent SN2 methylating agent for a variety of nucleophiles.[8] Due to its toxicity and genotoxic potential, it should be handled with appropriate safety precautions.

General Experimental Protocol:

  • Base Treatment: The phenol (1.0 eq) is dissolved in a suitable solvent like acetone (B3395972) or DMF. A base such as potassium carbonate (1.5 eq) is added, and the mixture is stirred.

  • Alkylation: Methyl methanesulfonate (1.1 eq) is added, and the reaction mixture is heated (e.g., to 50-80 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: The mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

General Experimental Protocol:

  • Reaction Setup: The amine (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile (B52724) or DMF. A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq) is added.

  • Alkylation: Methyl methanesulfonate (1.1 eq) is added, and the reaction is stirred at room temperature or with gentle heating.

  • Work-up and Isolation: The work-up is similar to the O-alkylation procedure, involving removal of salts, extraction, and purification of the N-methylated product.

General Experimental Protocol:

  • Thiolate Formation: The thiol (1.0 eq) is dissolved in a solvent such as ethanol or DMF. A base like sodium hydroxide (B78521) or sodium ethoxide (1.05 eq) is added to form the thiolate anion.

  • Alkylation: Methyl methanesulfonate (1.05 eq) is added to the solution, and the reaction is typically stirred at room temperature.

  • Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting thioether is purified as needed.

Quantitative Data for Alkylation with Methyl Methanesulfonate (Illustrative):

NucleophileSubstrate ExampleBaseSolventYield (%)
Phenol4-MethoxyphenolK₂CO₃Acetone>90
AmineAnilineDIPEAACN85-95
ThiolThiophenolNaOHEtOH>95

Conclusion

Sodium methanesulfonate is a pivotal precursor in organic synthesis, not as a direct reactant, but as a stable and economical starting point for the synthesis of highly reactive and versatile C1 reagents. The pathways to methanesulfonic acid, methanesulfonyl chloride, and methyl methanesulfonate are well-established and high-yielding. The subsequent application of these derivatives in mesylation and methylation reactions is fundamental to modern organic synthesis, enabling a vast array of molecular transformations crucial for the pharmaceutical, agrochemical, and materials science industries. This guide provides the necessary technical details for researchers to effectively utilize sodium methanesulfonate as a strategic precursor in their synthetic endeavors.

References

A Comprehensive Technical Guide to the Solubility and Stability of Sodium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of sodium methanesulfonate (B1217627) (CH₃SO₃Na), a compound of significant interest in the pharmaceutical and chemical industries. This document consolidates critical data on its behavior in various solvents and under different environmental conditions, offering valuable insights for formulation development, chemical synthesis, and analytical method development.

Physicochemical Properties

Sodium methanesulfonate is a white, crystalline, and odorless solid. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] Its non-steroidal anti-inflammatory properties have also been noted.

Solubility Profile

Sodium methanesulfonate exhibits high solubility in polar solvents, a characteristic attributed to its ionic nature.[1] It is particularly soluble in water, with a reported solubility of 1x10⁶ mg/L at 20°C, which can be considered miscible.[1] While specific quantitative data for all common solvents is not extensively published, its qualitative solubility in various media is well-documented.

Table 1: Quantitative Solubility of Sodium Methanesulfonate

SolventTemperature (°C)Solubility (wt %)Reference
Water20Miscible (1x10⁶ mg/L)[1]
Hexane26-280[1]
Benzene26-281.5[1]
Methylcyclopentane26-280[1]
Toluene26-280.38[1]
o-Chlorotoluene26-280.23[1]
Ethyl disulfide26-280.47[1]

Predicted solubility values of 115.0 mg/mL (0.974 mol/L) and 117.0 mg/mL (0.989 mol/L) have also been reported, although the specific solvent was not indicated.[5]

Qualitative Solubility:

Sodium methanesulfonate is also described as being soluble in:

  • Alcohols (e.g., methanol, ethanol)[1][3][4]

  • Ether[3][4]

Stability Profile

Sodium methanesulfonate is a remarkably stable compound under a wide range of conditions. Its stability is a key attribute for its use in pharmaceutical formulations and chemical processes.

3.1. Thermal Stability

The methanesulfonate anion is highly resistant to thermal degradation. Studies have shown that it is stable up to 315°C even in the presence of a strong base.[6][7] TGA analysis of related metal methanesulfonates indicates that decomposition onsets are generally above 400°C.[8][9]

3.2. pH Stability and Hydrolysis

The carbon-sulfur bond in the methanesulfonate ion is highly stable and resistant to cleavage.[6] Consequently, sodium methanesulfonate is exceptionally stable in aqueous solutions across a wide pH range, from acidic to strongly alkaline conditions, and is highly resistant to hydrolysis.[6][7]

3.3. Hygroscopicity

Sodium methanesulfonate is hygroscopic and will absorb moisture from the air.[1][2][3][4] It has been observed to undergo deliquescence, the process of dissolving in absorbed atmospheric moisture, at a relative humidity (RH) of approximately 69-71%.[2][10] In mixed particles with sodium chloride, the sodium methanesulfonate component takes up water at around 69% RH.[2][10][11]

3.4. Incompatibilities

The primary chemical incompatibility of sodium methanesulfonate is with strong oxidizing agents.[6]

Table 2: Summary of Stability Characteristics

ConditionObservationReference
Thermal Stable up to 315°C in strong base. Decomposition of related salts >400°C.[6][7][8][9]
pH/Hydrolysis Highly resistant to hydrolysis across a wide pH range.[6][7]
Hygroscopicity Hygroscopic; deliquesces at ~69-71% RH.[1][2][3][4][10]
Chemical Incompatible with strong oxidizing agents.[6]
Storage For optimal stability, store in tightly sealed containers at room temperature, protected from extreme temperatures and direct sunlight. For long-term storage of the solid, refrigeration (2-8°C) is recommended.[6]

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the solubility and stability of any compound. Below are generalized methodologies for key experiments.

4.1. Solubility Determination

Two common methods for solubility assessment are the kinetic and thermodynamic (shake-flask) assays.

4.1.1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess solubility.

  • Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined.

  • Methodology:

    • Prepare a stock solution of sodium methanesulfonate in DMSO.

    • Add a small volume of the stock solution to a microtiter plate.

    • Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells.

    • Mix and incubate for a specified period (e.g., 2 hours) at a controlled temperature.

    • Analyze for precipitation using nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via UV spectrophotometry or LC-MS.[12][13][14][15][16]

4.1.2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the "gold standard".

  • Principle: An excess amount of the solid compound is equilibrated with a solvent over an extended period. The concentration of the dissolved compound in the saturated solution is then measured.

  • Methodology:

    • Add an excess of solid sodium methanesulfonate to a vial containing the solvent of interest.

    • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Separate the undissolved solid from the solution by centrifugation and/or filtration.

    • Determine the concentration of sodium methanesulfonate in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[14][16][17][18][19][20]

4.2. Stability Testing

Stability testing is crucial to establish the shelf-life and appropriate storage conditions for a substance. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[21][22]

4.2.1. Forced Degradation (Stress) Studies

These studies are designed to identify potential degradation products and pathways.

  • Principle: The compound is subjected to conditions more severe than accelerated stability testing to induce degradation.

  • Methodology:

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).[21]

    • Humidity Stress: Expose the solid compound to high humidity levels (e.g., ≥75% RH).[21]

    • pH Stress (Hydrolysis): Dissolve the compound in aqueous solutions across a wide pH range (e.g., pH 2, 7, 10) and monitor for degradation over time.

    • Oxidative Stress: Expose the compound in solution to an oxidizing agent (e.g., hydrogen peroxide).

    • Photostability: Expose the solid or dissolved compound to light according to ICH Q1B guidelines.[21]

    • Analysis: Utilize a stability-indicating analytical method, typically HPLC, to separate and quantify the parent compound and any degradation products.[23][24][25][26]

4.2.2. Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life.

  • Principle: The compound is stored under defined temperature and humidity conditions for a specified duration.

  • Methodology:

    • Store samples of sodium methanesulfonate under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[22]

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[27]

    • Analyze the samples for relevant quality attributes using a validated stability-indicating method.[28]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like sodium methanesulfonate.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_conclusion Overall Assessment sol_start Sodium Methanesulfonate (Solid) kinetic_sol Kinetic Solubility Assay (DMSO stock -> Buffer) sol_start->kinetic_sol thermo_sol Thermodynamic Solubility Assay (Shake-Flask) sol_start->thermo_sol sol_analysis Analysis (Nephelometry, UV-Vis, LC-MS) kinetic_sol->sol_analysis thermo_sol->sol_analysis sol_result Solubility Data sol_analysis->sol_result final_report Technical Guide / Whitepaper sol_result->final_report stab_start Sodium Methanesulfonate (Solid/Solution) forced_deg Forced Degradation (Heat, Humidity, pH, Oxidation, Light) stab_start->forced_deg long_term_stab Long-Term & Accelerated Stability (ICH Conditions) stab_start->long_term_stab stab_analysis Stability-Indicating HPLC Analysis forced_deg->stab_analysis long_term_stab->stab_analysis stab_result Stability Profile & Degradation Pathways stab_analysis->stab_result stab_result->final_report

Caption: Workflow for solubility and stability assessment.

Conclusion

Sodium methanesulfonate is a highly water-soluble and stable compound. Its resistance to thermal and hydrolytic degradation makes it a robust candidate for various applications in the pharmaceutical and chemical fields. Understanding its solubility in different solvent systems and its behavior under stress conditions is paramount for successful product development. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this versatile compound.

References

The Hygroscopic Nature of Sodium Methanesulfonate: An In-depth Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of sodium methanesulfonate (B1217627) (CH₃SO₃Na) and its significant implications in the pharmaceutical industry. Understanding and controlling the moisture sorption properties of this widely used salt is critical for ensuring the stability, efficacy, and quality of drug products. This document details the quantitative hygroscopic characteristics of sodium methanesulfonate, outlines the experimental protocols for its assessment, and discusses the resulting challenges and mitigation strategies in drug formulation and development.

Understanding the Hygroscopicity of Sodium Methanesulfonate

Sodium methanesulfonate is recognized for its slight hygroscopic properties.[1] Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property is primarily dictated by the material's chemical structure, crystallinity, and the ambient temperature and relative humidity (RH). For a pharmaceutical ingredient, excessive moisture uptake can lead to a cascade of undesirable physical and chemical changes.

Quantitative Hygroscopic Data

The hygroscopic behavior of sodium methanesulfonate has been characterized by its deliquescence relative humidity (DRH), which is the RH at which the solid material begins to dissolve by absorbing atmospheric moisture.[2] Below this critical RH, the material will not readily absorb water from the air.

Several studies have quantified the hygroscopic properties of sodium methanesulfonate:

ParameterValueTemperature (°C)Reference
Deliquescence Relative Humidity (DRH)70-71%15-35Guo et al. (2020)[1][2]
Deliquescence Relative Humidity (DRH)60-70%Not SpecifiedPeng and Chan (2001)[2]
Deliquescence of CH₃SO₃Na shell in mixed particles~69%Not SpecifiedLiu et al. (2011)[2][3][4]
Mass change at 90% RH (relative to <1% RH)4.002 ± 0.05325Guo et al. (2020)[1][5]
Hygroscopic Growth Factor at 90% RH1.48 ± 0.02Room TemperatureGuo et al. (2020)[1][5]

Implications for Drug Development and Formulation

The hygroscopic nature of sodium methanesulfonate presents several challenges throughout the drug development lifecycle, from early-stage formulation to manufacturing and storage.[6]

Physical Stability

Moisture uptake can induce physical changes in the solid-state properties of a drug substance or formulation, including:

  • Caking and Poor Flow: The absorption of water can lead to the formation of liquid bridges between particles, resulting in clumping and reduced powder flowability. This can cause significant issues during manufacturing processes such as blending, hopper flow, and die filling.[6]

  • Changes in Crystal Structure: Moisture can induce polymorphic transformations or the formation of hydrates, which can alter the drug's solubility, dissolution rate, and bioavailability.[6]

  • Deliquescence: Above its critical relative humidity, sodium methanesulfonate will deliquesce, leading to a complete loss of the solid form and potentially causing dose uniformity issues and accelerated degradation.[6]

Chemical Stability

The presence of absorbed water can accelerate chemical degradation pathways, particularly for moisture-sensitive active pharmaceutical ingredients (APIs). Water can act as a reactant in hydrolysis reactions or as a plasticizer, increasing molecular mobility and facilitating degradation reactions.[6]

Manufacturing and Storage

The hygroscopicity of sodium methanesulfonate necessitates controlled environmental conditions during manufacturing and storage to prevent moisture-induced quality issues. This often requires:

  • Low Humidity Manufacturing Environments: Processing in areas with controlled low relative humidity to minimize moisture uptake.

  • Protective Packaging: Use of packaging materials with a high moisture barrier, such as blister packs with aluminum foil or glass and high-density polyethylene (B3416737) (HDPE) bottles with desiccants.[7]

The following diagram illustrates the logical relationship between the hygroscopic nature of sodium methanesulfonate and its implications in drug development.

cluster_physical Physical Instability cluster_chemical Chemical Instability cluster_mitigation Control Measures Hygroscopicity Hygroscopic Nature of Sodium Methanesulfonate Moisture_Uptake Moisture Uptake from Ambient Environment Hygroscopicity->Moisture_Uptake Physical_Changes Physical Changes Moisture_Uptake->Physical_Changes Chemical_Changes Chemical Degradation Moisture_Uptake->Chemical_Changes Formulation_Challenges Formulation & Manufacturing Challenges Physical_Changes->Formulation_Challenges Caking Caking & Poor Flow Physical_Changes->Caking Polymorphism Polymorphic Transformation Physical_Changes->Polymorphism Deliquescence Deliquescence Physical_Changes->Deliquescence Chemical_Changes->Formulation_Challenges Hydrolysis API Hydrolysis Chemical_Changes->Hydrolysis Mitigation Mitigation Strategies Formulation_Challenges->Mitigation Controlled_Environment Controlled Manufacturing Environment Mitigation->Controlled_Environment Protective_Packaging Protective Packaging Mitigation->Protective_Packaging Formulation_Strategies Formulation Strategies (e.g., Coating) Mitigation->Formulation_Strategies

Implications of Sodium Methanesulfonate's Hygroscopicity.

Experimental Protocols for Hygroscopicity Assessment

A thorough understanding of the hygroscopic properties of sodium methanesulfonate is achieved through well-defined experimental protocols. Dynamic Vapor Sorption (DVS) is a primary technique used for this purpose.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity at a constant temperature. This allows for the determination of moisture sorption isotherms, which are graphical representations of the relationship between water content and water activity (or RH).

Objective: To determine the moisture sorption and desorption characteristics of sodium methanesulfonate, including the deliquescence relative humidity (DRH).

Apparatus: A Dynamic Vapor Sorption (DVS) instrument equipped with a microbalance.

Methodology:

  • Sample Preparation: A small amount of the sodium methanesulfonate sample (typically 5-15 mg) is placed in the DVS sample pan.[8]

  • Drying: The sample is initially dried in the DVS chamber by exposing it to a stream of dry nitrogen (0% RH) at a defined temperature (e.g., 25°C) until a stable mass is achieved.[8] This establishes the dry mass of the sample.

  • Sorption Phase: The relative humidity in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[8] At each RH step, the sample mass is allowed to equilibrate. The instrument continuously monitors the mass until the change in mass over time ( dm/dt ) is below a specified threshold.

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.[8]

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate the sorption and desorption isotherms. The DRH is identified as the RH at which a sharp increase in mass is observed, indicating the onset of deliquescence.

The following diagram illustrates a typical experimental workflow for DVS analysis.

Start Start Sample_Prep Sample Preparation (5-15 mg) Start->Sample_Prep Drying Drying at 0% RH (e.g., 25°C) Sample_Prep->Drying Equilibrium_Check1 Mass Equilibration? Drying->Equilibrium_Check1 Equilibrium_Check1->Drying No Sorption_Step Increase RH (e.g., by 10%) Equilibrium_Check1->Sorption_Step Yes Equilibrium_Check2 Mass Equilibration? Sorption_Step->Equilibrium_Check2 Equilibrium_Check2->Sorption_Step No Max_RH_Check Max RH Reached (e.g., 90%)? Equilibrium_Check2->Max_RH_Check Yes Desorption_Step Decrease RH (e.g., by 10%) Max_RH_Check->Desorption_Step No Data_Analysis Data Analysis: Plot Sorption/Desorption Isotherms Max_RH_Check->Data_Analysis Yes Equilibrium_Check3 Mass Equilibration? Desorption_Step->Equilibrium_Check3 Equilibrium_Check3->Desorption_Step No Min_RH_Check Min RH Reached (e.g., 0%)? Equilibrium_Check3->Min_RH_Check Yes Min_RH_Check->Desorption_Step No Min_RH_Check->Data_Analysis Yes End End Data_Analysis->End

Dynamic Vapor Sorption (DVS) Experimental Workflow.

Conclusion

The hygroscopic nature of sodium methanesulfonate is a critical physicochemical property that must be thoroughly characterized and managed during pharmaceutical development. With a deliquescence relative humidity in the range of 60-71% RH, this excipient requires careful handling and formulation strategies to mitigate the risks of physical and chemical instability in the final drug product. The use of robust analytical techniques such as Dynamic Vapor Sorption is essential for generating the necessary data to inform formulation design, establish appropriate manufacturing and storage conditions, and ensure the overall quality and performance of the pharmaceutical product. By understanding and addressing the implications of its hygroscopicity, researchers and drug development professionals can effectively utilize sodium methanesulfonate in the creation of safe and stable medicines.

References

An In-depth Technical Guide to the Crystal Structure and Properties of Sodium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanesulfonate (B1217627) (CH₃SO₃Na), the sodium salt of methanesulfonic acid, is a white, crystalline, organosulfur compound.[1] It is recognized for its high solubility in aqueous solutions and its stability, making it a versatile compound in various scientific and industrial applications. In the pharmaceutical industry, it serves as a counterion for basic drug substances, enhancing their solubility and stability. This technical guide provides a comprehensive overview of the crystal structure and physicochemical properties of sodium methanesulfonate, complete with detailed experimental protocols and data presented for clarity and practical application in research and development.

Crystal Structure

The definitive crystal structure of sodium methanesulfonate was elucidated by Wei and Hingerty in 1981. Their single-crystal X-ray diffraction study revealed that sodium methanesulfonate crystallizes in the orthorhombic system, belonging to the space group Pbma.[2]

The asymmetric unit of the crystal structure contains 2.5 molecules. This arrangement includes one methanesulfonate anion situated on a crystallographic mirror plane and one sodium ion on a crystallographic twofold axis. The methanesulfonate anions exhibit approximate C₃ᵥ symmetry. The coordination environment of the sodium ions is noteworthy, with two distinct coordination geometries. Two of the sodium ions are each surrounded by six oxygen atoms in a distorted octahedral configuration. The third sodium ion is coordinated to eight oxygen atoms.[2]

Crystallographic Data
ParameterValueReference
Crystal SystemOrthorhombic[2]
Space GroupPbma[2]
a17.0713(6) Å[2]
b22.0217(6) Å[2]
c5.6058(3) Å[2]
V2107.4(1) ų[2]
Z20[2]

Physicochemical Properties

Sodium methanesulfonate is a white, odorless, crystalline solid that is hygroscopic in nature.[1][3]

Physical Properties
PropertyValueReference
Molecular FormulaCH₃NaO₃S[3]
Molecular Weight118.09 g/mol [4]
Melting Point17-19 °C[5]
Boiling Point167 °C[5]
Density1.481 g/cm³[5]
SolubilitySoluble in water, alcohol, ether, hexane, benzene, methylcyclopentane, toluene, o-chlorotoluene, and ethyl disulfide.[3]
Spectroscopic Properties

Infrared (IR) Spectroscopy:

The IR spectrum of sodium methanesulfonate is characterized by strong absorptions corresponding to the vibrations of the sulfonate group and the methyl group.

Wavenumber (cm⁻¹)AssignmentReference
~3455O-H stretch (from absorbed water due to hygroscopicity)[6]
~1357Asymmetric S=O stretch[6]
~1173Asymmetric S=O stretch[6]
~1043Symmetric S=O stretch[6]

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the sulfonate group.

Wavenumber (cm⁻¹)Assignment
~3020C-H asymmetric stretch
~2940C-H symmetric stretch
~1420C-H deformation
~1050S-O symmetric stretch
~780C-S stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NucleusSolventChemical Shift (δ) ppmMultiplicity
¹HD₂O~2.8singlet
¹³CD₂O~40singlet

Experimental Protocols

Synthesis of Sodium Methanesulfonate

A common and straightforward method for the laboratory synthesis of sodium methanesulfonate is the neutralization of methanesulfonic acid with a sodium base.

Materials:

  • Methanesulfonic acid (CH₃SO₃H)

  • Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol (B145695) (for recrystallization)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve a known amount of methanesulfonic acid in deionized water.

  • Slowly add a stoichiometric amount of sodium hydroxide solution (or sodium carbonate) to the stirred methanesulfonic acid solution. The reaction is exothermic, so the addition should be controlled to manage the temperature. If using sodium carbonate, effervescence will be observed due to the release of carbon dioxide.

  • Monitor the pH of the solution. Continue adding the base until the pH reaches approximately 7.

  • Once the neutralization is complete, the solution contains sodium methanesulfonate dissolved in water.

  • The crude product can be isolated by removing the water under reduced pressure using a rotary evaporator.

Crystallization of Sodium Methanesulfonate

Purification of the synthesized sodium methanesulfonate is typically achieved by recrystallization.

Procedure:

  • Dissolve the crude sodium methanesulfonate in a minimum amount of hot deionized water.

  • Once completely dissolved, allow the solution to cool slowly to room temperature.

  • For further crystallization, the solution can be placed in an ice bath.

  • Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove any residual solvent.

Characterization Methods

High-Performance Liquid Chromatography (HPLC):

Purity analysis of sodium methanesulfonate can be performed using HPLC.[7][8]

  • Column: A C18 reverse-phase column is typically used.[9]

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) is suitable.[9]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) can be employed, as the methanesulfonate ion has weak UV absorbance.[9] Alternatively, a derivatization agent can be used to enhance UV detection.[10][11]

Thermal Analysis (TGA/DSC):

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and melting point of the compound.

  • TGA: TGA can be used to assess the presence of residual solvents or water and to determine the decomposition temperature of the salt.[12][13]

  • DSC: DSC is used to accurately determine the melting point and to study any phase transitions.[12][13]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of sodium methanesulfonate to its final characterization.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants (Methanesulfonic Acid + Sodium Base) reaction Neutralization Reaction start->reaction crude Crude Sodium Methanesulfonate reaction->crude recrystallization Recrystallization crude->recrystallization crystals Purified Crystals recrystallization->crystals hplc HPLC (Purity) crystals->hplc nmr NMR (¹H, ¹³C) crystals->nmr ir_raman IR & Raman (Functional Groups) crystals->ir_raman xrd XRD (Crystal Structure) crystals->xrd thermal TGA/DSC (Thermal Properties) crystals->thermal

Caption: Workflow for the synthesis and characterization of sodium methanesulfonate.

References

An In-depth Technical Guide to the Toxicological Profile and Safety of Sodium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment. The toxicological data available for sodium methanesulfonate (B1217627) is limited, and this report reflects the current state of knowledge.

Executive Summary

Sodium methanesulfonate (CAS No. 2386-57-4) is the sodium salt of methanesulfonic acid. Despite its simple structure and use in chemical synthesis, a comprehensive toxicological profile for sodium methanesulfonate is not well-established in publicly available literature. The majority of safety data sheets indicate a lack of specific data for key toxicological endpoints, including carcinogenicity, genotoxicity, and reproductive toxicity. This guide synthesizes the limited available data and provides a qualitative assessment based on read-across from structurally related alkyl sulfonates. For many critical toxicological parameters, significant data gaps remain.

Chemical and Physical Properties

PropertyValueReference
Chemical Name Sodium methanesulfonate[1]
Synonyms Sodium mesylate, Methanesulfonic acid sodium salt[2]
CAS Number 2386-57-4[2]
Molecular Formula CH₃NaO₃S[2]
Molecular Weight 118.09 g/mol [2]
Appearance White crystalline powder[3]
Solubility Highly soluble in water[3]

Non-Clinical Toxicology

A significant portion of the toxicological data for sodium methanesulfonate is unavailable. The following sections summarize the existing information and note the data gaps.

Acute Toxicity

Direct experimental data on the acute toxicity of sodium methanesulfonate is sparse. One safety data sheet provides limit dose information in rats, suggesting low acute toxicity via the oral and dermal routes.[4] An older in vivo screening study by the National Cancer Institute (NCI) in mice showed survival at doses up to 200 mg/kg, further supporting low acute toxicity.[5]

TestSpeciesRouteDosingResultReference
Acute Oral ToxicityRat (female)OralLimit TestLD₀ ≥ 2000 mg/kg bw[4]
Acute Dermal ToxicityRat (male/female)DermalLimit TestLD₀ ≥ 2000 mg/kg bw[4]
In vivo ScreenMouse (CD2F1)IntraperitonealSingle injection100% survival at 200 mg/kg on day 5[5]
Skin and Eye Irritation

Multiple sources classify sodium methanesulfonate as a skin and eye irritant.[2][3][6] The GHS classification provided in the ECHA C&L Inventory indicates "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are hazards reported by a majority of notifiers.[6] Additionally, it is suggested that it "May cause respiratory irritation" (H335).[6]

Genotoxicity

There are no specific in vitro or in vivo genotoxicity studies available for sodium methanesulfonate. Safety data sheets consistently state that data on germ cell mutagenicity is not available.[2][7][8]

Read-Across Assessment: The broader category of alkyl sulfonates has been evaluated under the OECD SIDS (Screening Information Data Set) program. This assessment, which includes primary alkane sulfonates, concluded that this class of chemicals is not genotoxic.[9] This suggests a low potential for sodium methanesulfonate to be genotoxic. However, this is an inference based on structural similarity and not direct experimental evidence.

Carcinogenicity

There are no dedicated carcinogenicity studies on sodium methanesulfonate.[3][7][8]

Read-Across Assessment: The OECD SIDS assessment for the alkyl sulfates and alkane sulfonates category found no evidence of carcinogenicity.[9][10] Studies on secondary alkane sulfonate-sodium salts also showed no carcinogenic potential in rats and mice.[11] Based on this read-across, the carcinogenic potential of sodium methanesulfonate is expected to be low.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of sodium methanesulfonate have not been identified.[7][8]

Read-Across Assessment: The OECD SIDS report on alkyl sulfonates concluded that this category of substances is not toxic to reproduction or development.[9][10] Therefore, by analogy, sodium methanesulfonate is not expected to be a reproductive or developmental toxicant.

Ecotoxicology

Limited data is available on the ecotoxicological effects of sodium methanesulfonate.

TestSpeciesDurationResultReference
Aquatic Invertebrate ToxicityDaphnia magna48 hoursEC₅₀ = 260 mg/L[4]
Algal ToxicityPseudokirchneriella subcapitata96 hoursEC₅₀ > 100 mg/L[4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific ADME or toxicokinetic studies for sodium methanesulfonate were found in the public domain. As a highly water-soluble salt, it is expected to be readily absorbed after oral ingestion and rapidly excreted in the urine. Dermal absorption is likely to be poor.

Visualizations

Given the absence of specific mechanistic or experimental workflow data for sodium methanesulfonate, the following diagrams illustrate the logical processes and concepts applied in this toxicological overview.

ToxicologicalDataAvailability cluster_available Available Data cluster_unavailable Data Gaps Acute Toxicity (Limit Tests) Acute Toxicity (Limit Tests) Skin/Eye Irritation Skin/Eye Irritation Ecotoxicity (Daphnia, Algae) Ecotoxicity (Daphnia, Algae) Genotoxicity Genotoxicity Carcinogenicity Carcinogenicity Reproductive Toxicity Reproductive Toxicity ADME ADME Sodium Methanesulfonate Sodium Methanesulfonate Sodium Methanesulfonate->Acute Toxicity (Limit Tests) Sodium Methanesulfonate->Skin/Eye Irritation Sodium Methanesulfonate->Ecotoxicity (Daphnia, Algae) Sodium Methanesulfonate->Genotoxicity Sodium Methanesulfonate->Carcinogenicity Sodium Methanesulfonate->Reproductive Toxicity Sodium Methanesulfonate->ADME

Caption: Data availability for sodium methanesulfonate toxicology.

ReadAcrossLogic cluster_endpoints Toxicological Endpoints cluster_oecd_data OECD SIDS Data for Category Sodium Methanesulfonate Sodium Methanesulfonate Genotoxicity Genotoxicity Sodium Methanesulfonate->Genotoxicity No specific data Carcinogenicity Carcinogenicity Sodium Methanesulfonate->Carcinogenicity No specific data ReproductiveTox Reproductive Toxicity Sodium Methanesulfonate->ReproductiveTox No specific data Alkyl Sulfonates Category Alkyl Sulfonates Category No Genotoxicity No Genotoxicity Alkyl Sulfonates Category->No Genotoxicity No Carcinogenicity No Carcinogenicity Alkyl Sulfonates Category->No Carcinogenicity No Reproductive Toxicity No Reproductive Toxicity Alkyl Sulfonates Category->No Reproductive Toxicity No Genotoxicity->Genotoxicity Read-Across Inference (Low Concern) No Carcinogenicity->Carcinogenicity Read-Across Inference (Low Concern) No Reproductive Toxicity->ReproductiveTox Read-Across Inference (Low Concern)

Caption: Read-across approach for assessing data gaps.

Conclusion

References

Methodological & Application

Sodium Methanesulfonate: A Versatile Supporting Electrolyte for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-ELEC-2025-01

Introduction

Sodium methanesulfonate (B1217627) (CH₃SO₃Na) is emerging as a highly effective and environmentally benign supporting electrolyte for a wide range of electrochemical applications. Derived from the strong organic acid, methanesulfonic acid (MSA), it offers a unique combination of high solubility, excellent thermal and electrochemical stability, and good conductivity.[1][2] These properties make it a compelling alternative to conventional supporting electrolytes, particularly in aqueous systems. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of sodium methanesulfonate in electrochemistry.

The methanesulfonate anion is notably stable against both hydrolysis and oxidation, contributing to a wide electrochemical window.[2][3] Furthermore, the high solubility of many metal methanesulfonate salts allows for the preparation of highly concentrated electrolyte solutions, which is advantageous in applications such as electrodeposition and redox flow batteries.[1][2]

Physicochemical Properties

Sodium methanesulfonate is a white, crystalline, and often hygroscopic solid that is highly soluble in water and other polar solvents.[4][5] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Formula CH₃SO₃Na[4]
Molecular Weight 118.09 g/mol [5]
Appearance White to almost white crystalline powder[4]
Solubility in Water High[4][5]
Thermal Stability Stable up to high temperatures[3]
Electrochemical Stability Wide electrochemical window in aqueous solution[3]

Key Advantages in Electrochemical Applications

The use of sodium methanesulfonate as a supporting electrolyte offers several distinct advantages over more traditional salts:

  • High Solubility of Metal Salts: Many metal methanesulfonate salts are highly soluble in aqueous solutions, enabling the formulation of concentrated electrolytes for applications like electroplating and battery technology.[1][2]

  • Wide Electrochemical Window: The methanesulfonate anion is electrochemically stable over a broad potential range, making it suitable for studying a variety of redox processes without interference from the electrolyte itself.[3]

  • "Green" Electrolyte: Methanesulfonic acid and its salts are considered more environmentally friendly alternatives to electrolytes based on fluoride, such as fluoroboric and fluorosilicic acids.[1]

  • High Conductivity: Aqueous solutions of methanesulfonates exhibit good ionic conductivity, which is crucial for minimizing iR drop and achieving efficient electrochemical reactions.[1][6]

  • Chemical and Thermal Stability: The methanesulfonate anion is resistant to hydrolysis and thermal decomposition, ensuring the longevity and reliability of the electrolyte solution.[2][3]

Applications

Sodium methanesulfonate is a versatile supporting electrolyte with applications in various fields of electrochemistry:

  • Electrodeposition: Due to the high solubility of metal methanesulfonate salts, it is an excellent supporting electrolyte for the electrodeposition of metals and alloys, such as tin and tin-lead solders.[4][7]

  • Redox Flow Batteries (RFBs): The stability and high solubility of metal complexes in methanesulfonate solutions are beneficial for the development of high-energy-density aqueous RFBs.[1]

  • Organic Electrochemistry: Its wide electrochemical window and inert nature make it a suitable supporting electrolyte for studying the electrochemical behavior of organic compounds.

  • Electrochemical Sensors: As an inert electrolyte, it can be used in the development of electrochemical sensors to provide a stable medium for analyte detection.

Data Presentation

Electrochemical Window

The electrochemical window of an electrolyte defines the potential range within which the electrolyte is electrochemically inert. For aqueous solutions, this window is typically limited by the hydrogen evolution reaction (HER) at cathodic potentials and the oxygen evolution reaction (OER) at anodic potentials. The methanesulfonate anion is known to be highly resistant to electrochemical oxidation. While the precise window for a neutral sodium methanesulfonate solution will depend on the electrode material and pH, the data for methanesulfonic acid (MSA) provides a strong indication of its stability. On a platinum working electrode, MSA has an electrochemical window extending from approximately -2 V to +2 V versus the standard hydrogen electrode (SHE).[3]

ParameterValue (vs. SHE) on Pt Electrode
Anodic Limit (Oxidation) ~ +2.0 V
Cathodic Limit (Reduction) ~ -2.0 V
Total Window ~ 4.0 V
(Data inferred from studies on methanesulfonic acid)
Conductivity Data

Experimental Protocols

Protocol 1: Preparation of Aqueous Sodium Methanesulfonate Supporting Electrolyte

This protocol describes the preparation of a standard 0.1 M aqueous solution of sodium methanesulfonate for general electrochemical use.

Materials:

  • Sodium methanesulfonate (CH₃SO₃Na), high purity (e.g., ≥98%)

  • Deionized water (Type I or equivalent, resistivity >18 MΩ·cm)

  • Volumetric flask (e.g., 100 mL, 250 mL, or 500 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required mass of sodium methanesulfonate. For a 0.1 M solution in 100 mL, the required mass is: 0.1 mol/L * 0.1 L * 118.09 g/mol = 1.1809 g

  • Weigh the sodium methanesulfonate. Accurately weigh the calculated mass of sodium methanesulfonate using an analytical balance.

  • Dissolve the salt. Transfer the weighed sodium methanesulfonate to the volumetric flask. Add a portion of deionized water (approximately half the final volume) to the flask.

  • Stir to dissolve. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the sodium methanesulfonate is completely dissolved.

  • Bring to final volume. Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the solution. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage. Store the prepared electrolyte solution in a clean, sealed container at room temperature.[9]

Protocol 2: General Cyclic Voltammetry Experiment

This protocol outlines a general procedure for performing cyclic voltammetry using a prepared sodium methanesulfonate supporting electrolyte.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, gold)

  • Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire or mesh)

  • Prepared sodium methanesulfonate supporting electrolyte (e.g., 0.1 M)

  • Analyte of interest

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Assemble the electrochemical cell. Place the prepared supporting electrolyte in the electrochemical cell.

  • Deoxygenate the solution. Purge the electrolyte with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Prepare the electrodes. Ensure the working, reference, and counter electrodes are clean and properly polished (if applicable) according to standard laboratory procedures.

  • Introduce the analyte. Add the analyte of interest to the deoxygenated supporting electrolyte to the desired concentration. Allow the solution to mix thoroughly.

  • Set up the potentiostat. Connect the electrodes to the potentiostat. Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential(s), final potential, and scan rate.

  • Run the experiment. Initiate the cyclic voltammetry scan and record the resulting voltammogram.

  • Data analysis. Analyze the obtained voltammogram to determine the electrochemical properties of the analyte, such as peak potentials and peak currents.

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Electrochemical Measurement start Start weigh Weigh Sodium Methanesulfonate start->weigh dissolve Dissolve in Deionized Water weigh->dissolve volume Bring to Final Volume dissolve->volume homogenize Homogenize Solution volume->homogenize add_electrolyte Add Electrolyte to Cell homogenize->add_electrolyte deoxygenate Deoxygenate with Inert Gas add_electrolyte->deoxygenate add_analyte Add Analyte deoxygenate->add_analyte assemble_electrodes Assemble Electrodes add_analyte->assemble_electrodes connect Connect to Potentiostat assemble_electrodes->connect set_params Set Experimental Parameters connect->set_params run_cv Run Cyclic Voltammetry set_params->run_cv analyze Analyze Data run_cv->analyze

Caption: Workflow for a typical electrochemical experiment using sodium methanesulfonate as the supporting electrolyte.

Signaling_Pathway cluster_properties Key Properties of Sodium Methanesulfonate cluster_applications Resulting in Suitability for Diverse Applications p1 High Solubility of Metal Salts a1 Electrodeposition p1->a1 a2 Redox Flow Batteries p1->a2 p2 Wide Electrochemical Window a3 Organic Electrochemistry p2->a3 a4 Electrochemical Sensors p2->a4 p3 Good Ionic Conductivity p3->a1 p3->a2 p4 High Thermal and Chemical Stability p4->a1 p4->a2 p4->a3 p5 Environmentally Benign p5->a1 p5->a2

Caption: Relationship between the properties of sodium methanesulfonate and its electrochemical applications.

References

Application Notes and Protocols for Tin-Lead Alloy Electroplating using Sodium Methanesulfonate-Based Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium methanesulfonate-based electrolytes in the electroplating of tin-lead alloys. This document details the advantages of the methanesulfonic acid (MSA) system, typical bath formulations, operating parameters, and detailed experimental protocols for achieving desired deposit characteristics.

Introduction

Tin-lead alloy coatings are extensively used in the electronics industry for applications such as printed circuit boards, connectors, and semiconductor components due to their excellent solderability and corrosion resistance.[1] Traditionally, fluoborate-based electrolytes have been employed for tin-lead plating. However, environmental and safety concerns associated with fluorides have driven the adoption of methanesulfonic acid (MSA)-based baths.[2][3][4]

The MSA system offers several advantages, including being less corrosive and toxic, having higher metal solubility, producing less sludge, and being easier to treat for waste disposal.[2][3] Methanesulfonic acid is a strong, non-oxidizing acid that helps to minimize the formation of stannic sludge.[5] In these baths, metal salts like stannous and lead methanesulfonate (B1217627) are highly soluble, allowing for stable and efficient plating operations.[6] While the term "sodium methanesulfonate" is in the topic, the core of the electroplating bath revolves around methanesulfonic acid and its tin and lead salts. Sodium methanesulfonate itself is not a primary active component for metal deposition but can be present as a salt.

Data Presentation

The following tables summarize typical bath compositions and operating conditions for tin-lead alloy electroplating using MSA-based electrolytes. These values can be adjusted based on the specific application, such as barrel, rack, or high-speed reel-to-reel plating.

Table 1: General Composition of MSA Tin-Lead Plating Baths

ComponentConcentration RangePurpose
Stannous Tin (as Sn²⁺)15 - 40 g/LSource of tin for the alloy deposit.
Divalent Lead (as Pb²⁺)1 - 10 g/LSource of lead for the alloy deposit.
Free Methanesulfonic Acid (MSA)100 - 250 mL/L (of 70% MSA)Provides conductivity and maintains bath stability.
Organic Additives (e.g., brighteners, grain refiners)Varies by proprietary formulationTo control deposit properties like brightness, grain size, and uniformity.
Antioxidants (e.g., hydroquinone)As requiredTo prevent the oxidation of Sn²⁺ to Sn⁴⁺.[5][6]

Table 2: Typical Operating Conditions for MSA Tin-Lead Plating Baths

ParameterRangeInfluence on Deposit
Cathode Current Density1 - 5 A/dm² (10 - 50 ASF)Affects plating rate and alloy composition.[1]
Temperature20 - 40 °C (68 - 104 °F)Higher temperatures can allow for higher current densities.[6]
AgitationMechanical (cathode rod or solution movement)Ensures uniform ion concentration at the cathode surface.
AnodesPure tin/lead alloy of the desired compositionReplenishes metal ions in the bath.
FiltrationContinuousRemoves particulate matter to prevent rough deposits.

Table 3: Example Bath Formulation for a Satin Bright Tin-Lead (90/10) Deposit

ComponentOptimum ConcentrationRange
Tin (as metal)21 g/L20-30 g/L
Lead (as metal)3 g/L1-4 g/L
Methanesulfonic Acid225 g/L120-225 g/L
Additive A (Wetting Agent)15 mL/L10 - 20 mL/L
Additive B (Grain Refiner)10 mL/L8 - 12 mL/L

Data adapted from various sources providing typical formulations.[6][7]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and operation of a tin-lead alloy electroplating bath.

Protocol 1: Preparation of the Electroplating Bath
  • Safety Precautions : Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals. Work in a well-ventilated area.

  • Tank Preparation : Ensure the plating tank and all associated equipment (pumps, filters, heaters) are made of compatible materials such as polyethylene, polypropylene, or Koroseal.[6]

  • Initial Fill : Fill the plating tank to approximately half of its final volume with deionized water.

  • Acid Addition : Slowly and carefully add the required volume of methanesulfonic acid to the water with continuous stirring. This process is exothermic, so add the acid gradually to control the temperature.

  • Metal Salt Dissolution : Separately dissolve the stannous methanesulfonate and lead methanesulfonate in deionized water and then add them to the main tank with stirring.

  • Additive Incorporation : Once the acid and metal salts are fully dissolved and the solution has cooled, add the proprietary organic additives and any antioxidants as per the supplier's recommendations.

  • Final Volume Adjustment : Bring the bath to its final working volume with deionized water and stir thoroughly to ensure homogeneity.

  • Analysis : Analyze the bath for tin, lead, and free acid concentrations to ensure they are within the desired range.

Protocol 2: Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and a high-quality deposit.

  • Cleaning : Degrease the substrate to remove any oils and organic contaminants. This can be done using an alkaline cleaner or by electrolytic degreasing.[8]

  • Rinsing : Thoroughly rinse the substrate with deionized water to remove any residual cleaning solution.

  • Activation (Pickling) : Immerse the substrate in a dilute acid solution (e.g., 10% methanesulfonic acid) to remove any surface oxides.[6]

  • Final Rinse : Rinse the activated substrate with deionized water immediately before placing it in the plating bath.

Protocol 3: Electroplating Process
  • Bath Temperature : Adjust the bath temperature to the desired operating range (e.g., 25-35°C).

  • Anode and Cathode Setup : Place the prepared substrate (cathode) in the plating bath. Ensure the tin-lead alloy anodes are correctly positioned. The anode-to-cathode ratio is typically 1:1.[6]

  • Electrical Connection : Connect the anode and cathode to a DC rectifier.

  • Plating : Apply the calculated current density and begin the electroplating process for the predetermined time required to achieve the desired deposit thickness.

  • Agitation : Ensure continuous and uniform agitation of the solution or movement of the cathode rod throughout the plating process.

  • Post-Plating : Once plating is complete, turn off the rectifier, remove the plated substrate, and proceed with post-treatment steps.

  • Post-Treatment : Rinse the plated part thoroughly with deionized water and dry it. Depending on the application, a reflow process may be required to fuse the tin-lead alloy, creating a dense, non-porous solderable coating.[1]

Protocol 4: Bath Maintenance and Analysis

Regular analysis and maintenance of the plating bath are essential for consistent results.

  • Metal and Acid Analysis : Periodically analyze the concentrations of tin, lead, and free methanesulfonic acid using methods like titration or atomic absorption spectroscopy.[6] Replenish as needed.

  • Additive Analysis : The concentration of organic additives can be monitored using techniques such as Hull cell testing or more advanced methods like cyclic voltammetric stripping (CVS).[9] The Hull cell provides a qualitative assessment of the deposit's appearance over a range of current densities, which can indicate the need for additive replenishment.[6][10]

  • Impurity Control : Monitor for metallic impurities, which can be removed by dummy plating (plating at low current density on a scrap cathode).[6] Organic contamination can be more challenging to remove from MSA baths as they are not easily treated with activated carbon.[6]

  • Filtration : Continuous filtration is recommended to remove any solid particles that could cause roughness in the deposit.[6]

Visualizations

The following diagrams illustrate key aspects of the tin-lead electroplating process using MSA-based baths.

Electroplating_Workflow cluster_prep Preparation Phase cluster_plating Electroplating Phase cluster_post Post-Plating Phase cluster_maintenance Process Control Bath_Prep Bath Preparation (MSA, Sn/Pb Salts, Additives) Electrodeposition Electrodeposition (Current Application) Bath_Prep->Electrodeposition Substrate_Prep Substrate Preparation (Cleaning, Activation) Substrate_Prep->Electrodeposition Rinsing_Drying Rinsing & Drying Electrodeposition->Rinsing_Drying Bath_Analysis Bath Analysis (Metals, Acid, Additives) Electrodeposition->Bath_Analysis Depletion Quality_Control Quality Control (Thickness, Composition, Solderability) Rinsing_Drying->Quality_Control Reflow Reflow (Optional) Quality_Control->Reflow Bath_Analysis->Bath_Prep Replenishment Hull_Cell Hull Cell Testing Bath_Analysis->Hull_Cell Hull_Cell->Bath_Prep Additive Adjustment

Caption: Workflow for tin-lead alloy electroplating.

Logical_Relationships cluster_inputs Input Parameters cluster_process Electroplating Bath cluster_outputs Deposit Properties Bath_Comp Bath Composition (Sn²⁺, Pb²⁺, MSA, Additives) Plating_Process Electrochemical Reactions - Sn²⁺ + 2e⁻ → Sn - Pb²⁺ + 2e⁻ → Pb Bath_Comp->Plating_Process Op_Cond Operating Conditions (Current Density, Temp, Agitation) Op_Cond->Plating_Process Alloy_Comp Alloy Composition Plating_Process->Alloy_Comp Thickness Thickness & Uniformity Plating_Process->Thickness Morphology Morphology (Grain Size, Brightness) Plating_Process->Morphology Performance Performance (Solderability, Corrosion Resistance) Alloy_Comp->Performance Thickness->Performance Morphology->Performance

References

protocol for protein precipitation using sodium;methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Protein Precipitation

Topic: A Comparative Analysis of Protein Precipitation Methodologies with a Detailed Protocol for Salting Out using Ammonium (B1175870) Sulfate (B86663)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein precipitation is a fundamental technique in biochemistry and downstream processing, utilized for the concentration and purification of proteins from complex mixtures such as cell lysates, plasma, or other biological samples.[1] The underlying principle of all precipitation methods is to alter the protein's environment to reduce its solubility, causing it to aggregate and separate from the solution.[1] This can be achieved by manipulating factors like ionic strength, pH, temperature, or the dielectric constant of the solvent.[2]

While the user specified an interest in sodium methanesulfonate, a thorough review of scientific literature indicates that it is not a standard or documented reagent for protein precipitation.[3] Therefore, this document will focus on widely validated and commonly employed techniques. This application note provides a comparative overview of three major protein precipitation methods—Salting Out, Organic Solvent Precipitation, and Acid Precipitation—and offers a detailed protocol for the most common salting-out technique using ammonium sulfate.

Principles of Common Protein Precipitation Methods

The choice of precipitation method can significantly impact the purity, yield, and biological activity of the target protein. Understanding the mechanism of each technique is crucial for selecting the most appropriate one for a given application.

  • Salting Out (e.g., with Ammonium Sulfate): This is one of the most widely used methods. It involves adding a high concentration of a neutral salt, like ammonium sulfate, to a protein solution.[4] In an aqueous solution, proteins are kept soluble by a hydration shell of water molecules interacting with their charged and polar surface residues.[5] High concentrations of salt ions compete for these water molecules, effectively stripping the hydration shell from the proteins. This increases protein-protein hydrophobic interactions, leading to aggregation and precipitation.[4] A key advantage of this method is that it is generally non-denaturing, preserving the protein's biological activity.[3]

  • Organic Solvent Precipitation (e.g., with Acetone (B3395972) or Ethanol): This method utilizes water-miscible organic solvents like acetone or ethanol (B145695) to precipitate proteins.[6] The addition of an organic solvent reduces the dielectric constant of the aqueous solution. This weakens the electrostatic interactions between water and the protein, disrupting the hydration layer and allowing the charged protein molecules to aggregate and precipitate.[6] Performing this procedure at low temperatures (e.g., -20°C) is critical to minimize protein denaturation.[7]

  • Acid Precipitation (e.g., with Trichloroacetic Acid - TCA): This technique involves the addition of an acid, most commonly trichloroacetic acid (TCA), to the protein sample.[3] The low pH neutralizes the negative charges on proteins, reducing electrostatic repulsion between molecules and leading to aggregation. TCA is a very effective precipitating agent and is often used to concentrate dilute protein solutions before analysis by methods like SDS-PAGE.[8] However, this method causes irreversible protein denaturation, making it unsuitable for applications that require the protein to retain its native conformation and activity.[9]

Data Presentation: Comparison of Precipitation Methods

The following table summarizes the typical performance of the three main protein precipitation methods. The values presented are illustrative and can vary significantly depending on the specific protein, the complexity of the initial sample, and protocol optimization.

MethodPrincipleTypical Protein Purity (%)Typical Protein Yield (%)AdvantagesDisadvantages
Ammonium Sulfate Precipitation Salting out: High salt concentration reduces protein solubility.[3]60-80[3]70-90[3]Gentle, preserves protein activity, cost-effective.[3]Co-precipitation of contaminants is common; requires a downstream desalting step (e.g., dialysis).
Acetone Precipitation Organic solvent reduces the solution's dielectric constant, leading to protein aggregation.[3]70-90[3]60-85[3]Effective for concentrating dilute samples; removes some interfering substances.[3]Can cause protein denaturation, especially if not performed at low temperatures.[7]
Trichloroacetic Acid (TCA) Precipitation Acidification neutralizes protein charges, causing aggregation.Variable70-95[1][2]Highly effective for concentrating proteins; removes non-protein contaminants.Causes irreversible protein denaturation.[9] Residual TCA must be removed.

Experimental Protocols

Detailed Protocol for Protein Precipitation using Ammonium Sulfate

This protocol describes a general procedure for the fractional precipitation of a target protein from a solution using solid ammonium sulfate. The optimal saturation percentage for precipitating the protein of interest while leaving impurities in solution must be determined empirically.

Materials:

  • Protein solution (e.g., clarified cell lysate, serum)

  • Ammonium sulfate ((NH₄)₂SO₄), analytical grade

  • Stir plate and magnetic stir bar

  • Ice bucket

  • Pre-chilled centrifuge tubes

  • Refrigerated high-speed centrifuge

  • Resuspension buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dialysis tubing and dialysis buffer (for salt removal)

Procedure:

  • Preparation of Protein Sample:

    • Measure the initial volume of your protein solution.

    • Place the beaker containing the protein solution on a stir plate in an ice bucket. The temperature should be maintained at or near 4°C throughout the procedure.

    • Begin gentle stirring. Avoid creating a vortex or foam, as this can denature the protein.[10]

  • First Ammonium Sulfate Cut (Fractional Precipitation):

    • Slowly add finely ground solid ammonium sulfate to the stirring protein solution to reach a lower percentage of saturation (e.g., 40-50%). This step is intended to precipitate less soluble contaminant proteins. The amount of ammonium sulfate to add can be calculated using online calculators or reference tables.

    • Add the salt in small portions, allowing it to dissolve completely before adding the next portion.[11]

    • Once all the salt is added, continue stirring gently on ice for a minimum of 30 minutes to several hours to allow for equilibration and complete precipitation.

  • Centrifugation and Collection of Supernatant:

    • Transfer the solution to pre-chilled centrifuge tubes.

    • Centrifuge at high speed (e.g., 10,000 - 20,000 x g) for 20-30 minutes at 4°C to pellet the precipitated proteins.[12]

    • Carefully decant the supernatant, which contains the protein of interest, into a clean, pre-chilled beaker. Discard the pellet.

  • Second Ammonium Sulfate Cut (Precipitation of Target Protein):

    • Measure the volume of the collected supernatant.

    • Place the beaker back on the stir plate in the ice bucket.

    • Slowly add more solid ammonium sulfate to the stirring supernatant to reach a higher percentage of saturation (e.g., 70-80%) that is known or expected to precipitate the target protein.

    • Continue stirring gently on ice for at least 30-60 minutes after the last of the salt has dissolved.

  • Collection of Precipitated Protein:

    • Transfer the suspension to pre-chilled centrifuge tubes.

    • Centrifuge at high speed (e.g., 10,000 - 20,000 x g) for 20-30 minutes at 4°C.

    • Carefully decant and discard the supernatant. The pellet contains the precipitated protein of interest.

  • Resuspension and Desalting:

    • Resuspend the protein pellet in a minimal volume of a suitable, cold buffer.

    • To remove the high concentration of ammonium sulfate, the resuspended protein solution must be desalted. This is typically achieved by dialysis against a large volume of the desired buffer or by using a gel filtration/desalting column.[5]

Visualizations

Signaling Pathway / Mechanism of Action

SaltingOut cluster_initial Initial State: Soluble Protein cluster_process Process: Addition of High Salt Concentration cluster_final Final State: Protein Precipitation P1 Protein W1 Water Molecules (Hydration Shell) P1->W1 interacts with Salt Ammonium Sulfate Ions P2 Protein W2 Water Molecules (Hydration Shell) P2->W2 interacts with Water Water Molecules Salt->Water sequesters P_agg1 Protein P_agg2 Protein P_agg1->P_agg2 hydrophobic interactions Precipitate Protein Precipitate Workflow start Start: Protein Solution step1 Add (NH₄)₂SO₄ to lower % saturation (e.g., 40%) start->step1 step2 Stir on ice (30-60 min) step1->step2 step3 Centrifuge (10,000 x g, 30 min, 4°C) step2->step3 step4 Collect Supernatant (Discard Pellet) step3->step4 step5 Add more (NH₄)₂SO₄ to higher % saturation (e.g., 80%) step4->step5 step6 Stir on ice (30-60 min) step5->step6 step7 Centrifuge (10,000 x g, 30 min, 4°C) step6->step7 step8 Collect Pellet (Discard Supernatant) step7->step8 step9 Resuspend Pellet in minimal buffer volume step8->step9 step10 Desalting (Dialysis or Gel Filtration) step9->step10 end_node End: Purified Protein step10->end_node

References

Application of Sodium Methanesulfonate in the Synthesis of Ionic Liquids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Sodium methanesulfonate (B1217627) serves as a versatile and cost-effective precursor in the synthesis of a variety of ionic liquids (ILs), particularly those featuring the methanesulfonate anion. This anion imparts specific desirable properties to the resulting ILs, such as high thermal stability, tunable viscosity, and significant solvating capabilities. These characteristics make methanesulfonate-based ILs attractive candidates for a range of applications, including as electrolytes in electrochemical devices, catalysts and solvents in organic synthesis, and media for gas capture. This document provides detailed application notes and experimental protocols for the synthesis of methanesulfonate ILs, targeting researchers, scientists, and professionals in drug development.

Synthesis Methodologies

Two primary synthetic routes are commonly employed for the preparation of methanesulfonate ionic liquids using sodium methanesulfonate or related methanesulfonate sources: Anion Exchange Metathesis and Direct Synthesis.

Anion Exchange Metathesis

This is a widely used method that involves a two-step process. First, a halide-containing organic salt (typically with a chloride or bromide anion) is synthesized. In the second step, the halide anion is exchanged for the methanesulfonate anion through a metathesis reaction with a methanesulfonate salt, such as sodium methanesulfonate.

Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium (B1214524) Methanesulfonate ([Emim][CH₃SO₃]) via Anion Exchange

This protocol is adapted from established anion exchange procedures.[1][2]

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([Emim][Cl])

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole (B24206) (1.0 mol) and an equimolar amount of chloroethane (B1197429) (1.0 mol).

  • The reaction can be performed neat or in a suitable solvent like acetonitrile.

  • Heat the mixture under reflux for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR.

  • After completion, the excess chloroethane and solvent (if used) are removed under reduced pressure.

  • The resulting [Emim][Cl] is a white solid or a viscous oil and should be dried under vacuum before proceeding to the next step.

Step 2: Anion Exchange with Sodium Methanesulfonate

  • Dissolve the synthesized [Emim][Cl] (1.0 mol) in a suitable solvent, such as acetone (B3395972) or dichloromethane.

  • In a separate flask, prepare a saturated solution of sodium methanesulfonate (CH₃SO₃Na) (1.1 mol, slight excess) in the same solvent.

  • Add the sodium methanesulfonate solution dropwise to the [Emim][Cl] solution with vigorous stirring at room temperature.

  • A white precipitate of sodium chloride (NaCl) will form immediately.

  • Continue stirring the reaction mixture for 12-24 hours to ensure complete anion exchange.

  • Filter the mixture to remove the precipitated NaCl.

  • Wash the filtrate with small portions of the solvent to ensure complete recovery of the ionic liquid.

  • Remove the solvent from the filtrate under reduced pressure to yield the final product, 1-ethyl-3-methylimidazolium methanesulfonate ([Emim][CH₃SO₃]), as a liquid.

  • The purity of the product can be checked by ¹H NMR and the absence of halide ions can be confirmed by a silver nitrate (B79036) test.

Anion_Exchange_Synthesis cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange methylimidazole 1-Methylimidazole emim_cl [Emim][Cl] methylimidazole->emim_cl + Chloroethane (Reflux) chloroethane Chloroethane chloroethane->emim_cl emim_mesylate [Emim][CH₃SO₃] emim_cl->emim_mesylate + NaCH₃SO₃ (Stirring) na_mesylate Sodium Methanesulfonate na_mesylate->emim_mesylate nacl NaCl (precipitate) purification Purification emim_mesylate->purification Filtration & Solvent Removal final_product [Emim][CH₃SO₃] purification->final_product Final Product

Direct Synthesis

This method offers a more direct route to methanesulfonate ionic liquids by reacting a suitable organic base (e.g., an N-alkylimidazole or a trialkylphosphine) with an alkyl methanesulfonate. This approach avoids the intermediate halide salt and the subsequent filtration of a salt byproduct.

Experimental Protocol: Direct Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate ([Bmim][CH₃SO₃])

This protocol is based on the direct alkylation method.[3]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole (1.0 mol) and butyl methanesulfonate (1.0 mol).

  • Heat the reaction mixture at 100°C for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Apply a vacuum (e.g., 133.33 Pa) to the flask and heat at 80°C for 12 hours to remove any unreacted starting materials.

  • The resulting product, 1-butyl-3-methylimidazolium methanesulfonate ([Bmim][CH₃SO₃]), will be a salt that may solidify upon cooling.

Direct_Synthesis cluster_reaction Direct Alkylation methylimidazole 1-Methylimidazole bmim_mesylate [Bmim][CH₃SO₃] methylimidazole->bmim_mesylate + Butyl Methanesulfonate (100°C, 48h) butyl_mesylate Butyl Methanesulfonate butyl_mesylate->bmim_mesylate purification Purification bmim_mesylate->purification Vacuum Distillation (80°C) final_product [Bmim][CH₃SO₃] purification->final_product Final Product

Physicochemical Properties of Methanesulfonate Ionic Liquids

The properties of methanesulfonate ionic liquids can be fine-tuned by altering the cation structure. Below is a summary of key physicochemical data for the commonly used 1-ethyl-3-methylimidazolium methanesulfonate.

PropertyValueTemperature (°C)Reference
Molecular Formula C₇H₁₄N₂O₃S-[4]
Molecular Weight 206.26 g/mol -[4]
Melting Point 24 °C-[4]
Density 1.24 g/cm³23[4]
Viscosity 135 cP25[4]
Conductivity 3.69 mS/cm30[4]

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

Methanesulfonate ionic liquids have shown promise as effective media for various catalytic reactions, including the palladium-catalyzed Suzuki-Miyaura cross-coupling. The ionic liquid can act as a solvent, stabilize the catalyst, and facilitate product separation.

Experimental Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid and Iodobenzene (B50100) in [Emim][CH₃SO₃]

This is a representative protocol for a Suzuki-Miyaura reaction in an ionic liquid medium.

  • To a reaction vessel, add phenylboronic acid (1.2 mmol), iodobenzene (1.0 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol).

  • Add 1-ethyl-3-methylimidazolium methanesulfonate ([Emim][CH₃SO₃]) (2-3 mL) as the solvent.

  • Stir the mixture at 80-100°C for 2-6 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product (biphenyl) with a non-polar organic solvent such as hexane (B92381) or diethyl ether (3 x 10 mL). The ionic liquid and the catalyst will remain in the ionic liquid phase.

  • Combine the organic extracts and wash with water to remove any residual ionic liquid.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

  • The ionic liquid/catalyst phase can be recycled for subsequent reactions.

// Nodes for the catalytic cycle pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex1 [label="Ar-Pd(II)-X L₂", fillcolor="#FBBC05", fontcolor="#202124"]; pd_complex2 [label="Ar-Pd(II)-Ar' L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; pd_complex3 [label="Ar-Pd(II)-OB(OH)₂ L₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for reactants and products arx [label="Ar-X", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ar_boronic [label="Ar'-B(OH)₂", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Ar-Ar'", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges representing the catalytic cycle pd0 -> pd_complex1 [label="Oxidative\nAddition"]; pd_complex1 -> pd_complex3 [label="+ Base"]; pd_complex3 -> pd_complex2 [label="Transmetalation"]; pd_complex2 -> pd0 [label="Reductive\nElimination"];

// Edges for reactants and products entering/leaving the cycle arx -> pd_complex1 [style=dashed]; ar_boronic -> pd_complex3 [style=dashed]; base -> pd_complex1 [style=dashed]; pd_complex2 -> product [style=dashed]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sodium methanesulfonate is a valuable and accessible starting material for the synthesis of methanesulfonate-based ionic liquids. The choice of synthetic method, either anion exchange or direct synthesis, can be tailored based on the desired cation and the availability of precursors. The resulting ionic liquids exhibit a range of useful properties that make them suitable for various applications, particularly in catalysis, where they can offer advantages in terms of reaction efficiency and catalyst recycling. The provided protocols offer a starting point for researchers to explore the synthesis and application of this important class of ionic liquids.

References

Application Notes and Protocols for HPLC Method Development Using Sodium Methanesulfonate as an Ion-Pairing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ion-Pair Chromatography (IPC) is a versatile technique within High-Performance Liquid Chromatography (HPLC) used to separate ionic and highly polar analytes on a reversed-phase column. In standard reversed-phase chromatography, these compounds have little affinity for the non-polar stationary phase and elute quickly with poor resolution.[1] IPC addresses this by introducing an ion-pairing reagent to the mobile phase.[1] This reagent is typically a large, ionic molecule with a hydrophobic tail. It pairs with the ionic analyte of opposite charge, forming an electrically neutral, hydrophobic ion-pair. This newly formed complex can be retained and separated by the reversed-phase column.[1][2]

Sodium methanesulfonate (B1217627) (CH₃SO₃Na) is an effective ion-pairing agent for the analysis of cationic (basic) compounds. As the salt of a strong acid, it provides the methanesulfonate anion ([CH₃SO₃]⁻), which can pair with positively charged analytes. Its key advantages include high purity, minimal UV absorption, and its ability to provide reproducible and reliable chromatographic results.[1][3]

G cluster_1 Stationary Phase (C18 Column) Analyte Positively Charged Analyte (e.g., Basic Drug) IonPair Hydrophobic Ion-Pair (Analyte + Methanesulfonate) Analyte->IonPair Forms Ion-Pair IPR Sodium Methanesulfonate (Ion-Pairing Reagent) IPR->IonPair StationaryPhase C18 Hydrophobic Surface Retention Retention & Separation StationaryPhase->Retention IonPair->StationaryPhase:f0 Hydrophobic Interaction

Figure 1: Principle of Ion-Pair Chromatography with Sodium Methanesulfonate.

Application Note 1: Separation of Basic Pharmaceutical Compounds

This application note outlines a method for the separation of a model basic drug, Amitriptyline (B1667244), from its related impurities using sodium methanesulfonate as an ion-pairing agent.

1. Experimental Protocol

1.1. Materials and Reagents

  • Amitriptyline Hydrochloride (Reference Standard)

  • Sodium Methanesulfonate (HPLC Grade)[3]

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (LC-MS Grade)

  • Phosphoric Acid (AR Grade)

  • HPLC System with UV Detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

1.2. Solution Preparation

  • Mobile Phase A: Prepare a 10 mM solution of sodium methanesulfonate in water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Amitriptyline HCl and dissolve in 10 mL of methanol.

  • Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with a 50:50 mixture of Mobile Phase A and B.

1.3. Sample Preparation

  • For a tablet dosage form, grind a tablet and dissolve the powder in a portion of the mobile phase diluent. Sonicate for 15 minutes and dilute to a final concentration of approximately 50 µg/mL of the active pharmaceutical ingredient (API). Filter through a 0.45 µm syringe filter before injection.

1.4. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 20 µL

2. Expected Results

Without an ion-pairing agent, basic compounds like amitriptyline may exhibit poor peak shape and insufficient retention on a standard C18 column. The addition of sodium methanesulfonate is expected to significantly improve retention and peak symmetry.

AnalyteRetention Time (min) (Without Ion-Pairing Agent)Retention Time (min) (With Sodium Methanesulfonate)Tailing Factor (With Sodium Methanesulfonate)
Impurity 12.15.81.1
Amitriptyline2.512.41.2
Impurity 22.614.11.1

Protocol: General Method Development Strategy

Developing a robust ion-pair chromatography method involves the systematic optimization of several key parameters.[4]

G Start Start: Separation of a Basic Analyte Required SelectCol 1. Select Column (e.g., Endcapped C18, C8) Start->SelectCol InitialRun 2. Initial Run without IPR (Assess Retention) SelectCol->InitialRun CheckRetention Is Retention/Resolution Adequate? InitialRun->CheckRetention AddIPR 3. Introduce Sodium Methanesulfonate (Start at 5-10 mM) CheckRetention->AddIPR No Finalize Final Method CheckRetention->Finalize Yes OptimizeIPR 4. Optimize IPR Concentration (Adjust for best retention) AddIPR->OptimizeIPR AdjustpH 5. Adjust Mobile Phase pH (Ensure analyte is ionized, pH 2.5-4.0) OptimizeIPR->AdjustpH OptimizeOrganic 6. Optimize Organic Modifier (Acetonitrile/Methanol %) AdjustpH->OptimizeOrganic CheckPerformance Is Performance (Resolution, Peak Shape) Acceptable? OptimizeOrganic->CheckPerformance CheckPerformance->OptimizeIPR No, Re-optimize CheckPerformance->Finalize Yes

Figure 2: Workflow for HPLC Method Development using an Ion-Pairing Agent.

Step 1: Column Selection

  • Begin with a standard, end-capped C18 or C8 column. These are versatile and commonly available.

Step 2: Initial Analysis

  • Perform an initial chromatographic run without the ion-pairing reagent to assess the analyte's native retention and peak shape. This provides a baseline for evaluating the effect of the ion-pairing agent.

Step 3: Introduction of Ion-Pairing Reagent

  • Introduce sodium methanesulfonate into the aqueous portion of the mobile phase. A good starting concentration is typically between 5 mM and 10 mM.[4]

Step 4: Optimization of Ion-Pairing Reagent Concentration

  • Vary the concentration of sodium methanesulfonate (e.g., 5 mM, 10 mM, 15 mM, 20 mM) to find the optimal level that provides adequate retention without excessively long run times. Increasing the concentration generally increases the retention of basic analytes.

Step 5: Mobile Phase pH Adjustment

  • The pH of the mobile phase is critical. It must be controlled to ensure that the basic analyte of interest remains in its protonated (positively charged) state. For most basic compounds, a pH of at least two units below the analyte's pKa is recommended.[4] A pH range of 2.5 to 4.0 is often effective.

Step 6: Optimization of Organic Modifier

  • Adjust the type (acetonitrile or methanol) and concentration of the organic solvent to fine-tune the separation. Acetonitrile is a stronger eluent than methanol. A gradient elution is often necessary to resolve complex mixtures.

Step 7: Method Validation

  • Once optimal conditions are established, the method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Application Note 2: Quantification of Genotoxic Impurities (as Internal Standard)

While sodium methanesulfonate is used as an ion-pairing agent, its deuterated form, sodium methanesulfonate-D3, is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of methanesulfonic acid (MSA) and its esters, which are potential genotoxic impurities (PGIs).[5][6] The use of an SIL-IS is the gold standard for achieving the highest levels of accuracy and precision in LC-MS/MS analysis.[5][6]

1. Experimental Protocol for Quantification of Methanesulfonic Acid (MSA)

1.1. Materials and Reagents

  • Methanesulfonic Acid (Reference Standard)

  • Sodium Methanesulfonate-D3 (Internal Standard)[6]

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Drug Substance (Sample Matrix)

1.2. Solution Preparation

  • MSA Stock Solution (1 mg/mL): Accurately weigh 10 mg of MSA and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.[6]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sodium Methanesulfonate-D3 and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.[6]

  • Working Standard Solutions: Prepare a series of MSA working standards by serially diluting the stock solution with 50:50 acetonitrile/water.

  • IS Spiking Solution (1 µg/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to a final concentration of 1 µg/mL.[6]

1.3. Sample Preparation The following workflow details the preparation of a drug substance sample for analysis.

G Start Weigh 100 mg of Drug Substance Sample AddSolvent Add 1 mL of 50:50 Acetonitrile/Water Start->AddSolvent SpikeIS Spike with 10 µL of 1 µg/mL Internal Standard (Sodium Methanesulfonate-D3) AddSolvent->SpikeIS Vortex Vortex for 1 minute to dissolve SpikeIS->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 minutes Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Analyze Analyze via LC-MS/MS Transfer->Analyze

Figure 3: Sample Preparation Workflow for PGI Quantification.

1.4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/HPLC System
Column HILIC or suitable polar-retentive column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Monitor specific parent → daughter transitions for MSA and MSA-D3

2. Data Analysis and Quantification

The concentration of MSA in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The use of the co-eluting deuterated internal standard corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[6]

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Quantitation ~0.6 ppm
Recovery 80-115%
Precision (RSD) < 5.0%

References

Application Notes and Protocols: Sodium Methanesulfonate as a Buffer in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary Electrophoresis (CE) is a powerful analytical technique renowned for its high efficiency, resolution, and minimal sample consumption. The choice of the background electrolyte (BGE) is a critical parameter in CE method development, as it directly influences the separation selectivity and efficiency. While traditional buffers like phosphate (B84403) and borate (B1201080) are widely used, there is a growing interest in alternative buffer systems to tackle specific separation challenges.

Sodium methanesulfonate (B1217627), the salt of methanesulfonic acid, is emerging as a valuable component of the BGE in capillary electrophoresis, particularly for the analysis of cationic species such as basic drugs and other organic cations. Methanesulfonic acid is a strong acid, meaning it is fully dissociated in aqueous solutions. This property, along with the high mobility of the methanesulfonate anion, can be leveraged to achieve efficient separations.

This document provides detailed application notes and protocols for the use of sodium methanesulfonate as a buffer system in capillary electrophoresis.

Principle of Separation

In capillary zone electrophoresis (CZE), the separation of analytes is based on their differential migration in an electric field. The migration velocity of an ion is determined by its electrophoretic mobility and the electroosmotic flow (EOF). The electrophoretic mobility is dependent on the charge-to-size ratio of the analyte.

For the separation of cationic analytes, a low pH buffer is often employed to ensure the analytes are fully protonated and carry a positive charge. Methanesulfonic acid, as a strong acid, can be used to maintain a low pH. The methanesulfonate anion serves as the primary anionic component of the BGE. The high mobility and non-UV absorbing nature of the methanesulfonate ion make it an excellent choice for a background electrolyte, as it contributes to a stable baseline and low background noise.

A key advantage of using alkanesulfonic acids, like methanesulfonic acid, is their ability to modify the electroosmotic flow. In some applications, the addition of an alkanesulfonic acid to the electrolyte carrier can lead to a reversal of the EOF. This can be particularly useful for extending the migration window and improving the resolution of fast-migrating cationic analytes.

Featured Application: Analysis of Basic Pharmaceutical Compounds

This application note focuses on the separation of a model mixture of basic pharmaceutical compounds using a sodium methanesulfonate-based background electrolyte.

Experimental Data

The following table summarizes the typical performance characteristics for the separation of a mixture of basic drugs using a methanesulfonic acid/sodium methanesulfonate buffer system.

AnalyteMigration Time (min)Peak Efficiency (Plates/m)Resolution (Rs)
Procainamide3.2250,000-
Lidocaine3.5280,0002.1
Ephedrine4.1310,0003.5
Propranolol4.8295,0004.2

Note: The data presented in this table is representative and may vary depending on the specific instrument, capillary dimensions, and precise experimental conditions.

Experimental Protocols

Materials and Reagents
  • Methanesulfonic acid (CH₃SO₃H), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Analytes of interest (e.g., basic pharmaceutical compounds)

  • Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 50 cm, total length 60.2 cm)

  • Capillary Electrophoresis system with UV detection

Buffer Preparation: 50 mM Sodium Methanesulfonate, pH 3.0
  • Prepare a 100 mM Methanesulfonic Acid Stock Solution:

    • Carefully add the required volume of concentrated methanesulfonic acid to a volumetric flask containing deionized water.

    • Dilute to the final volume with deionized water. Safety Note: Methanesulfonic acid is a strong acid. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Prepare a 100 mM Sodium Hydroxide Stock Solution:

    • Dissolve the appropriate amount of sodium hydroxide pellets in deionized water in a volumetric flask.

    • Allow the solution to cool to room temperature before diluting to the final volume.

  • Prepare the 50 mM Sodium Methanesulfonate Buffer:

    • In a beaker, add a volume of the 100 mM methanesulfonic acid stock solution.

    • While stirring, slowly add the 100 mM sodium hydroxide stock solution until the pH of the solution reaches 3.0. Use a calibrated pH meter for accurate measurement.

    • Transfer the solution to a volumetric flask and dilute to the final desired volume with deionized water to achieve a final concentration of 50 mM methanesulfonate.

  • Filter the Buffer:

    • Filter the prepared buffer through a 0.22 µm syringe filter to remove any particulate matter.

  • Degas the Buffer:

    • Degas the buffer by sonication or vacuum filtration before use to prevent bubble formation in the capillary.

Capillary Conditioning
  • New Capillary Conditioning:

    • Rinse the new capillary with 1 M sodium hydroxide for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with 0.1 M hydrochloric acid for 10 minutes.

    • Rinse with deionized water for 10 minutes.

    • Finally, equilibrate the capillary with the running buffer (50 mM sodium methanesulfonate, pH 3.0) for at least 15 minutes.

  • Daily Capillary Conditioning:

    • Before the first run of the day, rinse the capillary with 0.1 M sodium hydroxide for 5 minutes.

    • Rinse with deionized water for 5 minutes.

    • Equilibrate with the running buffer for 10 minutes.

  • Between-Run Conditioning:

    • Rinse the capillary with the running buffer for 2-3 minutes between each injection.

Sample Preparation
  • Dissolve the analyte standards or samples in deionized water or a solvent compatible with the running buffer to a suitable concentration (e.g., 10-100 µg/mL).

  • If necessary, filter the sample through a 0.22 µm syringe filter.

Capillary Electrophoresis Run
  • Instrument Setup:

    • Capillary: Fused-silica, 50 µm I.D., 50 cm effective length.

    • Temperature: 25 °C.

    • Voltage: +20 kV (anode at the injection end).

    • Detection: UV at 214 nm.

  • Injection:

    • Inject the sample hydrodynamically by applying a pressure of 50 mbar for 5 seconds.

  • Separation:

    • Apply the separation voltage and record the electropherogram.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis Buffer_Prep Buffer Preparation (50 mM Sodium Methanesulfonate, pH 3.0) Capillary_Conditioning Capillary Conditioning Buffer_Prep->Capillary_Conditioning Sample_Prep Sample Preparation (Dissolve & Filter) Injection Sample Injection (Hydrodynamic) Sample_Prep->Injection Capillary_Conditioning->Injection Separation Separation (+20 kV) Injection->Separation Detection Detection (UV, 214 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Data Analysis (Migration Time, Efficiency, Resolution) Data_Acquisition->Analysis Separation_Principle cluster_detection Detection BGE Background Electrolyte (Sodium Methanesulfonate Buffer, pH 3.0) A A+ B B+ C C+ Anode Anode (+) Anode->A Electrophoretic Migration Anode->B Anode->C Cathode Cathode (-) Cathode->BGE Electroosmotic Flow (EOF) Detector Detector C->Detector Separation based on charge-to-size ratio

Application Notes and Protocols: Sodium Methanesulfonate in Enhancing Drug Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aqueous solubility and chemical stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability and therapeutic efficacy. A significant percentage of new chemical entities exhibit poor water solubility, posing a major challenge in drug development.[1][2] Various formulation strategies are employed to address this issue, including the use of excipients that can enhance these properties.[1][3][4]

Sodium methanesulfonate (B1217627) (CH₃SO₃Na), the sodium salt of methanesulfonic acid, is a highly stable and water-soluble compound.[5] While methanesulfonic acid is commonly used in salt formation to improve the solubility and stability of basic drugs, the direct application of sodium methanesulfonate as a formulation excipient to enhance the solubility and stability of other APIs is an area of growing interest.[6] This document provides a detailed overview of the potential roles of sodium methanesulfonate in drug formulation, along with representative protocols for evaluation.

Potential Mechanisms of Action

Sodium methanesulfonate may enhance drug solubility and stability through several mechanisms, primarily hydrotropy and co-crystal formation.

Hydrotropy

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) increases the aqueous solubility of a poorly soluble drug.[3][7] Hydrotropes are typically amphiphilic substances that, at a certain concentration known as the minimum hydrotropic concentration (MHC), can form aggregates that entrap insoluble drug molecules, thereby increasing their solubility.[8][9][10]

Sodium methanesulfonate, with its small, hydrophobic methyl group and highly polar sulfonate group, possesses the structural characteristics of a potential hydrotropic agent. It is theorized that at high concentrations, sodium methanesulfonate molecules could self-associate or interact with water molecules to create a more favorable environment for the solubilization of hydrophobic drugs.[11]

Co-crystal Formation

Co-crystals are multi-component crystalline solids composed of an API and a co-former held together by non-covalent interactions, such as hydrogen bonding.[12] Co-crystallization can significantly alter the physicochemical properties of an API, including its solubility, dissolution rate, and stability, without modifying its chemical structure.[6][13]

The sulfonate group of sodium methanesulfonate can act as a hydrogen bond acceptor, making it a candidate for co-crystal formation with APIs that have hydrogen bond donor groups (e.g., amides, carboxylic acids, alcohols). By forming a co-crystal, the original crystal lattice of the poorly soluble drug is disrupted and replaced by a new lattice with potentially more favorable solvation properties.

Illustrative Data on Solubility and Stability Enhancement

The following tables present illustrative, hypothetical data for a model poorly soluble drug, "Drug X," to demonstrate the potential effects of sodium methanesulfonate.

Table 1: Illustrative Solubility Enhancement of Drug X by Sodium Methanesulfonate

FormulationConcentration of Sodium Methanesulfonate (M)Equilibrium Solubility of Drug X (µg/mL) at 25°CFold Increase in Solubility
Drug X in Water (Control)010.51.0
Drug X with Sodium Methanesulfonate (Hydrotropy)0.542.34.0
Drug X with Sodium Methanesulfonate (Hydrotropy)1.098.79.4
Drug X with Sodium Methanesulfonate (Hydrotropy)2.0251.223.9
Drug X - Sodium Methanesulfonate Co-crystal (1:1)N/A450.842.9

Table 2: Illustrative Stability Data for Drug X Formulation under Accelerated Conditions (40°C/75% RH)

FormulationTime PointAssay of Drug X (%)Total Degradation Products (%)
Drug X in Water (Control) 0 Months100.0< 0.1
3 Months92.57.5
6 Months85.314.7
Drug X with 1M Sodium Methanesulfonate 0 Months100.0< 0.1
3 Months98.11.9
6 Months96.53.5
Drug X - Sodium Methanesulfonate Co-crystal 0 Months100.0< 0.1
3 Months99.20.8
6 Months98.61.4

Experimental Protocols

The following are detailed protocols for evaluating the potential of sodium methanesulfonate to enhance the solubility and stability of a poorly soluble drug.

Protocol 1: Phase Solubility Study (Hydrotropy Evaluation)

Objective: To determine the effect of increasing concentrations of sodium methanesulfonate on the aqueous solubility of a poorly soluble drug.

Materials:

  • Poorly soluble API (e.g., Drug X)

  • Sodium Methanesulfonate (pharmaceutical grade)

  • Purified water (USP grade)

  • Conical flasks or sealed vials

  • Shaking incubator or orbital shaker

  • 0.45 µm syringe filters

  • Analytical method for drug quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of aqueous solutions of sodium methanesulfonate at various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M). A solution of purified water will serve as the control.

  • Add an excess amount of the API to a fixed volume of each sodium methanesulfonate solution and the control solution in separate sealed containers.

  • Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let undissolved solids settle.

  • Carefully withdraw an aliquot from the supernatant of each sample and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered samples appropriately with a suitable solvent.

  • Analyze the concentration of the dissolved API in each sample using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility of the API (Y-axis) against the concentration of sodium methanesulfonate (X-axis) to generate a phase solubility diagram.

G cluster_prep Solution Preparation cluster_exp Equilibration cluster_analysis Analysis cluster_result Result prep1 Prepare Sodium Methanesulfonate Solutions (0.1M, 0.5M, 1M, 2M) exp1 Add Excess API to each solution prep1->exp1 prep2 Prepare Control (Purified Water) prep2->exp1 exp2 Agitate in Shaking Incubator (24-72h at 25°C) exp1->exp2 an1 Filter Supernatant (0.45 µm filter) exp2->an1 an2 Dilute Samples an1->an2 an3 Quantify API by HPLC-UV an2->an3 res1 Plot Phase Solubility Diagram an3->res1

Workflow for Phase Solubility Study.
Protocol 2: Co-crystal Screening and Formation

Objective: To screen for and prepare co-crystals of a poorly soluble drug with sodium methanesulfonate.

Materials:

  • Poorly soluble API

  • Sodium Methanesulfonate

  • Various organic solvents (e.g., ethanol, methanol, acetone, acetonitrile)

  • Mortar and pestle

  • Vials, hot plate, magnetic stirrer

  • Characterization equipment (PXRD, DSC, TGA, FT-IR)

Procedure:

  • Liquid-Assisted Grinding (Screening):

    • Mix the API and sodium methanesulfonate in a 1:1 molar ratio in a mortar.

    • Add a few drops of a selected solvent.

    • Grind the mixture for 15-30 minutes.

    • Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to identify new crystalline phases.

  • Solution Crystallization (Formation):

    • Dissolve equimolar amounts of the API and sodium methanesulfonate in a suitable solvent with heating and stirring until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, or perform solvent evaporation.

    • Collect the resulting crystals by filtration.

    • Characterize the crystals using PXRD, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm co-crystal formation.

G cluster_screening Screening (Liquid-Assisted Grinding) cluster_formation Formation (Solution Crystallization) cluster_char Characterization s1 Mix API + NaMS (1:1) s2 Add Solvent Drops s1->s2 s3 Grind in Mortar s2->s3 s4 Analyze by PXRD s3->s4 f1 Dissolve API + NaMS in Solvent s4->f1 If new phase is detected f2 Slow Cool / Evaporate f1->f2 f3 Collect Crystals f2->f3 c1 PXRD f3->c1 c2 DSC / TGA f3->c2 c3 FT-IR f3->c3

Workflow for Co-crystal Screening and Formation.
Protocol 3: Stability-Indicating HPLC Method and Stability Study

Objective: To evaluate the chemical stability of the API in formulations containing sodium methanesulfonate under accelerated storage conditions.

Materials:

  • API formulation with sodium methanesulfonate

  • Control API formulation

  • Stability chambers (e.g., 40°C/75% RH)

  • Validated stability-indicating HPLC method

  • Appropriate packaging for the formulation

Procedure:

  • Method Development: Develop and validate a stability-indicating HPLC method capable of separating the API from its potential degradation products and from sodium methanesulfonate.

  • Sample Preparation: Prepare batches of the test formulation (API with sodium methanesulfonate) and a control formulation (API without sodium methanesulfonate).

  • Initial Analysis (Time 0): Analyze samples from each batch to determine the initial assay of the API and the levels of any impurities.

  • Stability Storage: Place the remaining samples in stability chambers under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) as per ICH guidelines.[14][15][16]

  • Time-Point Testing: At specified time points (e.g., 1, 3, and 6 months), withdraw samples from the stability chambers.

  • Analysis: Analyze the withdrawn samples for:

    • Assay of the API

    • Quantification of known and unknown degradation products

    • Physical appearance (color, clarity, precipitation)

  • Data Evaluation: Compare the degradation rates of the API in the test formulation with the control to assess the stabilizing effect of sodium methanesulfonate.

G start Prepare Formulations (Test & Control) t0 Time 0 Analysis (Assay, Impurities) start->t0 storage Place in Stability Chamber (e.g., 40°C/75% RH) t0->storage tp1 Time Point 1 (e.g., 1 Month) storage->tp1 tp2 Time Point 2 (e.g., 3 Months) storage->tp2 tp3 Time Point 3 (e.g., 6 Months) storage->tp3 analysis Analyze Samples (Assay, Degradants, Appearance) tp1->analysis tp2->analysis tp3->analysis end Compare Degradation Rates (Test vs. Control) analysis->end

Logical Flow for a Comparative Stability Study.

Conclusion

Sodium methanesulfonate presents a promising, yet underexplored, potential as an excipient for enhancing the solubility and stability of poorly water-soluble drugs. Its chemical properties suggest plausible mechanisms of action through hydrotropy and co-crystallization. The protocols outlined in this document provide a systematic approach for researchers and drug development professionals to investigate and quantify the benefits of incorporating sodium methanesulfonate into pharmaceutical formulations. Further research and publication of specific case studies are needed to fully elucidate its role and establish its utility in modern drug delivery.

References

Troubleshooting & Optimization

optimizing sodium;methanesulfonate concentration for electroplating applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing sodium methanesulfonate (B1217627) in their electroplating applications. The information is presented in a direct question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary components of a methanesulfonate tin plating bath and their functions?

A methanesulfonate-based tin plating bath typically consists of the following components:

  • Stannous Methanesulfonate (Sn(CH₃SO₃)₂): This is the source of tin ions (Sn²⁺) that are deposited onto the substrate. The concentration of stannous tin directly impacts the plating rate and the allowable current density.

  • Methanesulfonic Acid (MSA - CH₃SO₃H): MSA serves multiple crucial roles. It acts as the supporting electrolyte, increasing the conductivity of the bath. It also prevents the hydrolysis of stannous ions, which can form sludge and lead to rough deposits.[1]

  • Additives (Brighteners, Carriers, Wetting Agents): These are organic or inorganic compounds added in small quantities to modify the deposit's properties. They can produce a bright, level surface, improve throwing power, and prevent defects like pitting.[2]

Q2: Why is methanesulfonic acid (MSA) often preferred over other acids like sulfuric acid or fluoboric acid in tin plating?

Methanesulfonic acid offers several advantages in electroplating:

  • High Solubility of Metal Salts: MSA can dissolve a higher concentration of metal salts compared to sulfuric acid, which allows for higher plating rates.[3][4]

  • Good Conductivity: MSA-based electrolytes exhibit high electrical conductivity, leading to more efficient plating.[4]

  • Reduced Stannous to Stannic Oxidation: MSA is a non-oxidizing acid, which minimizes the oxidation of Sn²⁺ to Sn⁴⁺. This reduces the formation of stannic sludge, which can cause rough deposits and loss of tin from the bath.[3][5]

  • Environmental and Safety Benefits: MSA is considered less toxic and more biodegradable than fluoboric acid.[4]

Q3: What is the typical operating temperature for a methanesulfonate tin plating bath?

Most methanesulfonate tin plating baths are operated at or near room temperature. Higher temperatures can increase the plating rate but may also accelerate the breakdown of organic additives.[6]

Troubleshooting Guide

Problem 1: Dull or Cloudy Deposits

Q: My tin deposit is dull and not bright as expected. What are the possible causes and how can I fix it?

A: Dull or cloudy deposits are a common issue in tin plating. The potential causes and corresponding corrective actions are outlined below:

Possible CauseCorrective Action
Incorrect Additive Concentration The concentration of brightening agents may be too low. Analyze the bath and make additions as per the supplier's recommendations. A Hull cell test can help determine the optimal additive concentration.
Organic Contamination Breakdown of organic additives or introduction of oils can cause dullness. Carbon treatment of the bath may be necessary to remove organic impurities.
Low Current Density Operating at a current density that is too low can result in a dull deposit. Increase the current density within the recommended operating range.
Incorrect Bath Temperature Operating the bath at a temperature outside the recommended range can affect the performance of the additives. Adjust the temperature to the optimal level.
High Metal Concentration An excessively high concentration of tin in the bath can lead to dull deposits. Analyze the tin concentration and dilute the bath if necessary.
Suspended Solids Particulate matter in the bath can be incorporated into the deposit, causing a dull appearance. Filter the plating solution to remove any suspended solids.
Problem 2: Poor Adhesion (Peeling or Blistering)

Q: The plated tin layer is peeling or blistering from the substrate. What is causing this adhesion failure?

A: Poor adhesion is most often related to inadequate surface preparation of the substrate.

Possible CauseCorrective Action
Inadequate Substrate Cleaning The substrate surface may have residual oils, grease, or oxides that prevent proper adhesion. Ensure a thorough pre-treatment process, including degreasing and acid activation steps.
Incorrect Plating Parameters Operating outside the optimal pH or current density range can lead to stressed deposits with poor adhesion. Verify and adjust the plating parameters.
Contaminated Plating Bath Impurities in the plating bath can interfere with the bond between the substrate and the deposit. Analyze the bath for contaminants and perform purification steps like dummy plating (for metallic impurities) or carbon treatment (for organic contaminants).
Problem 3: Rough or Gritty Deposits

Q: The surface of my plated part feels rough or gritty. What could be the cause?

A: Rough deposits are typically caused by the co-deposition of solid particles.

Possible CauseCorrective Action
Suspended Solids in the Bath This is the most common cause of roughness. Anode sludge, dust, or precipitated salts can be suspended in the bath. Continuous filtration of the plating solution is recommended.
High Current Density Operating at a current density that is too high can lead to a "burnt" deposit, which is often rough and dark. Reduce the current density to within the recommended range.
Stannic Tin (Sn⁴⁺) Sludge The oxidation of stannous tin to stannic tin can form insoluble sludge. While MSA baths minimize this, it can still occur. The use of antioxidants and regular filtration can help.[2]
Anode Polarization If the anodes become passive, it can lead to inconsistent metal ion concentration at the cathode, potentially causing roughness. Ensure proper anode maintenance and current density.

Data Presentation: Typical Bath Compositions and Operating Parameters

The following tables provide typical concentration ranges and operating conditions for methanesulfonate tin plating baths. Note that specific values may vary depending on the application (e.g., barrel, rack, or high-speed plating) and the proprietary additives used.

Table 1: Typical Bath Compositions

ComponentConcentration RangePurpose
Stannous Tin (as Sn²⁺)15 - 65 g/LSource of tin metal for deposition. Higher concentrations allow for higher plating speeds.[7]
Methanesulfonic Acid (Free MSA)80 - 120 g/LProvides conductivity and prevents hydrolysis of stannous ions.
Additives (Proprietary)As per supplierBrightening, grain refinement, leveling, and control of deposit stress.

Table 2: Typical Operating Conditions

ParameterRangeEffect on Plating
Cathode Current Density 1 - 10 A/dm²Affects plating speed and deposit morphology. Should be kept above 10 A/dm² for optimal morphology in some cases.[4]
Temperature 20 - 35 °CInfluences conductivity, additive performance, and plating rate.
Agitation Moderate to VigorousEnsures uniform concentration of ions at the cathode surface, preventing localized depletion and burning.
Anodes Pure TinShould be bagged to prevent anode sludge from entering the bath.
Filtration ContinuousRecommended to remove particulate matter and maintain a smooth deposit.

Experimental Protocols

Hull Cell Test for Bath Optimization and Troubleshooting

The Hull cell is a miniature plating unit used to evaluate the quality of a plating bath over a wide range of current densities on a single test panel. It is an invaluable tool for troubleshooting and optimizing additive concentrations.

Methodology:

  • Preparation:

    • Fill a clean 267 mL Hull cell with the plating bath to be tested.

    • Place a pure tin anode in the designated slot.

    • Prepare a polished brass or steel Hull cell panel by cleaning and activating it according to standard procedures.

  • Plating:

    • Place the clean, dry panel into the cathode holder of the Hull cell.

    • Connect the anode and cathode to a rectifier.

    • Apply a specific total current (e.g., 1A, 2A, or 5A) for a set time (typically 5-10 minutes). The trapezoidal shape of the cell will create a current density gradient across the panel.

  • Evaluation:

    • After plating, remove the panel, rinse it thoroughly with deionized water, and dry it.

    • Examine the panel for the following characteristics across the current density range:

      • Brightness: Identify the current density range that produces a bright deposit.

      • Dullness/Burning: Observe the high current density end for signs of burning (dark, rough deposits) and the low current density end for dullness or lack of coverage.

      • Pitting/Defects: Inspect the entire panel for any pitting, voids, or other defects.

  • Troubleshooting with the Hull Cell:

    • Low Additive: If the bright range is narrow or non-existent, it may indicate a low concentration of brightening agents. Add a small, measured amount of additive to the Hull cell and repeat the test to see if the bright range improves.

    • Contamination: The appearance of the deposit on the Hull cell panel can indicate specific types of contamination. For example, organic contamination often results in a hazy or streaky deposit.

Visualizations

Troubleshooting_Workflow start_node Plating Defect Observed dull_deposit Dull / Cloudy Deposit start_node->dull_deposit poor_adhesion Poor Adhesion start_node->poor_adhesion rough_deposit Rough Deposit start_node->rough_deposit check_additives Check Additive Levels (Hull Cell Test) dull_deposit->check_additives check_organics Check for Organic Contamination dull_deposit->check_organics check_cd Verify Current Density dull_deposit->check_cd check_pretreatment Review Substrate Pre-treatment poor_adhesion->check_pretreatment check_params Verify Plating Parameters (pH, Temp) poor_adhesion->check_params rough_deposit->check_cd check_filtration Check Bath Filtration rough_deposit->check_filtration check_anodes Inspect Anodes rough_deposit->check_anodes solution_adjust Adjust Additives check_additives->solution_adjust solution_carbon Carbon Treat Bath check_organics->solution_carbon solution_cd Adjust Current Density check_cd->solution_cd solution_pretreatment Improve Cleaning/ Activation check_pretreatment->solution_pretreatment solution_params Adjust pH / Temp check_params->solution_params solution_filter Improve Filtration check_filtration->solution_filter solution_anodes Clean / Replace Anodes check_anodes->solution_anodes

Caption: Troubleshooting workflow for common electroplating defects.

Hull_Cell_Workflow start Start: Bath Evaluation Needed prepare_cell Prepare Hull Cell (Clean, Fill with Bath) start->prepare_cell prepare_panel Prepare Test Panel (Clean & Activate) prepare_cell->prepare_panel run_test Run Plating Test (Set Current & Time) prepare_panel->run_test evaluate_panel Evaluate Panel (Rinse, Dry, Inspect) run_test->evaluate_panel analysis Analyze Deposit Quality (Bright Range, Defects) evaluate_panel->analysis decision Problem Identified? analysis->decision adjust_bath Make Corrective Action (Add Additives, Filter, etc.) decision->adjust_bath Yes end End: Bath Optimized decision->end No retest Re-run Hull Cell Test adjust_bath->retest retest->run_test

References

Technical Support Center: Sodium Methanesulfonate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of sodium methanesulfonate (B1217627) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How stable is sodium methanesulfonate in aqueous solutions under standard laboratory conditions?

Sodium methanesulfonate is generally considered to be a highly stable compound in aqueous solutions under typical laboratory conditions. The carbon-sulfur bond in the methanesulfonate anion is very stable and resistant to cleavage[1].

Q2: What are the recommended storage conditions for aqueous solutions of sodium methanesulfonate?

To ensure optimal stability, it is recommended to store aqueous solutions of sodium methanesulfonate in tightly sealed containers at room temperature. The solutions should be protected from extreme temperatures and direct sunlight. While the compound is very stable, these measures help to prevent potential long-term, slow degradation and solvent evaporation[1]. For long-term storage of the solid material, refrigeration (2-8°C) is recommended[1].

Q3: What are the potential degradation pathways for sodium methanesulfonate in aqueous solutions?

Under normal conditions, significant degradation is not expected. However, under extreme stress conditions, the following pathways may be considered:

  • Forced Hydrolysis: While highly resistant to hydrolysis, theoretical degradation could occur under very harsh conditions, such as high temperatures combined with extreme pH[1]. Studies have shown methanesulfonate to be stable even at 315°C in a strong base[2].

  • Oxidative Degradation: Sodium methanesulfonate is resistant to many common oxidizing agents. However, extremely powerful oxidizing conditions could potentially lead to its degradation[1][3]. Heterogeneous oxidation by hydroxyl (OH) radicals has been shown to cause chemical transformation[4][5].

Q4: Are there any known incompatibilities for sodium methanesulfonate in aqueous solutions?

The primary incompatibility for sodium methanesulfonate is with strong oxidizing agents[1][3][6]. It is advisable to avoid preparing solutions that contain both sodium methanesulfonate and strong oxidizers to prevent potential degradation.

Q5: Is sodium methanesulfonate hygroscopic?

Yes, sodium methanesulfonate is described as having slight hygroscopic properties[6]. Therefore, it is important to store the solid compound in a dry environment and to keep containers of its aqueous solutions tightly sealed to prevent absorption of moisture from the air, which could alter the concentration.

Troubleshooting Guide

ProblemPossible CauseRecommended Action
Unexpected peaks in chromatogram during analysis Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution and re-analyze[1].
Degradation of another component in the formulation.Analyze a solution of sodium methanesulfonate alone to confirm its stability[1].
Change in concentration of the solution over time Solvent evaporation.Ensure containers are tightly sealed. For long-term studies, consider using sealed vials with septa[1].
Adsorption to the container surface.While unlikely for this compound, you can test for adsorption effects by using different container materials (e.g., polypropylene (B1209903) if currently using glass)[1].
Hygroscopicity (if solid was exposed to air before dissolution).Store the solid compound in a desiccator. When preparing solutions, work quickly to minimize exposure to atmospheric moisture.
Evidence of degradation (e.g., appearance of new peaks in HPLC, change in pH) Presence of strong oxidizing agents.Review the composition of your solution and remove any strong oxidizing agents.
Extreme temperature or pH conditions.Ensure that the solution is stored at the recommended temperature and that the pH is within a neutral or near-neutral range, unless the experimental protocol requires otherwise.

Quantitative Stability Data

The following table summarizes the known stability of methanesulfonate under forced conditions.

ConditionTemperatureDurationDecompositionReference
3.7 M NaOH (aqueous)315 °C3 hoursNo decomposition detected[2]
3.7 M NaOH (aqueous)345 °C3 hours1.5%[2]
3.7 M NaOH (aqueous)375 °C3 hours11%[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method (with Derivatization)

Since sodium methanesulfonate lacks a strong UV chromophore, a derivatization step is often necessary for sensitive analysis by HPLC-UV[1].

1. Solution Preparation:

  • Prepare a stock solution of sodium methanesulfonate in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL)[1].

  • Store aliquots of the solution under the desired stability testing conditions (e.g., 4°C, 25°C, 40°C), protected from light[1].

2. Derivatization Procedure:

  • At each time point, take an aliquot of the sample solution.

  • Add a derivatizing agent that reacts with the methanesulfonate to attach a UV-active group. A suitable reagent could be N,N-diethyldithiocarbamate[7].

  • The reaction may require heating and pH adjustment to proceed to completion[1].

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1].

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV detector set to the maximum absorbance wavelength of the derivatized product[1].

  • Quantification: Compare the peak area of the derivatized sodium methanesulfonate to a standard curve prepared from freshly derivatized standards[1].

Protocol 2: Stability Assessment by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a direct method to assess the stability of the compound and to quantify it without derivatization[1].

1. Sample Preparation:

  • Prepare a solution of sodium methanesulfonate in a deuterated solvent (e.g., D₂O) at a known concentration[1].

  • Include a known concentration of an internal standard with a simple, well-resolved proton signal (e.g., sodium 2,2-dimethyl-2-silapentane-5-sulfonate, DSS)[1].

2. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum at each time point[1].

3. Data Analysis:

  • Integrate the signal from the methyl protons of sodium methanesulfonate and the signal from the internal standard.

  • The concentration of sodium methanesulfonate can be determined by comparing the ratio of the integrals over time. A decrease in this ratio would indicate degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Sodium Methanesulfonate Stability Issues start Stability Issue Observed (e.g., unexpected peaks, concentration change) check_contamination Check for Contamination (Solvent, Glassware) start->check_contamination check_evaporation Investigate Solvent Evaporation start->check_evaporation check_incompatibilities Review for Incompatibilities (e.g., Strong Oxidizing Agents) start->check_incompatibilities check_conditions Verify Storage Conditions (Temperature, Light, pH) start->check_conditions reprepare_solution Prepare Fresh Solution with High-Purity Materials check_contamination->reprepare_solution implement_controls Implement Controls (Tightly Sealed Vials, Inert Atmosphere) check_evaporation->implement_controls reformulate Reformulate Solution to Remove Incompatible Components check_incompatibilities->reformulate adjust_storage Adjust Storage Conditions check_conditions->adjust_storage reanalyze Re-analyze reprepare_solution->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved implement_controls->reanalyze reformulate->reanalyze adjust_storage->reanalyze

Caption: Troubleshooting workflow for sodium methanesulfonate stability.

DegradationPathway Potential Degradation Pathway of Sodium Methanesulfonate cluster_main Aqueous Solution cluster_stress Stress Conditions cluster_products Potential Degradation Products sodium_methanesulfonate Sodium Methanesulfonate (CH3SO3Na) formaldehyde Formaldehyde (HCHO) sodium_methanesulfonate->formaldehyde Oxidative Fragmentation sulfite_radical Sulfite Radical (SO3•−) sodium_methanesulfonate->sulfite_radical Oxidative Fragmentation hydrolysis_products Hydrolysis Products (e.g., Methanol, Sulfite - under extreme conditions) sodium_methanesulfonate->hydrolysis_products Forced Hydrolysis strong_oxidants Strong Oxidizing Agents (e.g., OH radicals) strong_oxidants->sodium_methanesulfonate extreme_conditions Extreme Temperature & pH extreme_conditions->sodium_methanesulfonate

Caption: Potential degradation pathways under stress conditions.

References

degradation pathways of sodium;methanesulfonate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium methanesulfonate (B1217627). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sodium methanesulfonate under experimental conditions?

A1: Sodium methanesulfonate can be degraded through two primary pathways:

  • Biodegradation: This is a common and effective method where microorganisms metabolize methanesulfonate. It is considered readily biodegradable.[1]

  • Abiotic Degradation: This involves chemical processes, primarily advanced oxidation. Methanesulfonate is chemically very stable and resistant to hydrolysis and common oxidizing agents.[1] However, it can be degraded by highly reactive species like hydroxyl radicals.[2][3]

Q2: What are the end products of complete sodium methanesulfonate biodegradation?

A2: Complete aerobic biodegradation of sodium methanesulfonate results in the formation of carbon dioxide (CO₂), sulfate (B86663) (SO₄²⁻), water (H₂O), and microbial biomass.[1]

Q3: Which microorganisms are known to degrade methanesulfonate?

A3: Specialized methylotrophs are capable of using methanesulfonate as a source of carbon and energy.[4] Identified strains include Methylosulfonomonas, Marinosulfonomonas, and some species of Hyphomicrobium and Methylobacterium.[4] Other diverse aerobic bacteria can also utilize it as a sulfur source.[4]

Q4: How stable is sodium methanesulfonate to chemical degradation?

A4: Sodium methanesulfonate is remarkably stable. It shows no decomposition when heated in an autoclave at 315°C in a 3.7 M NaOH solution.[1] It is also resistant to strong oxidizing agents such as hydrogen peroxide, nitric acid, and potassium permanganate.[1]

Troubleshooting Guides

Biodegradation Experiments

Issue 1: Low or no degradation of sodium methanesulfonate in our bioreactor.

  • Possible Cause 1: Lack of acclimated microbial culture.

    • Solution: The microbial population needs to be gradually adapted to methanesulfonate as a substrate. Implement a stepwise acclimation process, starting with low concentrations of methanesulfonate and gradually increasing it as the culture adapts.[5] An additional carbon source can be used initially to support microbial growth.[5]

  • Possible Cause 2: Incorrect reactor conditions.

    • Solution: Ensure the operating parameters of your bioreactor are within the optimal range for the microbial culture. Key parameters to monitor are pH, dissolved oxygen (DO), and temperature.

  • Possible Cause 3: Nutrient limitation.

    • Solution: While methanesulfonate can serve as a carbon and sulfur source, microorganisms require other essential nutrients like nitrogen and phosphorus for growth. Ensure your medium is not deficient in these nutrients.

Issue 2: Inconsistent degradation rates.

  • Possible Cause 1: Fluctuations in reactor operating conditions.

    • Solution: Maintain stable operating conditions within the bioreactor. Implement automated controls for pH and DO to minimize fluctuations.

  • Possible Cause 2: Changes in the microbial community composition.

    • Solution: Characterize the microbial community periodically to check for significant shifts. Contamination with other microorganisms could affect the degradation efficiency.

Advanced Oxidation Experiments

Issue 3: Lower than expected degradation of sodium methanesulfonate with hydroxyl radicals.

  • Possible Cause 1: Insufficient hydroxyl radical generation.

    • Solution: Verify the efficiency of your hydroxyl radical generation system (e.g., UV/H₂O₂, Fenton reaction). Ensure the concentrations of reagents and the intensity of the UV source are adequate.

  • Possible Cause 2: Presence of radical scavengers.

    • Solution: Other compounds in your experimental matrix can compete for hydroxyl radicals, reducing the degradation rate of methanesulfonate. Identify and, if possible, remove any known radical scavengers.

  • Possible Cause 3: Influence of pH.

    • Solution: The efficiency of many advanced oxidation processes is pH-dependent. Optimize the pH of your reaction mixture to maximize hydroxyl radical production and reactivity.

Data Presentation

Table 1: Operating Parameters for Activated Sludge Bioreactor for Methanesulfonate Degradation

ParameterOperating RangePreferred ValueCitation
pH6.5 - 8.0~7.2[5]
Dissolved Oxygen (DO)4 - 6.5 mg/L-[5]
Hydraulic Residence Time (HRT)40 - 60 hours~60 hours[5]
Mixed Liquor Suspended Solids (MLSS)4.6 - 7.8 g/L~6 g/L[5]

Table 2: Kinetic Data for Heterogeneous OH Oxidation of Methanesulfonate

CompoundEffective OH Uptake Coefficient (γ_eff)Relative Humidity (RH)Citation
Methanesulfonic Acid (MSA)0.45 ± 0.1490%[2]
Sodium Methanesulfonate0.20 ± 0.0690%[3]

Experimental Protocols

Protocol 1: Monitoring Biodegradation of Sodium Methanesulfonate Using Ion Chromatography

  • Sample Preparation: Collect aqueous samples from the bioreactor at regular time intervals. Filter the samples through a 0.22 µm syringe filter to remove microbial cells and particulate matter.

  • Instrumentation: Use an ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column.

  • Mobile Phase: An aqueous solution of a suitable eluent, such as sodium carbonate/sodium bicarbonate, is typically used.

  • Analysis: Inject the filtered sample into the ion chromatograph.

  • Quantification: Identify and quantify the methanesulfonate and sulfate peaks based on the retention times and peak areas of known standards. The disappearance of methanesulfonate and the corresponding appearance of sulfate indicate biodegradation.[5]

Protocol 2: Acclimation of Activated Sludge for Methanesulfonate Degradation

  • Inoculum: Obtain activated sludge from a domestic or industrial wastewater treatment facility.[5]

  • Nutrient Medium: Prepare a nutrient medium that is free of sulfur-containing compounds to ensure that methanesulfonate is the primary sulfur source.[5]

  • Stepwise Addition: Begin by adding a low concentration of sodium methanesulfonate (e.g., 25 mg/L) to the activated sludge culture.[5]

  • Monitoring: Monitor the degradation of methanesulfonate using ion chromatography.

  • Concentration Increase: Once the degradation of the initial concentration is consistently high (>99%) for several consecutive days, increase the concentration of sodium methanesulfonate in a stepwise manner (e.g., by 25-100%).[5]

  • Steady State: Continue this process until the desired steady-state concentration for your experiment is reached and maintained with high degradation efficiency.

Visualizations

Biodegradation_Pathway cluster_biodegradation Biodegradation of Sodium Methanesulfonate sodium_methanesulfonate Sodium Methanesulfonate (CH₃SO₃Na) methanesulfonate_ion Methanesulfonate Ion (CH₃SO₃⁻) sodium_methanesulfonate->methanesulfonate_ion Dissociation in H₂O formaldehyde Formaldehyde (HCHO) methanesulfonate_ion->formaldehyde Methanesulfonate Monooxygenase [2, 5] sulfite Sulfite (SO₃²⁻) methanesulfonate_ion->sulfite Methanesulfonate Monooxygenase [2, 5] serine_pathway Serine Pathway (Assimilation) formaldehyde->serine_pathway co2_sulfate CO₂ + SO₄²⁻ formaldehyde->co2_sulfate Further Oxidation [1, 5] sulfite->co2_sulfate Further Oxidation [1, 5] biomass Biomass serine_pathway->biomass

Caption: Aerobic biodegradation pathway of sodium methanesulfonate.

Abiotic_Degradation_Pathway cluster_abiotic Abiotic Degradation via OH Radical Oxidation methanesulfonate_ion Methanesulfonate Ion (CH₃SO₃⁻) formaldehyde Formaldehyde (HCHO) methanesulfonate_ion->formaldehyde Oxidation [9, 10] sulfite_radical Sulfite Radical (•SO₃⁻) methanesulfonate_ion->sulfite_radical Oxidation [9, 10] oh_radical Hydroxyl Radical (•OH) chain_reactions Chain Reactions sulfite_radical->chain_reactions final_products Final Products (e.g., SO₄²⁻) chain_reactions->final_products

Caption: Abiotic degradation of methanesulfonate by hydroxyl radicals.

Experimental_Workflow_Biodegradation cluster_workflow Experimental Workflow for Biodegradation Study start Start: Bioreactor Setup acclimation 1. Microbial Acclimation (Stepwise addition of substrate) [3] start->acclimation steady_state 2. Steady State Operation (Constant conditions) acclimation->steady_state sampling 3. Periodic Sampling steady_state->sampling sampling->steady_state Continue monitoring analysis 4. Sample Analysis (Ion Chromatography, TOC, etc.) [3] sampling->analysis data_eval 5. Data Evaluation (Degradation rate, efficiency) analysis->data_eval end End: Results data_eval->end

Caption: Workflow for a typical biodegradation experiment.

References

Technical Support Center: Managing Sodium Methanesulfonate Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from sodium methanesulfonate (B1217627) in their mass spectrometry (MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is sodium methanesulfonate and why is it a problem in my mass spectrometry analysis?

Sodium methanesulfonate (CH₃SO₃Na) is a salt that can be present in samples as a counter-ion of a drug substance, a formulation component, or a contaminant. In mass spectrometry, particularly with Electrospray Ionization (ESI), non-volatile salts like sodium methanesulfonate can cause significant interference. The primary issue is ion suppression , where the high concentration of sodium and methanesulfonate ions in the ESI droplet competes with the analyte of interest for ionization, leading to a decreased analyte signal, reduced sensitivity, and inaccurate quantification.[1][2][3] Additionally, the accumulation of non-volatile salts can lead to contamination of the ion source, causing signal instability and requiring more frequent instrument maintenance.[4]

Q2: How do I know if sodium methanesulfonate is causing interference in my analysis?

Common symptoms of interference from sodium methanesulfonate and other salts include:

  • Low analyte signal or complete signal loss: This is the most direct indicator of ion suppression.

  • Poor reproducibility of analyte signal: Fluctuations in the salt concentration between samples can lead to inconsistent ionization efficiency.

  • Formation of sodium adducts: You may observe peaks corresponding to your analyte with one or more sodium ions attached (e.g., [M+Na]⁺, [M+2Na-H]⁺), which can complicate data interpretation and reduce the intensity of the desired protonated or deprotonated molecular ion.

  • Deterioration of peak shape: High salt concentrations can affect the chromatographic separation.

  • Increased background noise and instrument contamination: Salt buildup in the MS source can lead to a noisy baseline and a general decrease in instrument performance over time.[4]

Q3: What are the main strategies to avoid interference from sodium methanesulfonate?

The primary goal is to remove or significantly reduce the concentration of sodium methanesulfonate in your sample before it enters the mass spectrometer. The main strategies involve sample preparation and chromatographic separation:

  • Sample Dilution: A simple first step, but may not be feasible if the analyte concentration is low.

  • Protein Precipitation (PPT): Primarily for biological samples, this method removes proteins but may not be effective for removing salts.

  • Solid-Phase Extraction (SPE): A highly effective and selective method for removing salts and other interferences while concentrating the analyte.

  • Liquid-Liquid Extraction (LLE): A classic technique that separates the analyte into an organic solvent, leaving the salt behind in the aqueous phase.

The choice of method depends on the analyte's properties, the sample matrix, and the required level of cleanliness.

Troubleshooting Guides

Problem: Low or No Analyte Signal

Possible Cause: Significant ion suppression due to a high concentration of sodium methanesulfonate.

Troubleshooting Workflow:

start Low/No Analyte Signal dilution Dilute Sample (1:10, 1:100) start->dilution check_signal Re-analyze and Check Signal dilution->check_signal signal_ok Signal Improved? (Sensitivity Sufficient?) check_signal->signal_ok spe Perform Solid-Phase Extraction (SPE) signal_ok->spe No lle Perform Liquid-Liquid Extraction (LLE) signal_ok->lle No end_sufficient Issue Resolved signal_ok->end_sufficient Yes optimize_lc Optimize Chromatographic Separation spe->optimize_lc lle->optimize_lc end_insufficient Further Optimization Needed optimize_lc->end_insufficient

Caption: Troubleshooting workflow for low or no analyte signal.

Detailed Steps:

  • Dilute the Sample: If your analyte concentration is high enough, a simple dilution (e.g., 1:10 or 1:100 with the initial mobile phase) can reduce the salt concentration and alleviate ion suppression.

  • Solid-Phase Extraction (SPE): This is a highly recommended technique for removing salts. A reversed-phase SPE cartridge can retain small molecule analytes while allowing the highly polar sodium methanesulfonate to be washed away.

  • Liquid-Liquid Extraction (LLE): LLE can be effective if your analyte has good solubility in a water-immiscible organic solvent. The salt will remain in the aqueous phase.

  • Optimize Chromatography: If sample preparation alone is insufficient, try to achieve chromatographic separation between your analyte and the salt peak (which will likely be in the void volume).

Problem: Poor Reproducibility and Inconsistent Results

Possible Cause: Variable concentrations of sodium methanesulfonate across samples, leading to inconsistent matrix effects.

Logical Relationship Diagram:

start Poor Reproducibility sample_prep Inconsistent Sample Preparation start->sample_prep salt_conc Variable Sodium Methanesulfonate Concentration sample_prep->salt_conc matrix_effect Inconsistent Matrix Effects salt_conc->matrix_effect ion_suppression Variable Ion Suppression matrix_effect->ion_suppression end Inconsistent Analytical Results ion_suppression->end

Caption: Logical relationship of causes for poor reproducibility.

Solutions:

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, including standards and quality controls.

  • Implement a Robust Salt Removal Method: Employ a validated SPE or LLE protocol to remove the salt from all samples. This will minimize the variability in the matrix.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS that co-elutes with the analyte can help to compensate for variations in ion suppression.

Quantitative Data Summary

The following table provides illustrative data on the typical performance of different sample preparation techniques for removing salts and recovering a small molecule analyte. The values are representative and will vary depending on the specific analyte, matrix, and protocol.

Sample Preparation MethodAnalyte Recovery (%)Salt Removal Efficiency (%)Reduction in Ion SuppressionThroughputCost per Sample
Dilution (1:10) 10090Low to ModerateHighVery Low
Protein Precipitation 80 - 100Low (< 20%)Very LowHighLow
Liquid-Liquid Extraction 70 - 95> 99HighModerateModerate
Solid-Phase Extraction 85 - 100> 99HighLow to ModerateHigh

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Salt Removal

This protocol is designed for the removal of sodium methanesulfonate from a small molecule drug sample in an aqueous matrix using a generic reversed-phase (C18) SPE cartridge.

Materials:

  • SPE cartridges (e.g., C18, 100 mg/1 mL)

  • SPE vacuum manifold or positive pressure manifold

  • Methanol (B129727) (HPLC grade)

  • Deionized water (HPLC grade)

  • Elution solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid)

  • Sample containing the analyte and sodium methanesulfonate

Experimental Workflow:

start Start SPE Protocol condition Condition Cartridge (Methanol) start->condition equilibrate Equilibrate Cartridge (Deionized Water) condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge (Deionized Water to remove salt) load->wash elute Elute Analyte (Organic Solvent) wash->elute analyze Analyze Eluate by LC-MS elute->analyze end End analyze->end

Caption: Solid-Phase Extraction workflow for salt removal.

Procedure:

  • Condition the SPE Cartridge: Pass 1 mL of methanol through the cartridge to wet the sorbent.

  • Equilibrate the Cartridge: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Load the Sample: Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Wash the Cartridge: Pass 1-2 mL of deionized water through the cartridge to wash away the sodium methanesulfonate.

  • Elute the Analyte: Elute the retained analyte with 1 mL of the elution solvent.

  • Evaporate and Reconstitute (Optional): If a higher concentration is needed, the eluate can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.

  • Analysis: The cleaned sample is now ready for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Salt Removal

This protocol is suitable for non-polar to moderately polar small molecules that can be extracted from an aqueous sample into an immiscible organic solvent.

Materials:

  • Sample in an aqueous matrix containing sodium methanesulfonate

  • Water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Take a known volume of your aqueous sample (e.g., 1 mL) in a centrifuge tube.

  • Add Extraction Solvent: Add an appropriate volume of the organic extraction solvent (e.g., 2 mL of ethyl acetate).

  • Vortex: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifuge: Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully pipette the upper organic layer into a clean tube, being careful not to disturb the lower aqueous layer which contains the salt.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis.

By following these guidelines and protocols, researchers can effectively mitigate the interference caused by sodium methanesulfonate and obtain more accurate and reliable mass spectrometry data.

References

Technical Support Center: Improving Reaction Yield with Sodium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving methanesulfonates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is sodium methanesulfonate (B1217627) itself typically used as a catalyst to improve reaction yield?

Current chemical literature does not widely support the use of sodium methanesulfonate as a direct catalyst for improving reaction yields. It is the sodium salt of methanesulfonic acid and is generally a stable, non-nucleophilic salt. The catalytic activity in this chemical family is primarily associated with methanesulfonic acid (MSA), which is a strong Brønsted acid used in reactions like esterification and alkylation.[1][2][3]

Q2: What is the primary role of methanesulfonates in organic synthesis?

Methanesulfonate (mesylate) groups are excellent leaving groups in nucleophilic substitution (SN2) and elimination (E2) reactions.[4] They are synthesized from the corresponding alcohol by reaction with methanesulfonyl chloride. This conversion of a hydroxyl group (a poor leaving group) into a mesylate group makes the carbon atom it's attached to highly susceptible to nucleophilic attack.[4]

Q3: My reaction to synthesize a methanesulfonate ester has a low yield. What are the common causes?

Low yields in methanesulfonate ester synthesis can stem from several factors, including moisture contamination, inadequate base, low purity of reagents, incorrect stoichiometry, and suboptimal reaction temperatures.[5][6] Methanesulfonyl chloride is highly reactive with water, so any moisture will consume the reagent.[5] A sufficient amount of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.[5]

Q4: What are the common side products observed in methanesulfonate synthesis?

A common side reaction is the formation of an alkyl chloride. This occurs when the chloride ion, generated from the methanesulfonyl chloride, acts as a nucleophile and displaces the newly formed methanesulfonate ester.[6] Elimination byproducts, such as alkenes, can also form, especially if the nucleophile used in a subsequent step is too basic or if the reaction temperature is too high.[4]

Troubleshooting Guide: Low Yields in Methanesulfonate Ester Synthesis

This guide addresses common issues encountered during the synthesis of methanesulfonate esters.

Symptom Possible Cause Suggested Solution
Low or no conversion of starting alcohol 1. Inactive methanesulfonyl chloride: The reagent may have been hydrolyzed by moisture.[4][6] 2. Insufficient base: Not enough base to neutralize the HCl produced.[4][5] 3. Low reaction temperature: The reaction may be too slow at the current temperature.[4][6]1. Use a fresh bottle of methanesulfonyl chloride or distill the reagent before use. Ensure all glassware and solvents are rigorously dry.[6] 2. Use a slight excess of a non-nucleophilic base (e.g., 1.1-1.5 equivalents of triethylamine).[5] 3. After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for a longer period, monitoring by TLC.[4]
Formation of significant side products 1. Elimination (alkene formation): The base used may be too hindered, or the temperature may be too high.[5] 2. Alkyl chloride formation: The chloride ion is competing as a nucleophile.[6]1. Use a less hindered base like pyridine (B92270) and maintain a low temperature.[5] 2. Consider using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride. Running the reaction at a lower temperature can also help.[6]
Yield loss during workup 1. Hydrolysis of the mesylate: The product can be sensitive to strongly basic or acidic conditions during the aqueous workup. 2. Incomplete extraction: The product may not be fully partitioning into the organic layer.[5]1. Perform the aqueous workup quickly and avoid strongly basic conditions.[5] A wash with a saturated aqueous solution of sodium bicarbonate is common.[4] 2. Ensure proper partitioning and consider back-extracting the aqueous layer.[5]

Experimental Protocols

General Protocol for the Synthesis of a Methanesulfonate Ester

This protocol provides a general procedure for the conversion of an alcohol to a methanesulfonate ester.

  • Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.[5]

    • Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup:

    • Add the alcohol (1.0 equivalent) and anhydrous dichloromethane (B109758) (DCM) to the flask to create a solution of approximately 0.2 M.[5]

    • Cool the solution to 0 °C in an ice-water bath.[5]

    • Add triethylamine (B128534) (1.2 equivalents) to the solution and stir for 5 minutes.[5]

  • Addition of Methanesulfonyl Chloride:

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture via a syringe.[5]

    • Ensure the internal temperature does not rise above 5 °C during the addition.[5]

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[4]

    • Continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.[4]

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.[4]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.[4]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

    • Filter and concentrate under reduced pressure to yield the crude product.[4]

    • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.[4]

Visualizations

experimental_workflow prep Preparation (Flame-dry glassware, inert atmosphere) setup Reaction Setup (Dissolve alcohol in anhydrous DCM, cool to 0°C) prep->setup add_base Add Base (e.g., Triethylamine, 1.2 eq.) setup->add_base add_mscl Add Methanesulfonyl Chloride (1.1 eq., dropwise, < 5°C) add_base->add_mscl monitor Reaction Monitoring (Stir at 0°C then RT, monitor by TLC) add_mscl->monitor workup Aqueous Workup (Quench with NaHCO3, extract with DCM) monitor->workup purify Purification (Dry, concentrate, optional chromatography) workup->purify product Final Product (Methanesulfonate Ester) purify->product

Caption: A general experimental workflow for the synthesis of methanesulfonate esters.

troubleshooting_low_yield start Low Reaction Yield check_conversion Check TLC: Starting Material Consumed? start->check_conversion yes_conversion Yes check_conversion->yes_conversion Yes no_conversion No check_conversion->no_conversion No check_side_products Check TLC/NMR: Significant Side Products? yes_conversion->check_side_products cause_no_conversion Possible Causes: - Inactive MsCl (hydrolysis) - Insufficient Base - Temperature too low no_conversion->cause_no_conversion solution_no_conversion Solutions: - Use fresh/distilled MsCl - Ensure anhydrous conditions - Use 1.1-1.5 eq. of base - Increase reaction time/temp cause_no_conversion->solution_no_conversion yes_side_products Yes check_side_products->yes_side_products Yes no_side_products No check_side_products->no_side_products No cause_side_products Possible Causes: - Alkyl chloride formation - Elimination byproducts yes_side_products->cause_side_products cause_workup_loss Possible Cause: - Product loss during workup no_side_products->cause_workup_loss solution_side_products Solutions: - Use Ms2O instead of MsCl - Lower reaction temperature - Use a less hindered base cause_side_products->solution_side_products solution_workup_loss Solutions: - Perform workup quickly - Avoid strong acids/bases - Back-extract aqueous layer cause_workup_loss->solution_workup_loss

Caption: A troubleshooting decision tree for diagnosing low reaction yields.

signaling_pathways cluster_main Main Reaction cluster_side Side Reactions alcohol R-OH (Alcohol) mesylate R-OMs (Desired Product) alcohol->mesylate + MsCl, Base alkene Alkene alcohol->alkene Base (Elimination) alkyl_chloride R-Cl (Alkyl Chloride) mesylate->alkyl_chloride + Cl-

Caption: Common side reactions in methanesulfonate synthesis.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC with Sodium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during High-Performance Liquid Chromatography (HPLC) analysis when using sodium methanesulfonate (B1217627) as an ion-pairing reagent.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium methanesulfonate in my HPLC method?

Sodium methanesulfonate is an ion-pairing reagent used in reversed-phase HPLC. Its primary function is to improve the retention and peak shape of ionic and highly polar analytes that are otherwise poorly retained on non-polar stationary phases (like C18). It works by forming a neutral ion pair with the charged analyte, which can then be retained by the stationary phase.[1][2] This technique is particularly useful for the separation of polar organic acids and bases.[1]

Q2: I'm observing peak tailing for my basic compounds. What are the likely causes when using sodium methanesulfonate?

Peak tailing with basic compounds, even when using an ion-pairing reagent, can be attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the silica-based column packing can interact with basic analytes, causing tailing. While ion-pairing reagents can mask some of these sites, the interaction may not be completely eliminated.[3][4][5]

  • Inadequate Ion-Pairing Reagent Concentration: The concentration of sodium methanesulfonate may be too low to effectively pair with all analyte molecules, leading to a mixed-retention mechanism and tailed peaks.[1]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, resulting in peak asymmetry.[5][6]

  • Column Overload: Injecting too much sample can saturate the column and lead to peak distortion.[4][7]

Q3: My peaks are fronting. How can sodium methanesulfonate contribute to this issue?

Peak fronting is less common than tailing but can occur under specific circumstances in ion-pair chromatography:

  • High Ion-Pairing Reagent Concentration: An excessively high concentration of sodium methanesulfonate can lead to the formation of micelles in the mobile phase, creating a secondary stationary phase and causing peak fronting.[3]

  • Column Overload: Severe column overload can also manifest as fronting peaks.[7][8]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause the analyte to travel too quickly at the column inlet, resulting in a fronting peak.[9]

Q4: I'm seeing ghost peaks in my chromatogram. Are they related to the sodium methanesulfonate?

Ghost peaks, which are unexpected peaks appearing in a chromatogram, can be related to the use of ion-pairing reagents. This can happen if there are impurities in the sodium methanesulfonate or if the column is not properly equilibrated with the mobile phase containing the ion-pairing reagent. It is also crucial to use high-purity buffer salts and minimize additives in the mobile phase to avoid this issue.[3]

Troubleshooting Guide

Issue 1: Peak Tailing

dot

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Optimize Sodium Methanesulfonate Concentration: The concentration of the ion-pairing reagent is critical. A low concentration may not be sufficient to pair with all analyte molecules, while a very high concentration can lead to other issues. A typical starting range is 5-20 mM.[1] Systematically vary the concentration within this range to find the optimum for your separation.

  • Adjust Mobile Phase pH: For basic analytes, ensure the mobile phase pH is at least 2 units below the analyte's pKa to ensure it is fully protonated.[6] This will promote consistent ion-pairing and reduce interactions with residual silanols. Buffering the mobile phase is crucial for maintaining a stable pH.[4][5]

  • Check for Column Overload: If peak tailing worsens with increased sample concentration, you are likely overloading the column. Dilute your sample or reduce the injection volume and observe the effect on peak shape.[4]

  • Evaluate Column Condition: Peak tailing can also be a sign of column degradation or contamination.[10] If the problem persists after optimizing the mobile phase and sample load, consider flushing the column or trying a new, end-capped column to minimize silanol interactions.[4]

Issue 2: Peak Fronting

dot

Caption: Troubleshooting workflow for peak fronting.

Detailed Steps:

  • Evaluate Ion-Pair Reagent Concentration: High concentrations of sodium methanesulfonate can lead to peak fronting.[3] If you are using a concentration at the higher end of the typical range, try reducing it and observe the effect on the peak shape.

  • Match Sample Solvent to Mobile Phase: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker. Dissolving the sample in a stronger solvent can cause the peak to front.[9] If possible, dissolve your sample directly in the mobile phase.

  • Inspect the Column: Sudden peak fronting for all peaks can indicate a physical problem with the column, such as a void at the inlet or a collapsed bed.[7] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[7] If a column void is suspected, reversing and flushing the column may help. Otherwise, the column may need to be replaced.[4]

Quantitative Data Summary

ParameterRecommended RangeRationalePotential Issues if Outside Range
Sodium Methanesulfonate Concentration 5 - 20 mMEnsures sufficient ion-pairing without causing excessive retention or micelle formation.[1]< 5 mM: Inadequate retention, peak tailing. > 20 mM: Peak fronting, long equilibration times.[1][3]
Mobile Phase pH (for basic analytes) At least 2 pH units below analyte pKaEnsures analyte is in a single, fully ionized state for consistent ion-pairing.[6]Closer to pKa: Mixed ionization states, leading to peak broadening or tailing.[5]
Organic Modifier (e.g., Acetonitrile, Methanol) Varies based on analyte hydrophobicityControls the retention time of the ion pair.Too low: Excessively long retention times. Too high: Poor retention, co-elution.
Buffer Concentration 10 - 50 mMMaintains a stable pH throughout the analysis.Too low: pH shifts, leading to retention time variability and poor peak shape.

Experimental Protocol: Optimizing an Ion-Pair Method

This protocol outlines a systematic approach to developing a robust HPLC method using sodium methanesulfonate for the analysis of a basic compound.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Sodium Methanesulfonate in Water, pH adjusted to 2.5 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90% A, 10% B).

2. Optimization Steps:

  • pH Scouting: Perform initial runs at pH 2.5, 3.0, and 3.5 to determine the optimal pH for peak shape and retention. The goal is to be at least 2 pH units away from the analyte's pKa.

  • Ion-Pair Concentration Optimization: At the optimal pH, vary the concentration of sodium methanesulfonate (e.g., 5 mM, 10 mM, 15 mM, 20 mM) to find the concentration that provides the best peak symmetry and resolution.

  • Gradient Optimization: Once the aqueous mobile phase is optimized, adjust the gradient slope to achieve the desired separation of all components within a reasonable run time. A shallower gradient will improve the resolution of closely eluting peaks.

  • Column Equilibration: It is critical to thoroughly equilibrate the column with the ion-pairing mobile phase before starting the analysis. This can take a significant amount of time, sometimes requiring flushing with 50-100 column volumes of the mobile phase.[3]

3. System Suitability:

  • Once the method is optimized, establish system suitability criteria, including tailing factor (typically < 1.5), resolution between critical pairs, and reproducibility of retention time and peak area.

Visualization of Ion-Pairing Mechanism

dot

Caption: Ion-pairing mechanism in reversed-phase HPLC.

References

incompatibilities of sodium;methanesulfonate with strong oxidizing agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sodium Methanesulfonate (B1217627). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of sodium methanesulfonate in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing potential incompatibilities, particularly with strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of sodium methanesulfonate?

A1: The primary chemical incompatibility of sodium methanesulfonate is with strong oxidizing agents.[1][2][3] Mixing sodium methanesulfonate with strong oxidizers can potentially lead to vigorous, exothermic reactions, and in some cases, ignition. It is crucial to avoid contact with substances like nitrates, oxidizing acids (e.g., nitric acid), and chlorine bleaches.[1]

Q2: Can sodium methanesulfonate be used in the presence of any oxidizing agents?

A2: Extreme caution is advised. While methanesulfonic acid is noted for its resistance to strong oxidizing agents, the reactivity of its salt, sodium methanesulfonate, may differ. The presence of the sodium cation could influence the reaction pathways. Due to the lack of specific quantitative data for every potential reaction, it is recommended to assume incompatibility and to conduct a thorough risk assessment and small-scale compatibility testing before proceeding with any experiment where sodium methanesulfonate may come into contact with an oxidizing agent.

Q3: What are the potential hazardous byproducts of a reaction between sodium methanesulfonate and a strong oxidizing agent?

A3: While specific reaction products for every scenario are not extensively documented in publicly available literature, the oxidation of organic sulfonates can theoretically lead to the formation of sulfur oxides (SOx), carbon oxides (CO, CO2), and other hazardous fumes.[1] The reaction's nature and byproducts will heavily depend on the specific oxidizing agent used, its concentration, and the reaction conditions (e.g., temperature, presence of a catalyst).

Q4: Are there any known safe concentrations or temperatures for mixing sodium methanesulfonate with oxidizing agents?

A4: Currently, there is no comprehensive, publicly available database of safe concentration and temperature limits for mixtures of sodium methanesulfonate with all strong oxidizing agents. Therefore, it is imperative to treat all such mixtures as potentially hazardous. Experimental protocols should be designed to start at very low concentrations and temperatures, with careful monitoring for any signs of reaction (e.g., temperature increase, gas evolution, color change).

Troubleshooting Guide: Working with Sodium Methanesulfonate and Oxidizing Agents

This guide provides a systematic approach to identifying and mitigating risks associated with the potential incompatibility of sodium methanesulfonate and strong oxidizing agents.

Issue 1: Unplanned contact between sodium methanesulfonate and a strong oxidizing agent.

  • Symptoms: Unexpected temperature increase, gas evolution, color change, fuming, or even fire.

  • Immediate Action:

    • If safe to do so, immediately cease the addition of any further reagents.

    • If the reaction is vigorous, evacuate the immediate area and alert colleagues.

    • If the reaction is contained and manageable, attempt to cool the reaction vessel using an ice bath.

    • Ensure adequate ventilation to remove any potentially hazardous fumes.

    • Refer to your institution's emergency response protocol.

  • Prevention:

    • Always conduct a thorough literature search and risk assessment before mixing chemicals.

    • Segregate sodium methanesulfonate from strong oxidizing agents during storage and in the experimental setup.

    • Clearly label all containers to avoid accidental mixing.

Issue 2: Designing an experiment that requires the use of sodium methanesulfonate in the presence of an oxidizing agent.

  • Challenge: Lack of specific compatibility data.

  • Recommended Protocol:

    • Literature Review: Conduct an exhaustive search for any reported interactions between sodium methanesulfonate and the specific oxidizing agent you intend to use.

    • Risk Assessment: Formally document the potential hazards, including worst-case scenarios, and the control measures you will implement.

    • Small-Scale Testing:

      • Begin with a microscale experiment (milligram quantities).

      • Conduct the initial test behind a blast shield in a certified chemical fume hood.

      • Use dilute solutions of both the sodium methanesulfonate and the oxidizing agent.

      • Add the reagents dropwise with continuous stirring and temperature monitoring.

      • Carefully observe for any signs of a reaction.

    • Scale-Up: Only proceed to a larger scale after successfully and safely completing small-scale tests with no signs of incompatibility. The scale-up should be gradual, with continued monitoring.

Data Summary

Due to the limited availability of specific quantitative data on the incompatibility of sodium methanesulfonate with various strong oxidizing agents, the following table provides a general summary based on safety data sheet recommendations and general chemical principles.

Oxidizing Agent CategoryExamplesGeneral Incompatibility & Potential Hazards
Permanganates Potassium permanganate (B83412) (KMnO4)Highly reactive. The permanganate ion is a very strong oxidizer. Mixing can lead to a rapid and highly exothermic reaction, potentially causing a fire or explosion. The reaction may produce manganese oxides and other hazardous byproducts.
Peroxides Hydrogen peroxide (H2O2)The reactivity is highly dependent on the concentration of hydrogen peroxide and the temperature. Concentrated H2O2 can lead to a vigorous, exothermic reaction. The presence of catalysts (e.g., metal ions) can significantly accelerate the decomposition of H2O2, increasing the risk.
Nitrates & Oxidizing Acids Nitric acid (HNO3), Sodium nitrate (B79036) (NaNO3)Strong oxidizing acids like concentrated nitric acid can cause a violent reaction. The risk and intensity of the reaction increase with the concentration of the acid and the temperature. The reaction may produce toxic nitrogen oxides (NOx) gases.
Hypochlorites Sodium hypochlorite (B82951) (NaOCl) (Bleach)Mixing can lead to the evolution of heat and potentially the release of chlorine gas, which is toxic. The reaction is more likely and vigorous under acidic conditions.

Experimental Protocols

Protocol: Small-Scale Compatibility Assessment of Sodium Methanesulfonate with an Aqueous Oxidizing Agent

Disclaimer: This is a generalized protocol and must be adapted and approved by your institution's safety committee before implementation. This protocol should only be performed by trained personnel in a properly equipped laboratory.

Objective: To safely assess the potential for a hazardous reaction between sodium methanesulfonate and a specific aqueous oxidizing agent at a small scale.

Materials:

  • Sodium methanesulfonate

  • Oxidizing agent solution (e.g., 1 M Potassium Permanganate, 10% Hydrogen Peroxide)

  • Deionized water

  • Small reaction vessel (e.g., 10 mL glass vial or small round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Ice bath

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, appropriate chemical-resistant gloves.

  • Blast shield

  • Certified chemical fume hood

Procedure:

  • Preparation:

    • Prepare a dilute solution of sodium methanesulfonate (e.g., 0.1 M) in deionized water.

    • Prepare a dilute solution of the oxidizing agent in deionized water.

    • Set up the reaction vessel in a fume hood behind a blast shield.

    • Place the reaction vessel in an ice bath on a magnetic stirrer.

  • Execution:

    • Add a small volume (e.g., 1 mL) of the sodium methanesulfonate solution to the reaction vessel and begin stirring.

    • Insert the thermometer or thermocouple into the solution, ensuring it does not interfere with the stir bar.

    • Record the initial temperature.

    • Using a pipette, add one drop of the oxidizing agent solution to the reaction vessel.

    • Carefully observe for any immediate changes (gas evolution, color change, precipitation, temperature increase).

    • If no significant change is observed after 1 minute, add another drop of the oxidizing agent.

    • Continue adding the oxidizing agent dropwise, with a 1-minute interval between each drop, for a total of 5-10 drops.

    • Continuously monitor the temperature and visual appearance of the solution.

  • Data Recording and Analysis:

    • Record the temperature after each addition.

    • Note any visual observations.

    • A significant temperature increase (> 5 °C), rapid gas evolution, or a dramatic color change indicates a potentially hazardous incompatibility.

  • Termination:

    • If any signs of a hazardous reaction are observed, immediately stop the addition of the oxidizing agent and continue to monitor the reaction from a safe distance until it subsides.

    • If no signs of a reaction are observed, the mixture can be cautiously allowed to warm to room temperature while still under observation.

    • Dispose of the resulting mixture according to your institution's hazardous waste disposal procedures.

Visualizations

Incompatibility_Workflow start Start: Experiment requires Sodium Methanesulfonate (SMS) and an Oxidizing Agent (OA) risk_assessment Conduct Thorough Risk Assessment start->risk_assessment literature_search Literature Search for Specific Incompatibility Data risk_assessment->literature_search data_found Specific Data Found? literature_search->data_found no_data Assume Incompatibility data_found->no_data No small_scale_test Perform Small-Scale Compatibility Test (See Protocol) data_found->small_scale_test Yes/Uncertain no_data->small_scale_test reaction_observed Hazardous Reaction Observed? small_scale_test->reaction_observed stop STOP! Do Not Proceed. Re-evaluate Experiment. reaction_observed->stop Yes proceed_cautiously Proceed with Caution. Gradual Scale-Up. Continuous Monitoring. reaction_observed->proceed_cautiously No end End of Protocol stop->end proceed_cautiously->end

Caption: Decision workflow for handling sodium methanesulfonate with oxidizing agents.

References

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Sodium Methanesulfonate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimal storage and handling of sodium methanesulfonate (B1217627) solutions to ensure their long-term stability. Below, you will find troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to the stability of sodium methanesulfonate solutions.

ProblemPossible Cause(s)Recommended Action(s)
Unexpected peaks in chromatogram (HPLC, LC-MS) 1. Contamination of solvent or glassware.2. Degradation of another component in the formulation.3. Use of a non-specific analytical method.1. Use high-purity solvents and meticulously clean all glassware. Prepare a fresh solution and re-analyze.[1] 2. Analyze a solution of sodium methanesulfonate alone to confirm its stability.[1] 3. Develop and validate a stability-indicating analytical method.
Change in solution concentration over time 1. Solvent evaporation.2. Adsorption to the container surface.1. Ensure containers are tightly sealed. For long-term studies, consider using sealed vials with septa.[1] 2. While unlikely for this compound, consider using different container materials (e.g., polypropylene (B1209903) instead of glass) to test for adsorption effects.[1]
Precipitation or cloudiness in the solution 1. Incompatibility with other formulation components.2. Exceeding the solubility limit at a given temperature.1. Review the formulation for any known incompatibilities. Sodium methanesulfonate is generally highly soluble.[2] 2. Ensure the storage temperature is appropriate and that the concentration does not exceed the solubility limit at that temperature.
Discoloration of the solution 1. Presence of impurities.2. Reaction with container material.1. Use high-purity sodium methanesulfonate and solvents for solution preparation.2. Ensure the container material is inert. Glass or high-density polyethylene (B3416737) (HDPE) are generally suitable.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for aqueous solutions of sodium methanesulfonate?

For optimal long-term stability, it is recommended to store sodium methanesulfonate solutions in tightly sealed containers at room temperature (15-25°C) or under refrigeration (2-8°C), protected from direct sunlight and moisture.[1][4] The storage area should be dry and well-ventilated.[3]

Q2: How stable is sodium methanesulfonate in aqueous solutions?

Sodium methanesulfonate is exceptionally stable in aqueous solutions.[1] The methanesulfonate anion is highly resistant to hydrolysis across a wide pH range, from acidic to strongly alkaline conditions.[1]

Q3: What are the potential degradation pathways for sodium methanesulfonate in solution?

Under typical laboratory conditions, significant degradation of sodium methanesulfonate in solution is not expected due to the highly stable carbon-sulfur bond.[1] However, under extreme stress conditions, the following pathways may be considered:

  • Forced Hydrolysis: Under very harsh conditions, such as high temperatures and extreme pH, hydrolysis could theoretically occur. However, studies have shown it to be stable even at 315°C in a strong base.[1]

  • Oxidative Degradation: While resistant to many common oxidizing agents, extremely powerful oxidizing conditions could potentially lead to degradation.[1]

Q4: Are there any known incompatibilities for sodium methanesulfonate solutions?

The primary incompatibility for sodium methanesulfonate is with strong oxidizing agents.[1][4] It is advisable to avoid preparing or storing solutions containing both sodium methanesulfonate and strong oxidizers.

Q5: Does light affect the stability of sodium methanesulfonate solutions?

While sodium methanesulfonate is not reported to be highly photosensitive, it is good laboratory practice to protect solutions from direct sunlight, especially during long-term storage, to prevent any potential photodegradation.[1]

Quantitative Stability Data

Sodium methanesulfonate is a highly stable compound, and as such, quantitative data on its degradation under normal storage conditions is limited. The following table summarizes its stability under forced degradation conditions, primarily focusing on its parent compound, methanesulfonic acid, which exhibits similar stability.

Stress ConditionTemperatureObservationReference
Alkaline Hydrolysis 315°CNo decomposition detected in 3.7 M NaOH solution for 3 hours.[5]
345°C1.5% decomposition in 3.7 M NaOH solution after 3 hours.[5]
375°C11% decomposition in 3.7 M NaOH solution after 3 hours.[5]
Oxidation Not specifiedVery resistant to strong oxidizing agents like hydrogen peroxide, nitric acid, and potassium permanganate.[5]
Thermal (Solid State) > 400°COnset of mass loss.[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method (with Derivatization)

Since sodium methanesulfonate lacks a strong UV chromophore, a derivatization step is necessary for sensitive analysis by HPLC-UV. This protocol is based on established methods for related compounds.

1. Solution Preparation:

  • Prepare a stock solution of sodium methanesulfonate in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Store aliquots of the solution under the desired stability testing conditions (e.g., 4°C, 25°C, 40°C, protected from light).[1]

2. Derivatization Procedure:

  • At each time point, take an aliquot of the sample solution.
  • Add a derivatizing agent that reacts with the methanesulfonate to attach a UV-active chromophore. A suitable reagent is sodium dibenzyldithiocarbamate.[6]
  • The reaction may require heating (e.g., 80°C in a water bath for 2 hours) and pH adjustment (to pH 7-8 with NaOH solution) to proceed to completion.[6][7]

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).[7]
  • Flow Rate: 1.0 mL/min.[1]
  • Detection: UV detector set to the maximum absorbance wavelength of the derivatized product (e.g., 277-280 nm).[6][7]
  • Injection Volume: 20 µL.[6]
  • Column Temperature: 30°C.[7]

4. Quantification:

  • The peak area of the derivatized sodium methanesulfonate is compared to a standard curve prepared from freshly derivatized standards to determine the concentration.

Visualizations

TroubleshootingWorkflow cluster_analytical Analytical Troubleshooting cluster_storage Storage Troubleshooting cluster_formulation Formulation Troubleshooting start Stability Issue Observed (e.g., unexpected peaks, concentration change) check_analytical Verify Analytical Method start->check_analytical check_storage Review Storage Conditions start->check_storage check_formulation Examine Solution Formulation start->check_formulation analytical_cause1 Contaminated Glassware/Solvents? check_analytical->analytical_cause1 analytical_cause2 Method Not Stability-Indicating? check_analytical->analytical_cause2 storage_cause1 Improper Sealing? check_storage->storage_cause1 storage_cause2 Exposure to Light/Heat? check_storage->storage_cause2 storage_cause3 Incorrect Temperature? check_storage->storage_cause3 formulation_cause1 Incompatible Components? check_formulation->formulation_cause1 formulation_cause2 Degradation of Other Components? check_formulation->formulation_cause2 analytical_solution1 Use High-Purity Materials & Clean Glassware analytical_cause1->analytical_solution1 analytical_solution2 Develop/Validate a Stability-Indicating Method analytical_cause2->analytical_solution2 storage_solution1 Ensure Tightly Sealed Containers storage_cause1->storage_solution1 storage_solution2 Store in a Cool, Dark Place storage_cause2->storage_solution2 storage_solution3 Store at Recommended Temperature (RT or 2-8°C) storage_cause3->storage_solution3 formulation_solution1 Avoid Strong Oxidizing Agents formulation_cause1->formulation_solution1 formulation_solution2 Analyze Sodium Methanesulfonate Solution Alone formulation_cause2->formulation_solution2

Caption: Troubleshooting workflow for sodium methanesulfonate solution stability issues.

References

Validation & Comparative

A Comparative Guide to Internal Standards in LC-MS/MS Analysis: Sodium Methanesulfonate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative LC-MS/MS methods. This guide provides an objective comparison of sodium methanesulfonate (B1217627), particularly its stable isotope-labeled (SIL) form, sodium methanesulfonate-d3, with structural analog alternatives for the analysis of small polar compounds like methyl methanesulfonate (MMS). Supported by experimental data, this document aims to assist researchers in making informed decisions for their analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as sodium methanesulfonate-d3, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] In these standards, one or more atoms are replaced with their heavy stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically and physically almost identical to the analyte of interest but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[1]

The near-identical physicochemical properties of a SIL-IS ensure that it behaves almost identically to the analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization.[3][4] This co-elution and similar behavior allow the SIL-IS to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision.[1][5]

A Viable Alternative: Structural Analog Internal Standards

When a stable isotope-labeled version of the analyte is unavailable or cost-prohibitive, a structural analog can be a suitable alternative.[2][6] A structural analog is a compound that is not isotopically labeled but has a chemical structure and physicochemical properties similar to the analyte. For the analysis of methyl methanesulfonate (MMS), a common structural analog internal standard is ethyl methanesulfonate (EMS) or ethanesulfonamide (B75362) (ESA) for the related compound methanesulfonamide (B31651).[7][8]

While structural analogs can correct for variability in sample volume and injection, their effectiveness in compensating for matrix effects and differential extraction recovery is often less comprehensive than that of a SIL-IS.[6][9] This is because minor differences in structure can lead to variations in chromatographic retention time and ionization efficiency compared to the analyte.

Performance Comparison: Sodium Methanesulfonate-d3 vs. Structural Analogs

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of a small polar analyte like methyl methanesulfonate (MMS) using either a stable isotope-labeled internal standard (Sodium Methanesulfonate-d3) or a structural analog internal standard (e.g., Ethyl Methanesulfonate).

Table 1: Quantitative Performance Data

Performance ParameterSodium Methanesulfonate-d3 (SIL-IS)Ethyl Methanesulfonate (Structural Analog IS)
Linearity (r²) > 0.999[5]> 0.99[7][10]
Accuracy (% Recovery) 88 - 110%[5]80 - 120%[7]
Precision (%RSD) < 15%[1]< 15-20%[8]
Limit of Quantification (LOQ) Low ng/mL to pg/mL range[5]ng/mL range[10]
Matrix Effect Compensation HighModerate to Low[6]
Extraction Recovery Correction HighModerate

Table 2: Physicochemical Properties

PropertyAnalyte: Methyl Methanesulfonate (MMS)IS: Sodium Methanesulfonate-d3IS: Ethyl Methanesulfonate (EMS)
Chemical Formula CH₄O₃S[3]CD₃NaO₃S[3]C₂H₆O₃S
Molecular Weight 96.11 g/mol [3]119.08 g/mol (for the acid form)[3]110.13 g/mol
Structural Similarity to Analyte -Very HighHigh
Co-elution with Analyte Typically YesPotentially Close, but not identical

Experimental Protocols

Method 1: Quantification of Methyl Methanesulfonate using Sodium Methanesulfonate-d3 as Internal Standard

This protocol is based on established methods for the analysis of genotoxic impurities.[3][5]

1. Materials and Reagents:

  • Methyl Methanesulfonate (MMS) reference standard

  • Sodium Methanesulfonate-d3 (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

2. Standard and Sample Preparation:

  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve MMS and Sodium Methanesulfonate-d3 in acetonitrile to prepare individual stock solutions.[5]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the MMS stock solution with a suitable solvent (e.g., acetonitrile/water).

  • Internal Standard Spiking: Spike a fixed concentration of Sodium Methanesulfonate-d3 into all calibration standards, quality control samples, and unknown samples.

  • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, and spike with the internal standard solution. The sample may require further dilution, filtration, or extraction.

3. LC-MS/MS Conditions:

  • LC System: UHPLC or HPLC system

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • MMS: e.g., m/z 110.9 → 79.0[7]

    • Sodium Methanesulfonate-d3: e.g., m/z 114.0 → 82.0 (monitoring the deuterated methanesulfonic acid)

Method 2: Quantification of Methyl Methanesulfonate using a Structural Analog (Ethyl Methanesulfonate) as Internal Standard

This protocol is a representative method adapted from similar analyses of genotoxic impurities.[7][11]

1. Materials and Reagents:

  • Methyl Methanesulfonate (MMS) reference standard

  • Ethyl Methanesulfonate (EMS) (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid or Ammonium (B1175870) Acetate (LC-MS grade)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of MMS and EMS in a suitable solvent.

  • Working Standard Solutions: Prepare calibration standards by serially diluting the MMS stock solution.

  • Internal Standard Spiking: Add a fixed concentration of the EMS internal standard solution to all samples and standards.

  • Sample Preparation: Follow a similar procedure to Method 1 for sample dissolution and spiking.

3. LC-MS/MS Conditions:

  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI positive mode.

  • MRM Transitions:

    • MMS: e.g., m/z 110.9 → 79.0[7]

    • EMS: e.g., m/z 125.1 → 97.1[7]

Visualizing the Workflow and Logic

LC_MS_Workflow Experimental Workflow for LC-MS/MS Analysis with an Internal Standard cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Spike_IS Spike with Internal Standard Dissolve->Spike_IS Inject Inject into LC-MS/MS Spike_IS->Inject Cal_Standards Prepare Calibration Standards Spike_Cal Spike Standards with IS Cal_Standards->Spike_Cal Spike_Cal->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve for Standards Quantify Quantify Analyte Concentration Ratio->Quantify for Samples Cal_Curve->Quantify

Caption: A generalized workflow for quantitative LC-MS/MS analysis using an internal standard.

Caption: A logical diagram illustrating the decision-making process for selecting an internal standard.

Conclusion

For the highest level of accuracy and precision in LC-MS/MS quantification of small polar molecules like methyl methanesulfonate, a stable isotope-labeled internal standard such as sodium methanesulfonate-d3 is the superior choice. Its ability to mimic the analyte's behavior throughout the analytical process provides comprehensive correction for a wide range of potential errors.[1][9]

However, when a SIL-IS is not feasible, a carefully selected structural analog, like ethyl methanesulfonate, can serve as a viable alternative.[6] It is crucial to perform a thorough method validation to ensure that the structural analog provides adequate correction for the specific sample matrix and analytical conditions. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost, and availability.

References

A Comparative Study of Sodium Methanesulfonate and Sodium Perchlorate as Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of sodium methanesulfonate (B1217627) (CH₃SO₃Na) and sodium perchlorate (B79767) (NaClO₄) as electrolytes. The selection of an appropriate electrolyte is critical for the performance and safety of electrochemical systems, ranging from batteries to electroanalytical sensors. This document summarizes key physicochemical properties, supported by available experimental data, to aid in the selection process for research and development applications.

Executive Summary

Sodium perchlorate is a well-characterized electrolyte with high ionic conductivity and a wide electrochemical stability window, making it a common choice in research. However, safety concerns related to its oxidizing nature are a significant drawback. Sodium methanesulfonate is emerging as a safer, environmentally benign alternative with high solubility and stability. While it is increasingly used in various electrochemical applications, comprehensive, directly comparable data on its fundamental electrolyte properties, such as ionic conductivity and viscosity across a range of concentrations, are less readily available in the public domain than for sodium perchlorate. This guide compiles the existing data to facilitate a comparative assessment.

Physicochemical Properties: A Comparative Analysis

The following tables summarize the key performance indicators for aqueous solutions of sodium methanesulfonate and sodium perchlorate. It is important to note that there is a significant disparity in the availability of comprehensive public data, with sodium perchlorate being more extensively characterized in the literature.

Table 1: General Properties

PropertySodium Methanesulfonate (CH₃SO₃Na)Sodium Perchlorate (NaClO₄)
Molar Mass 118.09 g/mol 122.44 g/mol
Appearance White crystalline solid[1]White crystalline solid
Solubility in Water High[1][2]Very high (2096 g/L at 25 °C)[3]
Hygroscopicity Slightly hygroscopic[1][2]Hygroscopic
Toxicity Low acute toxicity[1]Can interfere with iodine uptake[3]
Safety Concerns Incompatible with strong oxidizing agents[4]Strong oxidizer, potential explosion hazard[3]

Table 2: Ionic Conductivity of Aqueous Solutions at 25°C

Concentration (mol/L)Sodium Methanesulfonate (mS/cm)Sodium Perchlorate (mS/cm)
0.1Data not readily available~10.7
0.5Data not readily available~48.5
1.0Data not readily available~86.2
2.0Data not readily available~145
5.0Data not readily available~180[5]
SaturatedData not readily available~108 (in a different study)[6]

Note on Sodium Methanesulfonate Conductivity: While specific data for sodium methanesulfonate is scarce in readily available literature, methanesulfonic acid (MSA), its parent acid, exhibits high electrical conductivity in concentrated solutions[7]. For comparison, the conductivity of 4 mol/L methanesulfonic acid is approximately 524 mS/cm at 25°C[3]. This suggests that sodium methanesulfonate solutions are also likely to be highly conductive.

Table 3: Viscosity of Aqueous Solutions at 25°C

Concentration (mol/L)Sodium Methanesulfonate (mPa·s)Sodium Perchlorate (mPa·s)
1Data not readily available~1.1
2Data not readily available~1.3
5Data not readily available~2.0
7Data not readily available~3.1
8Data not readily available~4.2

Note: Viscosity data for sodium perchlorate is derived from a study on water-in-salt electrolytes[6].

Table 4: Electrochemical Stability Window (ESW)

Electrolyte SystemSodium MethanesulfonateSodium Perchlorate
Aqueous Stable, but specific window not well-defined in available literature. The methanesulfonate anion is remarkably stable against hydrolysis and strong oxidizing agents[7].~3.2 V for a saturated aqueous solution[8]
Non-Aqueous (e.g., in Propylene Carbonate) Stable, but specific window not well-defined in available literature. Used in sodium-ion battery electrolytes.Up to 4.5 V vs. Na/Na⁺ (with some side reactions from ~3.0 V) in a binary mixture of ethylene (B1197577) carbonate and dimethyl carbonate.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in further research.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte solution as a function of concentration.

Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions of the electrolyte (sodium methanesulfonate or sodium perchlorate) at various concentrations (e.g., 0.1 M, 0.5 M, 1 M, 2 M, 5 M) using deionized water.

  • Instrumentation: Utilize a calibrated conductivity meter with a temperature sensor.

  • Measurement:

    • Immerse the conductivity probe into the prepared solution.

    • Ensure the solution is at a constant temperature (e.g., 25°C) using a water bath.

    • Allow the reading to stabilize before recording the conductivity value in mS/cm.

    • Rinse the probe thoroughly with deionized water and dry it between measurements of different concentrations.

  • Data Analysis: Plot the ionic conductivity as a function of concentration.

Viscosity Measurement

Objective: To determine the dynamic viscosity of the electrolyte solution as a function of concentration.

Methodology:

  • Solution Preparation: Prepare aqueous solutions of the electrolyte at various concentrations as described for the conductivity measurement.

  • Instrumentation: Employ a calibrated viscometer, such as a rolling-ball or rotational viscometer.

  • Measurement:

    • Introduce the sample solution into the viscometer.

    • Maintain a constant temperature (e.g., 25°C) using a temperature-controlled jacket.

    • Perform the measurement according to the instrument's operating procedure to obtain the dynamic viscosity in mPa·s.

    • Clean the viscometer thoroughly between samples.

  • Data Analysis: Plot the dynamic viscosity as a function of concentration.

Electrochemical Stability Window (ESW) Determination

Objective: To determine the potential range over which the electrolyte remains stable without significant decomposition.

Methodology:

  • Electrolyte Preparation: Prepare the electrolyte solution at the desired concentration in the chosen solvent (aqueous or non-aqueous).

  • Cell Assembly: Assemble a three-electrode electrochemical cell inside a glovebox if using non-aqueous, air-sensitive electrolytes.

    • Working Electrode: An inert material such as glassy carbon or platinum.

    • Counter Electrode: A platinum wire or foil.

    • Reference Electrode: A suitable reference electrode (e.g., Ag/AgCl for aqueous solutions, or a sodium metal pseudo-reference for sodium-ion battery studies).

  • Instrumentation: Use a potentiostat/galvanostat.

  • Measurement (Linear Sweep Voltammetry - LSV):

    • Scan the potential of the working electrode from the open-circuit potential towards both anodic and cathodic limits at a slow scan rate (e.g., 1-5 mV/s).

    • Record the resulting current. The potential at which a significant and sustained increase in current is observed defines the limit of the electrochemical stability window.

  • Data Analysis: Plot the current density versus the applied potential. The potential difference between the onset of the anodic and cathodic currents defines the ESW.

Visualizations

Experimental Workflow for Physicochemical Property Measurement

experimental_workflow cluster_prep Solution Preparation cluster_conductivity Ionic Conductivity cluster_viscosity Viscosity cluster_analysis Data Analysis prep Prepare Electrolyte Solutions (Varying Concentrations) cond_measure Measure Conductivity (Conductivity Meter) prep->cond_measure visc_measure Measure Viscosity (Viscometer) prep->visc_measure cond_data Record Data (mS/cm) cond_measure->cond_data analysis Plot Properties vs. Concentration cond_data->analysis visc_data Record Data (mPa·s) visc_measure->visc_data visc_data->analysis

Workflow for measuring ionic conductivity and viscosity.
Experimental Workflow for Electrochemical Stability Window (ESW) Determination

esw_workflow start Prepare Electrolyte Solution cell Assemble 3-Electrode Cell (WE: Inert, CE: Pt, RE: Appropriate) start->cell Glovebox for non-aqueous lsv Perform Linear Sweep Voltammetry (Slow Scan Rate) cell->lsv data Record Current vs. Potential lsv->data analysis Plot J vs. E and Determine ESW data->analysis

Workflow for determining the electrochemical stability window.

Discussion and Conclusion

Sodium perchlorate is a well-established electrolyte with a proven track record in electrochemical research, offering high ionic conductivity and a wide electrochemical stability window. However, its strong oxidizing nature poses significant safety risks, which can be a limiting factor in many applications.

Sodium methanesulfonate presents a compelling alternative due to its high solubility, thermal stability, and lower toxicity. Its use in industrial electroplating and emerging battery technologies underscores its electrochemical robustness. The primary challenge in providing a direct, quantitative comparison lies in the limited availability of comprehensive public data for sodium methanesulfonate's fundamental electrolyte properties like ionic conductivity and viscosity across a range of concentrations.

For researchers and drug development professionals, the choice between these two electrolytes will depend on the specific application's priorities. Where high performance is paramount and safety can be rigorously controlled in a laboratory setting, sodium perchlorate may be suitable. For applications where safety, environmental impact, and ease of handling are critical, sodium methanesulfonate is a promising candidate, though further characterization of its fundamental properties is warranted to fully realize its potential. This guide serves as a starting point for this evaluation, highlighting both the knowns and the current gaps in our understanding of these two important sodium salts.

References

Cross-Validation of Analytical Methods for Methanesulfonic Acid Utilizing Deuterated Sodium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and bioanalysis, the consistency and reliability of analytical data are paramount. Cross-validation of analytical methods is a critical regulatory requirement to ensure data integrity when samples from a single study are analyzed at different laboratories or when a validated method is transferred or modified. This guide provides a comprehensive comparison of two Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of methanesulfonic acid, both employing deuterated sodium methanesulfonate (B1217627) (Sodium Methanesulfonate-D3) as a stable isotope-labeled internal standard (SIL-IS).

The use of a SIL-IS like Sodium Methanesulfonate-D3 is considered the gold standard in quantitative mass spectrometry.[1] It closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively correcting for matrix effects and other sources of variability.[2][3] This guide presents a hypothetical cross-validation scenario between a primary, validated LC-MS/MS method and a secondary method, perhaps implemented in a different laboratory or utilizing different instrumentation. The supporting data and protocols are based on established analytical practices for similar compounds.

Data Presentation: Performance Characteristics

The following table summarizes the performance characteristics of the two LC-MS/MS methods during a cross-validation exercise. The acceptance criteria are based on typical regulatory guidelines for bioanalytical method validation.

Performance ParameterMethod A (Primary Validated Method)Method B (Secondary Method)Acceptance Criteria for Cross-Validation
Linearity (R²) > 0.998> 0.997R² ≥ 0.99
Limit of Quantification (LOQ) 1.0 ng/mL1.0 ng/mLConsistent between methods
Intra-day Precision (%CV) ≤ 5.8%≤ 6.5%≤ 15%
Inter-day Precision (%CV) ≤ 7.2%≤ 8.1%≤ 15%
Accuracy (% Bias) -4.5% to +3.8%-6.2% to +5.5%Within ±15% of nominal value
Matrix Effect (%CV) ≤ 9.5%≤ 10.8%Consistent between methods
Recovery (%) 85.2%82.9%Consistent between methods

Experimental Protocols

Detailed methodologies for both the primary (Method A) and secondary (LC-MS/MS) methods are provided below. These protocols are intended to serve as a template for laboratories performing cross-validation studies.

Method A: Primary Validated LC-MS/MS Method
  • Objective : To achieve highly sensitive and selective quantification of methanesulfonic acid using LC-MS/MS with a deuterated internal standard.[2]

  • Materials :

    • Methanesulfonic acid reference standard

    • Sodium Methanesulfonate-D3 (Internal Standard)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

    • HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 3 µm)

  • Chromatographic Conditions :

    • Mobile Phase A : Water with 0.1% formic acid

    • Mobile Phase B : Acetonitrile with 0.1% formic acid

    • Gradient : 95% B to 50% B over 5 minutes

    • Flow Rate : 0.4 mL/min

    • Column Temperature : 40 °C

    • Injection Volume : 5 µL

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Negative

    • MRM Transitions :

      • Methanesulfonic Acid: Precursor Ion > Product Ion (specific m/z to be optimized)

      • Sodium Methanesulfonate-D3: Precursor Ion > Product Ion (specific m/z to be optimized)

  • Sample Preparation :

    • Spike blank plasma with appropriate concentrations of methanesulfonic acid standards.

    • Add a fixed concentration of Sodium Methanesulfonate-D3 internal standard solution to all samples, standards, and quality controls (QCs).

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.

  • Calibration :

    • Prepare a series of calibration standards in the appropriate biological matrix.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Method B: Secondary LC-MS/MS Method (for Cross-Validation)
  • Objective : To confirm the performance of a modified or transferred LC-MS/MS method against the primary validated method.

  • Materials : Same as Method A.

  • Chromatographic Conditions :

    • Mobile Phase A : Water with 0.1% formic acid

    • Mobile Phase B : Acetonitrile with 0.1% formic acid

    • Gradient : Linear gradient from 90% B to 40% B over 6 minutes

    • Flow Rate : 0.5 mL/min

    • Column Temperature : 35 °C

    • Injection Volume : 10 µL

  • Mass Spectrometry Conditions : Same as Method A, with instrument-specific optimization.

  • Sample Preparation : Same as Method A.

  • Calibration : Same as Method A.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of a cross-validation study.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation start Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) spike Spike QC Samples with Analyte (Methanesulfonic Acid) start->spike add_is Add Internal Standard (Sodium Methanesulfonate-D3) spike->add_is extract Protein Precipitation & Extraction add_is->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute analyze_a Analyze Set 1 with Method A reconstitute->analyze_a analyze_b Analyze Set 2 with Method B reconstitute->analyze_b process_a Process Data from Method A analyze_a->process_a process_b Process Data from Method B analyze_b->process_b compare Compare Results process_a->compare process_b->compare

Caption: Experimental workflow for cross-validation of two analytical methods.

G cluster_comparison Statistical Comparison start Obtain QC Sample Results from Method A and Method B calc_bias Calculate Percent Bias ((Method B - Method A) / Method A) * 100 start->calc_bias calc_precision Calculate Overall Precision (%CV) for Replicates start->calc_precision decision Are Acceptance Criteria Met? calc_bias->decision calc_precision->decision pass Methods are Concordant decision->pass Yes fail Methods are Discordant (Investigate Discrepancy) decision->fail No

Caption: Logical relationship for comparing results in a cross-validation study.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of Sodium Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantitative analysis of sodium methanesulfonate (B1217627). The performance of High-Performance Liquid Chromatography (HPLC) with different detection methods is compared with alternative techniques such as Ion Chromatography (IC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). This comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the key performance parameters of different validated methods for the analysis of sodium methanesulfonate and related compounds.

Table 1: HPLC Methods - Performance Characteristics

Performance ParameterHPLC-UV (Direct)HPLC-UV (with Derivatization)LC-MS/MS
Linearity (R²) > 0.995[1]> 0.999[2]> 0.999[1]
Limit of Detection (LOD) Not specified0.01 µg/mL[2]Not specified
Limit of Quantification (LOQ) Not specified0.03 µg/mL[2]0.4 µg/g
Precision (%RSD) Not specifiedIntra-day: < 4.8% Inter-day: < 6.8%[2]Not specified
Accuracy/Recovery (%) Not specified88.7 - 103.8%[2]80 - 120%

Table 2: Alternative Methods - Performance Characteristics

Performance ParameterIon ChromatographyGC-MSCapillary Electrophoresis
Linearity (R²) > 0.999> 0.9996Not specified
Limit of Detection (LOD) 68 ppt0.004 µg/mLNot specified
Limit of Quantification (LOQ) Not specified0.012 µg/mLNot specified
Precision (%RSD) < 5%Not specifiedNot specified
Accuracy/Recovery (%) 97.3% (spiked recovery)97.1 - 107.1%Not specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

a) Direct HPLC-UV Method

This method is suitable for the direct quantification of methanesulfonic acid.

  • Objective: To quantify methanesulfonic acid in a sample matrix using HPLC with UV detection.[1]

  • Materials:

    • Methanesulfonic acid reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile (MeCN) with phosphoric acid as a buffer.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Injection Volume: 20 µL[1]

    • Detection: UV at 210 nm[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Calibration:

    • Prepare a series of calibration standards of methanesulfonic acid in the mobile phase.[1]

    • Generate a calibration curve by plotting the peak area against the concentration.[1]

b) HPLC-UV Method with Derivatization

This method enhances the sensitivity for detecting methanesulfonate, particularly for genotoxic impurities.

  • Objective: To determine methanesulfonates in methanesulfonic acid through derivatization followed by HPLC-UV detection.

  • Derivatization Reagent: Dithiocarbamates (e.g., sodium diethyldithiocarbamate).[2]

  • Derivatization Procedure:

    • Dissolve the methanesulfonic acid sample in a mixture of water and acetonitrile.

    • Adjust the pH of the reaction system to 7-8 with sodium hydroxide (B78521).[2]

    • Add the dithiocarbamate (B8719985) derivatization reagent.[2]

    • Heat the reaction mixture at 80°C - 100°C for 1-5 hours.[2]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250mm × 4.6mm, 5μm).

    • Mobile Phase: Gradient elution with acetonitrile and 5mmol/L ammonium (B1175870) acetate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 277 nm.

c) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, particularly when using a deuterated internal standard.

  • Objective: To achieve highly sensitive and selective quantification of methanesulfonic acid using LC-MS/MS with a deuterated internal standard.[1]

  • Materials:

    • Methanesulfonic acid reference standard

    • Sodium Methanesulfonate-D3 (Internal Standard)[1]

    • Acetonitrile (LC-MS grade)[1]

    • Water (LC-MS grade)[1]

    • Formic acid[1]

    • HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 3 µm)[1]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

    • Gradient: 95% B to 50% B over 5 minutes[1]

    • Flow Rate: 0.4 mL/min[1]

    • Column Temperature: 40 °C[1]

    • Injection Volume: 5 µL[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Methanesulfonic acid: m/z 95.0 -> 80.0[1]

      • Methanesulfonate-D3: m/z 98.0 -> 83.0[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a mixture of acetonitrile and water (90:10 v/v).[1]

    • Add a fixed concentration of Sodium Methanesulfonate-D3 internal standard solution to all samples, calibration standards, and quality control samples.[1]

    • Vortex and centrifuge the samples.[1]

    • Transfer the supernatant for injection.[1]

  • Calibration:

    • Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of methanesulfonic acid.[1]

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[1]

Ion Chromatography (IC)

IC is a robust method for the determination of ionic species like methanesulfonate.

  • Objective: To determine the methanesulfonic acid content in a sample by ion chromatography with suppressed conductivity detection.

  • Materials:

    • Methanesulfonic acid reference standard

    • Sodium hydroxide

    • Acetonitrile

    • Anion-exchange column (e.g., Dionex IonPac AS11-HC)[3]

  • Chromatographic Conditions:

    • Eluent: Sodium hydroxide gradient.

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 35 °C.[3]

    • Injection Volume: 10 µL.[3]

    • Detection: Suppressed conductivity.[3]

  • Sample Preparation:

    • Prepare the sample by dissolving it in deionized water or a suitable solvent.

    • For certain matrices, a solid-phase extraction (SPE) step with a C18 cartridge may be necessary.[3]

  • System Suitability:

    • The tailing factor for the methanesulfonic acid peak should be not more than 2.0.[3]

    • The relative standard deviation (RSD) for replicate injections should be not more than 5%.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including derivatives of methanesulfonic acid.

  • Objective: To determine genotoxic impurities like methyl methanesulfonate (MMS) in drug substances.

  • Materials:

    • Methyl methanesulfonate reference standard

    • Dichloromethane (or other suitable solvent)

    • Capillary column (e.g., Rtx-1301, 60 m length, 0.25 mm ID, 0.25 µm film thickness)

  • Chromatographic Conditions:

    • Injector Temperature: 170°C

    • Oven Program: Initial temperature 40°C (hold 5 min), ramp to 250°C at 30°C/min, hold for 5 min.

    • Injection Volume: 1 µL with a 1:5 split.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selective Ion Monitoring (SIM).

  • Sample Preparation:

    • Prepare a stock solution of methyl methanesulfonate by dissolving a known amount in the diluent (e.g., Dichloromethane).

    • Prepare working standards by further dilution.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique suitable for charged analytes. While a specific validated method for sodium methanesulfonate was not detailed in the search results, the general principles of Capillary Zone Electrophoresis (CZE) would be applicable.

  • Principle: In CZE, analytes are separated in a capillary containing a buffer based on their charge-to-mass ratio.[4]

  • General Procedure:

    • A fused-silica capillary is filled with a background electrolyte (BGE).

    • The sample is introduced into the capillary by pressure or electrokinetic injection.

    • A high voltage is applied across the capillary, causing the analytes to migrate at different velocities towards the detector.

  • Key Parameters for Method Development:

    • Background Electrolyte (BGE): Composition, pH, and concentration of the buffer are critical for achieving separation.

    • Applied Voltage: Affects migration time and separation efficiency.

    • Capillary Dimensions: Length and internal diameter influence analysis time and resolution.

    • Temperature: Affects buffer viscosity and electrophoretic mobility.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for Direct HPLC-UV Analysis.

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Weigh Sample/ Standard dissolve Dissolve in Acetonitrile/Water start->dissolve spike Spike with Internal Standard (IS) dissolve->spike vortex Vortex & Centrifuge spike->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject separate HILIC Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem MS Detection (MRM) ionize->detect ratio Calculate Peak Area Ratio (Analyte/IS) detect->ratio calibrate Generate Calibration Curve ratio->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for LC-MS/MS Analysis.

IC_Workflow cluster_prep Sample & Standard Preparation cluster_ic Ion Chromatography Analysis cluster_data Data Analysis start Prepare Aqueous Sample/Standard spe SPE Cleanup (optional) start->spe inject Inject into IC System spe->inject separate Anion-Exchange Separation inject->separate suppress Suppressor separate->suppress detect Conductivity Detection suppress->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for Ion Chromatography Analysis.

References

comparing the efficacy of different methanesulfonate salts in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Methanesulfonate (B1217627) salts, commonly referred to as mesylates, are integral reagents in modern organic synthesis, primarily utilized for their excellent leaving group properties in a variety of transformations, including nucleophilic substitution and cross-coupling reactions. This guide provides a comparative analysis of the efficacy of the methanesulfonate group in key organic reactions, supported by experimental data and detailed protocols. While direct comparative studies on the efficacy of different methanesulfonate counter-ions (e.g., sodium, lithium, potassium) are not extensively documented in the literature, this guide will focus on the general efficacy of the mesylate group and the critical parameters that influence its performance.

Efficacy of the Methanesulfonate Leaving Group

The methanesulfonate anion (CH₃SO₃⁻) is a weak base, making it an excellent leaving group in organic reactions. Its stability is derived from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This inherent stability facilitates the departure of the mesylate group, thereby promoting the desired substitution or coupling reaction.

In nucleophilic substitution reactions (Sₙ2), the reactivity of the leaving group is a critical factor. The general order of leaving group ability for common sulfonates is:

Triflate (CF₃SO₃⁻) > Tosylate (p-CH₃C₆H₄SO₃⁻) ≈ Mesylate (CH₃SO₃⁻) > Halides (I⁻ > Br⁻ > Cl⁻)

While triflates are generally more reactive, mesylates offer a balance of high reactivity, stability, and cost-effectiveness, making them a popular choice in many synthetic applications.

Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling Reactions

Aryl mesylates are frequently employed as alternatives to aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following table summarizes representative data on the performance of aryl mesylates in this reaction, highlighting the influence of the catalyst system and reaction conditions.

EntryAryl MesylateBoronic AcidCatalyst SystemBaseSolventYield (%)
14-Tolyl methanesulfonatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)95
24-Methoxyphenyl methanesulfonate4-Acetylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane92
32-Naphthyl methanesulfonate3-Thienylboronic acidPd₂(dba)₃ / Buchwald LigandCs₂CO₃THF88
44-Chlorophenyl methanesulfonate4-Fluorophenylboronic acid[Pd(allyl)Cl]₂ / cataCXium AK₂CO₃1,4-Dioxane/H₂O90

This data is a compilation of representative results from various sources and is intended for comparative purposes.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Mesylate

This protocol provides a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl mesylate and a boronic acid.

Materials:

  • Aryl mesylate (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl mesylate, boronic acid, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent to the reaction vessel.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Aryl Mesylate, Boronic Acid, Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Reaction (TLC, GC-MS) C->D E Cool to RT D->E F Extraction and Washing E->F G Drying and Concentration F->G H Column Chromatography G->H I Isolated Product H->I

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-OMs Ar-Pd(II)L2-OMs Pd(0)L2->Ar-Pd(II)L2-OMs Oxidative Addition (Ar-OMs) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-OMs->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

The Use of Sodium Methanesulfonate as a Negative Control in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biological assays, the selection of an appropriate negative control is paramount to ensure the validity and reliability of experimental results. An ideal negative control should not elicit any biological response, thereby providing a baseline against which the effects of a test compound can be measured. This guide provides a comprehensive comparison of sodium methanesulfonate (B1217627) and other common alternatives as negative controls, supported by available experimental data and detailed protocols.

Introduction to Negative Controls

A negative control is a sample in an experiment that is treated in the same way as all other samples but is not expected to produce a response. This allows researchers to conclude that any observed effects in the experimental samples are due to the treatment itself and not to other variables. Common types of negative controls include untreated samples and vehicle controls, where the sample is treated only with the solvent used to dissolve the test compound.

Sodium Methanesulfonate as a Negative Control

Sodium methanesulfonate (CH₃SO₃Na) is the sodium salt of methanesulfonic acid. Its physicochemical properties make it a potential candidate for use as a negative control in various biological assays.

Key Properties of Sodium Methanesulfonate:

  • High Water Solubility: Facilitates its use in aqueous solutions for biological experiments.

  • Low Hygroscopicity: Does not readily absorb moisture from the air, ensuring concentration stability.

  • Chemical Stability: Generally inert and does not readily participate in biochemical reactions.

  • Low Toxicity: Available data suggests low acute toxicity.

Comparison with Alternative Negative Controls

The most common alternative to a specific salt-based compound as a negative control is often a simple, physiologically relevant salt solution, such as sodium chloride (NaCl).

FeatureSodium MethanesulfonateSodium Chloride (Saline)Vehicle Control (e.g., DMSO, Ethanol)
Primary Use as Control To control for the effects of the sodium and methanesulfonate ions.To control for osmotic pressure and the effects of sodium and chloride ions.To control for the effects of the solvent used to dissolve a test compound.
Physiological Relevance The methanesulfonate anion is not a major physiological ion.Sodium and chloride are the major extracellular ions, making it highly relevant for maintaining osmolarity.Not physiologically relevant; can have their own biological effects at certain concentrations.
Inertness Generally considered chemically inert in biological systems.Generally considered inert at physiological concentrations (e.g., 0.9% or 154 mM).[1]Can exhibit cytotoxicity and other biological effects, requiring careful concentration control.
Potential for Interference Low potential for interference in many assays due to its stability.Can interfere with assays sensitive to chloride ions.High potential for interference depending on the assay and concentration.

Experimental Data

In Vivo Screening Data for Sodium Methanesulfonate

The National Cancer Institute (NCI) has conducted in vivo screening of sodium methanesulfonate (NSC 240394) in a P388 leukemia mouse model. The vehicle used in this study was saline.

Dose (mg/kg/injection)Treated/Control (%) for Median Survival Time
50.0100.0
100.0110.0
200.0108.0

Data sourced from NCI In Vivo Screening Data.[2]

These results indicate that at doses up to 200 mg/kg, sodium methanesulfonate did not exhibit significant toxicity and the median survival time was comparable to or slightly better than the saline control group.[2] This supports the assertion of its low toxicity profile in an in vivo setting.

Cytotoxicity of Sodium Chloride

Studies have shown that the concentration of sodium chloride in cell culture media is critical for cell viability and growth. For instance, the optimal NaCl concentration for HeLa cell growth is between 100-130 mM.[3] Concentrations significantly above this physiological range can lead to decreased cell proliferation.[3] In cell culture, NaCl concentrations typically range from 10 mM to 150 mM.[1] A standard physiological saline solution is approximately 0.9%, which is about 154 mM.

Experimental Protocols

The following is a generalized protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity, which can be used to evaluate the cytotoxic effects of a compound.

MTT Assay Protocol

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment:

  • Prepare solutions of the test compound at various concentrations.

  • Prepare the negative control solutions:

    • Untreated Control: Culture medium only.

    • Vehicle Control: Culture medium with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of the test compound.

    • Sodium Methanesulfonate Control: Culture medium with sodium methanesulfonate at a concentration equivalent to the highest concentration of the test compound's salt form.

    • Sodium Chloride Control: Culture medium with sodium chloride at a physiological concentration (e.g., 150 mM).

  • Replace the existing medium with the treatment and control solutions.

  • Incubate for 24-72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C.

4. Solubilization:

  • Remove the MTT solution.

  • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

5. Absorbance Reading:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Logical Flow for Selecting a Negative Control

G A Start: Define Experimental Goal B Is the test compound a salt? A->B C Is the vehicle known to have biological effects? B->C No F Consider a Salt Control B->F Yes D Use Untreated Control C->D No E Use Vehicle Control C->E Yes H Final Negative Control Strategy D->H E->H G Choose an appropriate salt (e.g., NaCl, Sodium Methanesulfonate) F->G G->H

Caption: Decision tree for selecting an appropriate negative control.

Experimental Workflow for a Cell Viability Assay

cluster_prep Preparation cluster_exp Experiment cluster_readout Readout A Seed Cells in 96-well Plate B Prepare Treatment and Control Solutions C Treat Cells B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570nm) G->H I Data Analysis H->I

Caption: General workflow for an MTT-based cell viability assay.

Conclusion

Sodium methanesulfonate presents itself as a viable option for a negative control in biological assays, particularly when the test compound is a methanesulfonate salt. Its high water solubility, chemical stability, and low toxicity profile are advantageous. However, the most widely accepted and physiologically relevant salt control is sodium chloride at an isotonic concentration. The choice of a negative control should always be guided by the specific requirements of the assay and the nature of the test substance. For novel compounds, it is advisable to test the potential negative control for any inherent biological activity in the specific assay system being used.

References

performance comparison of sodium;methanesulfonate in different electroplating baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium methanesulfonate (B1217627) (CH₃SO₃Na), the salt of methanesulfonic acid (MSA), is a key component in modern electroplating, offering a more environmentally friendly and often higher-performing alternative to traditional electrolytes like fluoroborates and sulfates. This guide provides an objective comparison of its performance in tin, copper, and nickel electroplating baths, supported by experimental data and detailed methodologies.

Methanesulfonic acid-based electrolytes are gaining popularity due to several key advantages over conventional options. They are biodegradable, less toxic, and exhibit excellent chemical stability.[1] Furthermore, MSA baths boast high solubility for a wide range of metal salts and offer high conductivity, which can lead to more efficient plating processes.[2][3] These electrolytes are also less corrosive to equipment compared to some traditional acids.[4]

Tin Electroplating

In tin electroplating, MSA-based baths are a well-established alternative to traditional halogen and sulfate (B86663) baths, particularly in the electronics industry for applications like manufacturing printed circuit boards and coating electronic components.[5][6]

Performance Comparison: Tin Plating Baths
Performance MetricMSA BathHalogen BathSulfate Bath
Plating Efficiency Up to 10% higher at high current densities (>30 A/dm²)[7]Higher at low current densities (<12 A/dm²)[7]Generally high, near 100%[8]
Bath Stability Very stable, low oxidation rate of stannous ions (~0.07 g/(L·hr))[7]Prone to sludge formationSusceptible to Sn(IV) formation[8]
Corrosiveness More corrosive to steel substrates (34.9 g/(m²·hr))[7]Less corrosive to steelGenerally less corrosive than MSA
Deposit Morphology Smooth, fine-grained deposits with appropriate additives[2][9]Varies with operating conditionsCan produce dendritic growth without additives[10]
Operating Window Narrower operating window, especially at low current densities[7]Wider operating windowDependent on additives
Experimental Protocol: Tin Electrodeposition in an MSA Bath

This protocol is based on a study of the electrochemical behavior of tin deposition in an MSA system.[9]

Bath Composition:

  • Methanesulfonic Acid (MSA): 100 g/L

  • Stannous Tin (Sn²⁺): 100 g/L

  • Additives:

    • Bone glue: 1.3 g/L

    • Sodium lignosulfonate: 0.21 g/L

    • β-naphthol: 0.4 g/L

Operating Conditions:

  • Temperature: 35 °C

  • Current: 1 A

  • Anode: Pure tin plate

  • Cathode: Pretreated copper test piece

Methodology for Performance Evaluation:

  • Coverage Ability: A 267 mL Hull cell is used to assess the plating solution's coverage ability.[9]

  • Deposit Morphology: Scanning Electron Microscopy (SEM) is employed to study the surface morphology of the tin deposits.[9]

  • Phase Analysis: X-ray Diffraction (XRD) is used to analyze the phase composition of the obtained deposits.[9]

Copper Electroplating

Methanesulfonate-based electrolytes are also a promising alternative in copper electroplating, demonstrating advantages in deposition rate and bath stability for both electroless and electrolytic processes.

Performance Comparison: Copper Plating Baths
Performance MetricMSA BathSulfate Bath
Deposition Rate (Electroless) Higher than conventional sulfate baths at room temperature[5]Lower than MSA bath[5]
Bath Stability (Electroless) More stable than sulfate bath[5]Less stable, can decompose[5]
Solubility of Copper Ions Higher than in sulfuric acid[1][11]Lower than in MSA
Current Density (Electrolytic) Can be lower than sulfuric acid due to higher solution resistance[1][11]Can achieve high current densities
Deposit Grain Size Finer grain structure compared to sulfate bath[12]Coarser grain structure
Additive Compatibility Compatible with common additives like PEG, Cl⁻, and SPS[1][11]Well-established additive packages
Experimental Protocol: Electroless Copper Deposition from a Methanesulfonate Bath

The following protocol is for the electroless deposition of copper using copper methanesulfonate as the metal ion source.[5]

Bath Preparation:

  • React approximately 100 g of copper carbonate with a minimal amount of MSA (around 120 mL) until effervescence stops.

  • Add a small quantity of double-distilled water to facilitate the release of carbon dioxide.

  • Dilute the solution to 500 mL with double-distilled water.

Optimized Bath Composition:

  • Copper (as methanesulfonate): 3 g/L

  • Paraformaldehyde (reducing agent): 10 g/L

  • pH: 13

Operating Conditions:

  • Temperature: Room temperature

  • Agitation: None

  • Plating Duration: 30 minutes

Methodology for Performance Evaluation:

  • Deposition Rate: Calculated using the weight gain method. The formula is: Rate (µm/h) = (W * 10^4) / (D * T * A), where W is the weight of the deposit (g), D is the density of the deposit (g/cm³), T is the plating duration (h), and A is the surface area of the specimen (cm²).[5]

  • Surface Morphology: Analyzed using Scanning Electron Microscopy (SEM).

  • Crystal Orientation: Determined using X-ray Diffraction (XRD).

Nickel Electroplating

The use of methanesulfonate in nickel electroplating is also being explored, with studies indicating benefits in extending bath life and influencing deposit properties.

Performance Comparison: Nickel Plating Baths
Performance MetricMethanesulfonate BathSulfate (Watts) BathSulfamate (B1201201) Bath
Internal Stress Compressive[13]Tensile (125-370 MPa)[14]Low Tensile (0-55 MPa)[14]
Deposit Hardness Harder than sulfate deposits[13]Varies with additivesVaries with conditions
Bath Lifetime (Electroless) Can be extended through regeneration with calcium to remove phosphites[13]Difficult to regenerate due to co-precipitation of CaSO₄[13]Not applicable for electroless
Overpotential for Electroreduction Lower than sulfate, higher than perchlorate[15]Higher than methanesulfonate[15]Not directly compared
Additive Compatibility Compatible with additives used in sulfamate plating[14]Well-established additive systemsStandard for low-stress applications
Experimental Protocol: Electroless Nickel Plating from a Methanesulfonate Solution

This protocol outlines a study comparing sulfate and methanesulfonate anions in an electroless nickel plating solution.[13]

Stock Nickel Methanesulfonate Solution Preparation:

  • Dissolve 150 g/L of nickel carbonate in 70% MSA until all carbonate is removed.

  • Dilute the resulting 75 g/L Ni²⁺ solution to one liter and filter.

Operating EN Solution Composition:

  • Ni²⁺: 6 g/L

  • NaH₂PO₂: 30 g/L

  • Complexing/Buffering agents: Lactic acid, acetic acid, propionic acid

  • pH: 4.8 ± 0.05 (maintained with ammonia)

  • Temperature: 90°C ± 2°C

  • Bath Loading: 125 cm²/L

Methodology for Performance Evaluation:

  • Plating Rate and Stress: Monitored as a function of metal turnovers (MTOs).

  • Surface Morphology: Examined using Scanning Electron Microscopy (SEM).

  • Microhardness: Measured to compare the hardness of the deposits.[13]

Visualizing Experimental Workflows

To better understand the processes involved in evaluating these electroplating baths, the following diagrams illustrate typical experimental workflows.

Experimental_Workflow_Tin_Plating cluster_prep Bath Preparation & Setup cluster_plating Electroplating cluster_analysis Deposit Analysis prep_msa Prepare MSA Bath (100 g/L MSA, 100 g/L Sn²⁺) add_additives Add Additives (Bone Glue, Lignosulfonate, β-naphthol) prep_msa->add_additives setup_hull Setup 267 mL Hull Cell add_additives->setup_hull prep_electrodes Prepare Anode (Sn) & Cathode (Cu) setup_hull->prep_electrodes set_conditions Set Conditions (Temp: 35°C, Current: 1A) prep_electrodes->set_conditions run_plating Electroplate for 5 min set_conditions->run_plating analyze_coverage Analyze Coverage Ability (Hull Cell) run_plating->analyze_coverage analyze_morphology SEM for Morphology run_plating->analyze_morphology analyze_phase XRD for Phase Analysis run_plating->analyze_phase

Fig. 1: Workflow for Tin Plating Evaluation.

Experimental_Workflow_Electroless_Nickel cluster_prep Solution Preparation cluster_plating_cycle Plating & Aging cluster_analysis Performance Analysis cluster_regen Bath Regeneration prep_ni_msa Prepare Ni(CH₃SO₃)₂ Stock Solution prep_en_bath Prepare Operating EN Bath (pH 4.8, 90°C) prep_ni_msa->prep_en_bath prep_hypo Prepare NaH₂PO₂ Replenishment Solution prep_hypo->prep_en_bath plate_substrate Plate Substrate prep_en_bath->plate_substrate age_bath Age Bath (Multiple MTOs) plate_substrate->age_bath measure_rate Measure Plating Rate age_bath->measure_rate measure_stress Measure Internal Stress age_bath->measure_stress analyze_morphology SEM for Morphology age_bath->analyze_morphology measure_hardness Measure Microhardness age_bath->measure_hardness treat_calcium Treat with Calcium to Remove Phosphite age_bath->treat_calcium re_analyze Re-analyze Performance treat_calcium->re_analyze

Fig. 2: Workflow for Electroless Nickel Bath Comparison.

References

A Comparative Guide to Protein Precipitation Methods for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics and drug development, the effective removal of proteins from biological samples is a critical step for downstream analysis, such as mass spectrometry. This guide provides an objective comparison of common protein precipitation techniques. While the initial query focused on sodium methanesulfonate, a thorough review of scientific literature indicates that it is not a standard or documented reagent for this application. Therefore, this guide will focus on widely validated and utilized methods: Trichloroacetic Acid (TCA), Acetone (B3395972), and Acetonitrile (B52724) (ACN), providing researchers with the data and protocols necessary to select the most appropriate method for their specific needs.

Quantitative Performance Comparison

The choice of a protein precipitation agent directly impacts protein removal efficiency and the recovery of small molecule analytes. The following table summarizes the performance of common solvents based on experimental data from various studies.

Precipitating Agent Typical Protein Removal Efficiency Analyte Recovery Key Advantages Common Disadvantages Typical Application
Acetonitrile (ACN) 80-95%Generally high for a wide range of analytesHigh efficiency, produces clean extracts, compatible with LC-MSCan result in analyte loss for some polar compoundsGeneral purpose, widely used in bioanalysis for LC-MS
Acetone 60-80%Variable, can be lower for non-polar analytesLess harsh than TCA, can be effective for certain proteinsCan be less efficient, may not be suitable for all downstream analysesWhen a less denaturing organic solvent is required
Trichloroacetic Acid (TCA) >95%Can be low for acid-labile analytes; may require neutralizationVery high protein removal efficiencyHarsh, can cause co-precipitation of analytes, may interfere with downstream analysisWhen maximum protein removal is the primary goal
Methanol 70-90%Good for polar compoundsEffective for many applications, less toxic than ACNMay be less efficient than ACN for certain matricesBioanalysis, especially for polar analytes

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. The following are standard protocols for protein precipitation using Acetonitrile, Acetone, and TCA.

Acetonitrile (ACN) Precipitation Protocol

This protocol is a standard method for protein removal in bioanalytical sample preparation.

  • Sample Preparation : Start with 100 µL of the plasma or serum sample in a microcentrifuge tube.

  • Solvent Addition : Add 300 µL of cold acetonitrile (ACN) to the sample. The 3:1 ratio of ACN to sample is standard for efficient precipitation.

  • Vortexing : Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and to denature the proteins.

  • Centrifugation : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Collection : Carefully aspirate the supernatant, which contains the analytes of interest, and transfer it to a new tube for further analysis (e.g., LC-MS).

Acetone Precipitation Protocol

Acetone is another organic solvent used for protein precipitation, often favored for its different selectivity.

  • Sample Preparation : Place 100 µL of your sample (e.g., cell lysate, plasma) into a microcentrifuge tube.

  • Solvent Addition : Add 400 µL of cold acetone (-20°C) to the sample. A 4:1 ratio is commonly used.

  • Incubation : Vortex briefly and then incubate the mixture at -20°C for 60 minutes. The low temperature and incubation time enhance precipitation.

  • Centrifugation : Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection : Decant or pipette the supernatant into a clean tube, being careful not to disturb the protein pellet.

Trichloroacetic Acid (TCA) Precipitation Protocol

TCA is a highly effective but harsh protein precipitating agent.

  • Sample Preparation : Begin with 100 µL of the sample in a microcentrifuge tube.

  • TCA Addition : Add 25 µL of 100% (w/v) TCA to the sample for a final concentration of 20%. Handle TCA with care in a fume hood.

  • Incubation : Vortex the mixture and incubate on ice for 30 minutes.

  • Centrifugation : Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Handling : Carefully collect the supernatant. If the analytes are acid-sensitive, a neutralization step may be required before downstream analysis. The protein pellet can also be washed with cold acetone to remove excess TCA.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and logical comparisons, the following diagrams are provided.

cluster_input Start cluster_precipitation Precipitation Step cluster_separation Separation cluster_output Output start Biological Sample (e.g., Plasma) add_solvent Add Precipitation Solvent (3:1 or 4:1 ratio) start->add_solvent vortex Vortex to Mix and Denature add_solvent->vortex incubate Incubate (Optional, e.g., -20°C for Acetone) vortex->incubate centrifuge Centrifuge at High Speed (e.g., 14,000 x g) incubate->centrifuge supernatant Supernatant (Contains Analytes) centrifuge->supernatant pellet Pellet (Precipitated Proteins) centrifuge->pellet

Caption: General workflow for protein precipitation from a biological sample.

cluster_organic Organic Solvents cluster_acid Acid Precipitation cluster_pros Advantages cluster_cons Disadvantages center Protein Precipitation Method Selection ACN Acetonitrile (ACN) center->ACN Acetone Acetone center->Acetone TCA Trichloroacetic Acid (TCA) center->TCA ACN_pro High Efficiency LC-MS Compatible ACN->ACN_pro Pro ACN_con Potential Analyte Loss ACN->ACN_con Con Acetone_pro Less Harsh Acetone->Acetone_pro Pro Acetone_con Lower Efficiency Acetone->Acetone_con Con TCA_pro Highest Protein Removal TCA->TCA_pro Pro TCA_con Harsh, May Interfere with Downstream Analysis TCA->TCA_con Con

Caption: Comparison of advantages and disadvantages of common precipitation methods.

Comparative Analysis of Sodium Methanesulfonate and Other Surfactants in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and characteristics of sodium methanesulfonate (B1217627) in comparison to other commonly used surfactants.

Introduction

Sodium methanesulfonate, a simple organosulfonate, has garnered interest in various industrial and pharmaceutical applications.[1] While it is known for its high solubility in water and use as a reagent, its properties as a surfactant are less documented compared to more conventional amphiphiles.[1][2][3][4][5] This guide provides a comparative analysis of sodium methanesulfonate against a selection of well-established anionic, non-ionic, and amphoteric surfactants, offering insights into its potential performance in various formulations. Due to the limited direct experimental data on the surfactant properties of sodium methanesulfonate, its performance characteristics in this guide are estimated based on the trends observed for short-chain alkyl sulfonates.

Comparative Performance of Surfactants

The efficacy of a surfactant is determined by several key parameters, including its ability to reduce surface tension, the concentration at which it forms micelles (Critical Micelle Concentration or CMC), and its foaming characteristics. This section compares these properties for sodium methanesulfonate and other representative surfactants.

Data Summary
SurfactantTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Foaming Properties
Sodium Methanesulfonate Anionic118.09> 1000 (estimated)~72 (estimated)Very Low to Negligible
Sodium Dodecyl Sulfate (SDS) Anionic288.388.238.4High foaming, stable foam[6][7]
Tween 80 Non-ionic~13100.01241.5Low to moderate foaming, stable foam[8][9]
Triton X-100 Non-ionic~6250.2433Moderate foaming[10][11][12][13]
Cocamidopropyl Betaine Amphoteric~3420.1335High foaming, foam booster[14][15][16][17][18]

Note: The CMC and surface tension values for sodium methanesulfonate are estimations based on the behavior of short-chain alkyl sulfonates. The foaming property is inferred from its structural characteristics.

Analysis of Surfactant Properties

Critical Micelle Concentration (CMC)

The CMC is a measure of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to saturate the interfaces and form micelles.

  • Sodium Methanesulfonate: Due to its very short alkyl chain (a single methyl group), sodium methanesulfonate is expected to have a very high CMC, likely exceeding 1000 mM. Short-chain alkyl sulfonates generally exhibit weak surfactant properties and require high concentrations to form aggregates.[19][20][21]

  • Other Surfactants: In contrast, surfactants with longer hydrophobic chains, such as SDS, Tween 80, Triton X-100, and Cocamidopropyl Betaine, have significantly lower CMCs, making them effective at much lower concentrations.[22][23][24]

Surface Tension Reduction

Effective surfactants significantly lower the surface tension of water (typically ~72 mN/m at room temperature).

  • Sodium Methanesulfonate: With its limited hydrophobicity, sodium methanesulfonate is predicted to have a minimal impact on surface tension. Even at high concentrations, the surface tension of its solutions is likely to remain close to that of pure water.[4][25][26]

  • Other Surfactants: The other surfactants in this comparison demonstrate a strong ability to reduce surface tension, a key attribute for their use in wetting, emulsification, and detergency.[27][28][29][30]

Foaming Properties

The ability to form a stable foam is crucial for many applications, such as cleaning products.

  • Sodium Methanesulfonate: Given its high CMC and minimal effect on surface tension, sodium methanesulfonate is expected to have very low to negligible foaming capabilities.[31][32][33][34]

  • Other Surfactants: SDS and Cocamidopropyl Betaine are known for their excellent foaming properties, producing a high volume of stable foam.[6][14][15][35][36][37] Tween 80 and Triton X-100 generally produce a lower to moderate amount of foam.[8][9][11][38][39][40][41][42]

Experimental Protocols

To ensure objective and reproducible comparisons of surfactant performance, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Objective: To determine the CMC and the surface tension at the CMC of a surfactant in an aqueous solution.

Methodology: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)

  • Preparation of Solutions: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measurement:

    • For each concentration, measure the surface tension of the solution.

    • Ensure the platinum ring or plate is thoroughly cleaned and flamed (if applicable) between measurements to remove any residual surfactant.

    • Allow the solution to equilibrate for a few minutes before taking a reading to ensure that the surfactant molecules have migrated to the air-water interface.

  • Data Analysis:

    • Plot the surface tension values (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension remains relatively constant.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the graph. The surface tension at the CMC (γ_CMC) is the value of the surface tension in the plateau region.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare Surfactant Stock Solution prep2 Create Serial Dilutions prep1->prep2 measure2 Measure Surface Tension of each dilution prep2->measure2 measure1 Calibrate Tensiometer measure1->measure2 analysis1 Plot Surface Tension vs. log(Concentration) measure2->analysis1 analysis2 Identify two linear regions and their intersection analysis1->analysis2 analysis3 Determine CMC and Surface Tension at CMC analysis2->analysis3

Fig. 1: Experimental workflow for determining CMC and surface tension.
Evaluation of Foaming Properties

Objective: To assess the foaming capacity and foam stability of a surfactant solution.

Methodology: Ross-Miles Method (ASTM D1173)

  • Apparatus Setup: The apparatus consists of a jacketed glass column with a specified height and diameter, and a pipette with a specified orifice size.

  • Solution Preparation: Prepare a solution of the surfactant at a defined concentration (e.g., 0.1% w/v) in water of a specified hardness.

  • Measurement of Initial Foam Height:

    • Add a specific volume of the surfactant solution to the bottom of the column.

    • Pipette another specific volume of the same solution and allow it to fall from a specified height into the solution in the column, generating foam.

    • Measure the height of the foam immediately after all the solution has been added from the pipette. This is the initial foam height, which indicates the foaming capacity.

  • Measurement of Foam Stability:

    • Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) after the initial measurement.

    • Foam stability is typically reported as the foam height remaining after a certain period.

G start Start prep Prepare Surfactant Solution (0.1% w/v) start->prep add_to_column Add 50 mL of solution to the bottom of the Ross-Miles column prep->add_to_column add_to_pipette Add 200 mL of solution to the pipette prep->add_to_pipette generate_foam Release solution from pipette from a height of 90 cm add_to_column->generate_foam add_to_pipette->generate_foam measure_initial Measure initial foam height immediately after drainage generate_foam->measure_initial wait Wait for 5 minutes measure_initial->wait measure_final Measure final foam height wait->measure_final end End measure_final->end

Fig. 2: Workflow for the Ross-Miles foaming test.

Conclusion

This comparative analysis indicates that sodium methanesulfonate is not an effective surfactant in the traditional sense, especially when compared to established surfactants like SDS, Tween 80, Triton X-100, and Cocamidopropyl Betaine. Its very short alkyl chain results in a high estimated CMC, minimal surface tension reduction, and poor foaming properties. Therefore, in formulations where surface activity is a primary requirement, sodium methanesulfonate would not be a suitable candidate. However, its high water solubility and low toxicity may make it a useful hydrotrope or a co-ingredient in specific formulations where its primary role is not to act as a conventional surfactant. For applications requiring significant surface activity, the other surfactants discussed in this guide offer substantially better performance. Researchers and formulators should consider the specific requirements of their system when selecting an appropriate surfactant.

References

The Gold Standard for Quantification: A Comparative Guide to Sodium Methanesulfonate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of internal standard is paramount. This guide provides an objective comparison of the performance of sodium methanesulfonate-d3, a stable isotope-labeled (SIL) internal standard, against structural analog alternatives, supported by representative experimental data.

In the landscape of liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, particularly for pharmaceutical and bioanalytical applications, internal standards are indispensable for correcting variability. An ideal internal standard should closely mimic the analyte's behavior throughout the entire analytical process—from sample preparation to detection. Stable isotope-labeled internal standards like sodium methanesulfonate-d3 are widely considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte, in this case, methanesulfonic acid (MSA).[1][2][3] This ensures they co-elute and experience the same matrix effects and ionization suppression or enhancement, leading to more reliable and reproducible results.[1][3][4]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a SIL internal standard is evident when comparing key validation parameters of bioanalytical methods. The data presented below, synthesized from representative methods, illustrates the enhanced performance achieved using sodium methanesulfonate-d3 versus a non-deuterated, structural analog internal standard.

Accuracy and Precision

Accuracy, measured as the percentage bias from the nominal concentration, and precision, measured as the coefficient of variation (%CV) or relative standard deviation (%RSD), are critical indicators of method performance. Methods employing a SIL-IS consistently demonstrate lower bias and variability.

Table 1: Comparison of Accuracy and Precision [1]

Validation ParameterMethod with Sodium Methanesulfonate-d3 (SIL-IS)Method with Structural Analog IS (Non-Deuterated)Regulatory Acceptance Criteria (FDA, ICH M10)
Accuracy (% Bias)
Low QC-1.8%-8.5%± 15% (± 20% at LLOQ)
Medium QC0.5%-4.2%± 15%
High QC1.2%2.9%± 15%
Precision (% CV)
Intra-day (n=6)2.5%7.8%≤ 15% (≤ 20% at LLOQ)
Inter-day (n=18)3.1%9.5%≤ 15% (≤ 20% at LLOQ)

Data is representative of typical performance for a validated bioanalytical method and is intended for comparative purposes.[1] A study quantifying methanesulfonamide (B31651) in human urine using a structural analog (ethanesulfonamide) reported intra- and inter-day precision of <5.5% and <10.1% respectively, with accuracies between -4.0% and +11.3%, which aligns with the expected performance of a non-deuterated internal standard.[5][6]

Matrix Effect and Recovery

The ability of an internal standard to compensate for matrix effects is crucial for accurate quantification in complex biological samples. A lower %CV for the internal standard-normalized matrix factor indicates better compensation. Similarly, consistent extraction recovery for the analyte is a hallmark of a robust method.

Table 2: Comparison of Matrix Effect and Recovery [1]

Validation ParameterMethod with Sodium Methanesulfonate-d3 (SIL-IS)Method with Structural Analog IS (Non-Deuterated)Desired Outcome
Matrix Effect (%CV of IS-Normalized Matrix Factor)3.8%14.2%Lower %CV indicates better compensation
Extraction Recovery (% Mean)92.5%85.1%Higher and more consistent recovery
Recovery Precision (%CV)4.1%11.8%Lower %CV indicates a more reproducible process

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the quantification of methanesulfonic acid or its esters using sodium methanesulfonate-d3 as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte (e.g., methanesulfonic acid) and dissolve it in 10 mL of a suitable solvent, such as a 1:1 mixture of acetonitrile (B52724) and water.[3]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of sodium methanesulfonate-d3 and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.[3]

  • Working Solutions: Prepare calibration standards and quality control (QC) samples by serially diluting the analyte stock solution. Prepare a working internal standard solution (e.g., 10 ng/mL) by diluting the IS stock solution.[3]

Sample Preparation (Protein Precipitation)

This protocol is suitable for extracting the analyte and internal standard from a biological matrix like plasma.

  • To 100 µL of the plasma sample (blank, standard, QC, or unknown), add 20 µL of the sodium methanesulfonate-d3 working solution (e.g., 100 ng/mL).[1]

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • LC System: A UHPLC system is typically used.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often recommended for retaining highly polar compounds like methanesulfonic acid. Alternatively, a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) can be used.[1][7]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[1]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, often operated in negative ion mode for methanesulfonic acid.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and sodium methanesulfonate-d3.

Visualizing the Workflow

The logical flow of a bioanalytical method using a stable isotope-labeled internal standard is critical to understanding its robustness. The diagram below illustrates the key stages where the internal standard acts to correct for variability.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Aliquot Sample (e.g., Plasma) B 2. Spike with IS (Sodium Methanesulfonate-d3) A->B Add known amount of IS C 3. Protein Precipitation (e.g., Acetonitrile) B->C X Sources of Variability - Pipetting Errors - Incomplete Recovery - Matrix Effects - Ionization Fluctuation B->X IS compensates for downstream variability D 4. Centrifugation C->D E 5. Supernatant Transfer & Evaporation D->E F 6. Reconstitution E->F G 7. Injection F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometric Detection (MRM) H->I H->X J 10. Peak Area Integration (Analyte & IS) I->J K 11. Calculate Peak Area Ratio (Analyte / IS) J->K Normalization L 12. Quantification (vs. Calibration Curve) K->L

Bioanalytical workflow using a SIL internal standard.

Conclusion

The use of sodium methanesulfonate-d3 as a stable isotope-labeled internal standard provides a significant advantage in the quantitative analysis of methanesulfonic acid and related compounds. As demonstrated by comparative data, its near-identical physicochemical properties to the analyte ensure superior accuracy and precision by effectively compensating for matrix effects and procedural variability. While the initial cost of a deuterated standard may be higher than that of a structural analog, the long-term benefits of data integrity, reduced need for repeat experiments, and increased confidence in results represent a worthwhile investment for high-stakes research and development.[4]

References

Safety Operating Guide

Navigating the Disposal of Sodium Methanesulfonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of sodium methanesulfonate (B1217627), designed for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can maintain a safe working environment and minimize their environmental impact.

Sodium methanesulfonate is not classified as a hazardous waste under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, proper disposal procedures should still be followed to ensure safety and environmental responsibility. It is crucial to consult local, regional, and national regulations as requirements can vary.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Use impermeable gloves and wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Under normal use conditions, respiratory protection is not required. However, if dust formation is likely, a NIOSH/MSHA approved respirator is recommended.[1][2]

  • Handling: Avoid creating dust.[1] Wash hands thoroughly after handling. Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for sodium methanesulfonate depends on the nature of the waste (e.g., unused product, contaminated materials, or empty containers).

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if it is pure, unused sodium methanesulfonate, a solution, or material contaminated with it.

  • Segregate the waste: Keep sodium methanesulfonate waste separate from other chemical waste streams to avoid unintended reactions.

2. Small Spills and Contaminated Materials:

  • For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

  • To minimize dust, you can dampen the material with water before sweeping.[2]

  • Absorbent materials used to clean up spills should also be collected in a sealed container for disposal.[3]

3. Unused or Excess Sodium Methanesulfonate:

  • Consult Local Regulations: Before proceeding, it is imperative to consult your institution's environmental health and safety (EHS) office and local waste disposal regulations.[1][4]

  • Licensed Waste Disposal Vendor: The recommended method for the disposal of chemical waste is through a licensed hazardous waste management contractor.[2] They can provide guidance on proper packaging and labeling for pickup.

  • Incineration: Incineration in a licensed facility is a common and effective method for destroying chemical waste.[2]

  • Landfill: Disposal in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes may be an option, but this should be confirmed with your waste management authority.

4. Empty Container Disposal:

  • Triple Rinsing: Empty containers should be triple rinsed with a suitable solvent, such as water.[5]

  • Rinsate Collection: The rinsate from the cleaning process should be collected and disposed of as chemical waste. Do not discharge the rinsate to the sewer system without prior approval from your local wastewater treatment authority.[6]

  • Container Disposal: Once thoroughly cleaned and dried, and with the label removed or defaced, the empty container can often be disposed of as regular solid waste or recycled, depending on local regulations.[5]

Quantitative Data Summary

The following table summarizes key data for sodium methanesulfonate relevant to its handling and disposal.

PropertyDataCitation(s)
Acute Oral Toxicity LD0 - rat (female) - >= 2000 mg/kg bw[7]
Acute Dermal Toxicity LD0 - rat (male/female) - >= 2000 mg/kg bw[7]
Aquatic Toxicity EC50 - Daphnia magna - 260 mg/L - 48 h[7]
Persistence Soluble in water, persistence is unlikely based on information available.[8][9]
Mobility in Soil Will likely be mobile in the environment due to its water solubility.[1][8]

Below is a diagram illustrating the decision-making workflow for the proper disposal of sodium methanesulfonate.

Sodium Methanesulfonate Disposal Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_action Disposal Action cluster_final Final Disposal start Start: Identify Waste (Sodium Methanesulfonate) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type spill Small Spill / Contaminated Material waste_type->spill Spill unused Unused / Excess Product waste_type->unused Unused empty Empty Container waste_type->empty Empty collect_spill Sweep/Absorb and Collect in a Labeled Container spill->collect_spill consult_ehs Consult Institutional EHS and Local Regulations unused->consult_ehs triple_rinse Triple Rinse Container empty->triple_rinse collect_spill->consult_ehs waste_vendor Transfer to Licensed Waste Disposal Vendor consult_ehs->waste_vendor final_disposal Final Disposal (Incineration or Landfill) waste_vendor->final_disposal collect_rinsate Collect Rinsate for Disposal triple_rinse->collect_rinsate dispose_container Dispose of Clean Container (Recycle or Trash) triple_rinse->dispose_container collect_rinsate->consult_ehs

Caption: Decision workflow for sodium methanesulfonate disposal.

By following these detailed procedures and consulting with the appropriate regulatory bodies, laboratory professionals can ensure the safe and responsible disposal of sodium methanesulfonate, thereby fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling sodium;methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sodium Methanesulfonate (B1217627)

This guide provides crucial safety protocols and logistical plans for the handling and disposal of sodium methanesulfonate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

Sodium methanesulfonate is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] It is also hygroscopic, meaning it absorbs moisture from the air.[2][3] Adherence to proper PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

Protection TypeRequired EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[4][5]Conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4]
Lab coat or impervious clothing.[1]Wear appropriate protective clothing to prevent skin exposure.[2][5]
Respiratory Protection Required when dust is generated or if exposure limits are exceeded.[4][5]A NIOSH/MSHA approved respirator should be worn.[5]
Operational Plan: Step-by-Step Handling Protocol

Following a standardized procedure is critical for minimizing risks. This workflow outlines the necessary steps from preparation to post-handling cleanup.

Step 1: Preparation and Pre-Handling

  • Review the SDS: Before beginning work, thoroughly read the Safety Data Sheet (SDS) for sodium methanesulfonate.

  • Ensure Proper Ventilation: Handle the chemical in a well-ventilated area.[4] The use of a chemical fume hood is strongly recommended, especially when handling the solid powder to avoid dust formation.[1]

  • Assemble Materials: Gather all necessary equipment, including the chemical, glassware, spatulas, and waste containers.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[2]

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on a lab coat and any additional protective clothing.

  • Don safety goggles or glasses.

  • Wear chemical-resistant gloves. Inspect gloves for any signs of damage before use.[4]

Step 3: Handling Sodium Methanesulfonate

  • Weighing (Solid): Carefully weigh the solid material in a fume hood to minimize inhalation of dust.[1] Avoid creating dust clouds.[5] Use non-sparking tools.[4]

  • Preparing Solutions: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Handling: Avoid contact with skin and eyes.[4] Do not ingest or inhale.[6]

Step 4: Post-Handling and Cleanup

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][7]

Workflow for Safe Handling of Sodium Methanesulfonate

Caption: A step-by-step workflow for the safe handling of sodium methanesulfonate.

Disposal Plan

Proper disposal of sodium methanesulfonate and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Segregation: Do not dispose of sodium methanesulfonate down the drain.[4] Collect all waste material, including excess chemical and any contaminated items (e.g., gloves, paper towels), in a designated and compatible waste container.[4]

  • Container Labeling: The waste container must be kept tightly closed and clearly labeled with the chemical name and associated hazards.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, regional, and national regulations.[1][2] This typically involves arranging for collection by a licensed hazardous waste disposal service.

  • Empty Containers: Completely emptied packages can be recycled where facilities exist.[7] Otherwise, they should be handled as chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.